molecular formula C19H22O6 B15559407 Gibberellenic acid

Gibberellenic acid

货号: B15559407
分子量: 346.4 g/mol
InChI 键: JAHZEMKSAYRHSW-ZUVLIYFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gibberellenic acid is a sesquiterpenoid.

属性

分子式

C19H22O6

分子量

346.4 g/mol

IUPAC 名称

(1R,2S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid

InChI

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13?,14+,17+,18-,19-/m0/s1

InChI 键

JAHZEMKSAYRHSW-ZUVLIYFWSA-N

产品来源

United States

Foundational & Exploratory

A Technical Chronicle: The Discovery of Gibberellic Acid from Gibberella fujikuroi

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of gibberellic acid, a potent plant growth regulator, is a compelling narrative of meticulous observation, scientific curiosity, and international collaboration. This in-depth technical guide chronicles the historical journey from the identification of the "bakanae" or "foolish seedling" disease in rice to the isolation and characterization of the causative agent, gibberellic acid, from the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi). This document provides a detailed account of the key experiments, methodologies, and early mechanistic insights that laid the foundation for our current understanding of this important class of phytohormones.

The Dawn of Discovery: The "Bakanae" Disease

The story of gibberellic acid begins in the late 19th and early 20th centuries with Japanese farmers observing an unusual condition in their rice paddies. A small number of rice seedlings would grow excessively tall and spindly, with pale, thin leaves, and would often be sterile, producing no grain.[1][2][3] This phenomenon was aptly named "bakanae," which translates to "foolish seedling" disease.[1][2][4][5][6]

In 1898, the plant pathologist Shotaro Hori was the first to formally attribute the cause of bakanae disease to a fungal pathogen.[4] However, it was the pioneering work of Japanese scientist Eiichi Kurosawa in the 1920s that marked a turning point in understanding this disease.[6][7]

Kurosawa's Breakthrough: Unraveling the Fungal Secretion

In 1926, Eiichi Kurosawa conducted a series of elegant experiments that demonstrated that the symptoms of bakanae disease were not a direct result of the fungal infection itself, but rather a chemical substance secreted by the fungus.[6][7][8][9]

Experimental Protocol: Kurosawa's Filtration Experiment (1926)

Objective: To determine if a secreted, cell-free substance from Gibberella fujikuroi could induce the symptoms of bakanae disease in healthy rice seedlings.

Methodology:

  • Gibberella fujikuroi Culture: The fungus was cultured in a liquid medium.

  • Filtration: The culture medium was passed through a filter to remove all fungal hyphae and spores, resulting in a sterile, cell-free filtrate.

  • Application to Healthy Seedlings: The sterile filtrate was applied to healthy rice seedlings.

  • Observation: The growth of the treated seedlings was monitored and compared to a control group of untreated seedlings.

Results: The healthy rice seedlings treated with the sterile filtrate exhibited the characteristic symptoms of bakanae disease, including excessive stem elongation.[6][8] This crucial finding demonstrated that a chemical compound produced by the fungus was responsible for the observed effects. Kurosawa's work, though initially not widely known outside of Japan, laid the critical groundwork for the isolation of this growth-promoting substance.[4]

Diagram: Kurosawa's Experimental Workflow

Kurosawa_Workflow cluster_culture Fungal Culture cluster_filtration Filtration cluster_application Application cluster_observation Observation Gf_culture Gibberella fujikuroi in liquid medium Filtration Sterile Filtration Gf_culture->Filtration Culture Medium Application Application of Sterile Filtrate Filtration->Application Sterile Filtrate Healthy_seedlings Healthy Rice Seedlings Healthy_seedlings->Application Bakanae_symptoms Bakanae Symptoms (Elongation) Application->Bakanae_symptoms Induces

Caption: Kurosawa's experimental workflow demonstrating the effect of the fungal filtrate.

The Isolation and Crystallization of Gibberellin

Building on Kurosawa's findings, a team of Japanese scientists at the University of Tokyo, led by Teijiro Yabuta, embarked on the challenging task of isolating and purifying the active compound.

In 1935, Yabuta succeeded in obtaining a non-crystalline solid from the fungal culture filtrate that exhibited high biological activity and named it "gibberellin."[4][10] This marked the first use of the term in scientific literature.[10]

The culmination of their efforts came in 1938 when Yabuta and his associate Yusuke Sumiki successfully crystallized the active substance.[4][8][10] They initially isolated two related compounds, which they named gibberellin A and gibberellin B.[4][8][10] However, it was later discovered that their "gibberellin A" was actually a mixture of several compounds.[4]

Experimental Protocol: Yabuta and Sumiki's Isolation and Crystallization (General Procedure, 1938)

Objective: To isolate and crystallize the growth-promoting substance from Gibberella fujikuroi culture filtrates.

Methodology:

  • Large-Scale Fermentation: Gibberella fujikuroi was cultured in large vats of liquid medium. The composition of the medium was crucial, as it was discovered that certain components could lead to the production of inhibitory substances like fusaric acid.[10]

  • Extraction: The culture filtrate was acidified and extracted with an organic solvent, such as ethyl acetate, to partition the active compounds into the organic phase.

  • Purification: The crude extract underwent a series of purification steps, which likely included techniques such as adsorption chromatography and solvent partitioning, to remove impurities.

  • Crystallization: The purified extract was concentrated, and through careful manipulation of solvent conditions, the gibberellins were induced to form crystals.

Results: Yabuta and Sumiki obtained pale yellow crystals of what they named gibberellin A and gibberellin B.[10] This was a landmark achievement, providing pure compounds for further chemical and biological studies.

Post-War Research and the Identification of Gibberellic Acid

Following World War II, research on gibberellins expanded to the United States and the United Kingdom.[4] Scientists at the USDA's Northern Regional Research Laboratory in Peoria, Illinois, including Frank H. Stodola, developed improved fermentation techniques for the large-scale production of gibberellins.[8] In 1955, Stodola's group isolated and crystallized a compound they named "gibberellin-X."[4][8]

Concurrently, a research team at Imperial Chemical Industries (ICI) in the UK, which included P.W. Brian, J.F. Grove, and B.E. Cross, isolated a substance with similar biological properties that they named "gibberellic acid."[4][8] Through collaborative efforts and the exchange of samples, it was confirmed that gibberellin-X and gibberellic acid were identical.[5] Furthermore, it was established that this compound was the same as the gibberellin A3 (GA3) that had been isolated by Japanese researchers.[4][5] The structure of gibberellic acid was eventually elucidated in the mid-1950s.[4]

Quantitative Data from Early Gibberellin Production

The yield of gibberellic acid from Gibberella fujikuroi cultures varied significantly in the early studies, largely dependent on the fungal strain and the composition of the culture medium.

Study/GroupYearReported Yield of GibberellinNotes
Stodola et al.195522 mg/LUsed a medium containing glucose, monopotassium phosphate, ammonium chloride, and magnesium sulfate.[9]
Borrow et al.1955180 mg/LUtilized a different strain (Kew no. 917) and a medium with glucose, ammonium tartrate, monopotassium phosphate, potassium sulfate, and magnesium sulfate.[9]
Darken et al.1959650-880 mg/LAchieved significantly higher yields in both shaker flasks and large fermentors with optimized media, often using glycerol and starch as carbon sources.[9]
Recent Industrial Fermentation->2 g/LModern industrial processes have further optimized conditions to achieve much higher yields.[11]

Early Bioassays for Gibberellin Activity

To test the biological activity of their extracts and purified compounds, researchers developed various bioassays. These assays were crucial for guiding the purification process and for understanding the physiological effects of gibberellins.

Experimental Protocol: Rice Seedling Bioassay (Microdrop Method)

Objective: To quantitatively assess the growth-promoting activity of gibberellin samples on rice seedlings.

Methodology:

  • Seedling Preparation: Rice seeds, often of a dwarf variety like 'Tan-ginbozu' which is deficient in endogenous gibberellins, were germinated and grown under controlled conditions until the second leaf emerged.[10]

  • Sample Application: A small, precise volume (e.g., 1 µL) of the test solution containing the gibberellin extract or a known concentration of pure gibberellin was applied as a droplet to the coleoptile of each seedling.[10]

  • Incubation: The treated seedlings were incubated for a set period (e.g., 3 days) under controlled light and temperature.[10]

  • Measurement: The length of the second leaf sheath was measured.[10]

  • Data Analysis: The elongation of the treated seedlings was compared to that of control seedlings treated with a blank solution. The degree of elongation was proportional to the concentration of gibberellin in the sample.

Other bioassays were also developed, including those using dwarf mutants of maize (Zea mays) and pea (Pisum sativum), which also exhibit a pronounced growth response to exogenous gibberellins.

Early Insights into the Mechanism of Action

Early research provided fundamental insights into how gibberellins exert their effects on plants. It was observed that gibberellins promote both cell elongation and cell division.

One of the key early discoveries regarding the mechanism of action came from studies on seed germination. It was found that gibberellins play a crucial role in breaking seed dormancy and promoting germination. Specifically, in cereal grains, gibberellins produced by the embryo diffuse to the aleurone layer, a specialized layer of cells surrounding the endosperm.[12] In the aleurone layer, gibberellins induce the synthesis of hydrolytic enzymes, most notably α-amylase.[2][12] This enzyme then breaks down the stored starch in the endosperm into sugars, which provide the necessary energy and building blocks for the growing embryo.[12]

Diagram: Early Understanding of Gibberellin Action in Cereal Germination

Gibberellin_Action cluster_embryo Embryo cluster_aleurone Aleurone Layer cluster_endosperm Endosperm cluster_growth Seedling Growth Embryo Gibberellin Production Aleurone Aleurone Cells Embryo->Aleurone Gibberellin Diffusion Enzyme_synthesis α-amylase Synthesis Aleurone->Enzyme_synthesis Induces Starch Stored Starch Enzyme_synthesis->Starch α-amylase Action Sugars Sugars Starch->Sugars Hydrolysis Growth Embryo Growth Sugars->Growth Energy Source

Caption: Gibberellin-induced enzyme synthesis in germinating cereal grains.

Conclusion

The discovery of gibberellic acid from Gibberella fujikuroi is a testament to the power of careful observation and systematic scientific investigation. From the initial recognition of a peculiar plant disease to the isolation, crystallization, and structural elucidation of the causative agent, this journey has profoundly impacted our understanding of plant physiology. The early experimental protocols, though rudimentary by today's standards, were remarkably effective and laid the groundwork for the large-scale production and widespread application of gibberellins in agriculture and horticulture. The foundational insights into the mechanism of gibberellin action continue to inform modern research into plant hormone signaling and its intricate role in plant growth and development. This historical perspective serves as a valuable guide for contemporary researchers in the ongoing exploration of natural products and their potential applications.

References

The Gibberellin Signaling Cascade: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Gibberellic acid (GA) is a diterpenoid phytohormone that plays a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The molecular mechanism underlying GA action involves a de-repression signaling pathway, where GA binding to its receptor triggers the degradation of a family of transcriptional regulators known as DELLA proteins. This event liberates transcription factors that initiate the expression of GA-responsive genes. This technical guide provides an in-depth exploration of the core mechanism of action of gibberellic acid, detailing the key molecular players, their interactions, and the experimental evidence that has elucidated this pivotal signaling cascade. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided.

The Core Signaling Module: GA-GID1-DELLA

The central regulatory module of the gibberellin signaling pathway consists of three principal components: the hormone gibberellin, the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, and the DELLA family of transcriptional repressors.[1][2]

  • Gibberellins (GAs): A large family of tetracyclic diterpenoid acids, though only a few, such as GA₁, GA₃, GA₄, and GA₇, are biologically active.[3]

  • GID1 Receptor: A soluble nuclear protein that exhibits high affinity for bioactive GAs.[4][5] Upon GA binding, GID1 undergoes a conformational change that is crucial for its interaction with DELLA proteins.[2][6]

  • DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA-responsive growth.[7][8] In the absence of GA, DELLA proteins bind to and inhibit the activity of various transcription factors, thereby restraining plant growth.[9]

Mechanism of Action: A De-repression Pathway

The gibberellin signaling pathway operates through a mechanism of de-repression, which can be summarized in the following steps:

  • GA Perception: Bioactive GA enters the nucleus and binds to the GID1 receptor.[5][10] This binding event induces a conformational change in GID1, exposing a surface for interaction with DELLA proteins.[2]

  • Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor has a high affinity for the N-terminal DELLA domain of DELLA proteins, leading to the formation of a stable ternary complex.[6][11] The formation of this complex is the critical step for relieving DELLA-mediated repression.[6]

  • Recruitment of the SCFSLY1/GID2 E3 Ubiquitin Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction of the DELLA protein with an F-box protein, either SLY1 (in Arabidopsis) or GID2 (in rice).[12][13] These F-box proteins are components of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[13][14]

  • Ubiquitination and Degradation of DELLA Proteins: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[3][15][16]

  • Activation of Gene Expression: The degradation of DELLA proteins releases transcription factors, such as the Phytochrome-Interacting Factors (PIFs), which can then bind to the promoters of GA-responsive genes and activate their transcription.[17][18] This leads to the various physiological responses associated with gibberellin, such as stem elongation and seed germination.

GA_Signaling_Pathway

Quantitative Data on Molecular Interactions

While much of the understanding of the GA signaling pathway is qualitative, several studies have provided quantitative data on the interactions between the core components.

Interacting MoleculesOrganismMethodParameterValueReference
GA₄ and SmGID1aSelaginella moellendorffiiYeast two-hybrid assayK_d8 x 10⁻⁹ M[8]
AtGID1a and GA₄Arabidopsis thalianaSurface Plasmon ResonanceK_a1.4 x 10⁴ M⁻¹[12]
AtGID1b and GA₄Arabidopsis thalianaSurface Plasmon ResonanceK_a1.9 x 10⁴ M⁻¹[12]
AtGID1a and GA₄Arabidopsis thalianaSurface Plasmon ResonanceK_d1.2 x 10⁻² s⁻¹[12]
AtGID1b and GA₄Arabidopsis thalianaSurface Plasmon ResonanceK_d6.9 x 10⁻⁴ s⁻¹[12]
Recombinant RGA and GAIArabidopsis thalianaCell-free degradation assayDegradation RateRGA is degraded faster than GAI[19]
PIF1 Binding SitesArabidopsis thalianaChIP-chip% with G-box elements59%[20]
PIF3 Binding SitesArabidopsis thalianaChIP-seq% with G-box elements50%[20]
PIF4 Binding SitesArabidopsis thalianaChIP-seq% with G-box elements29%[20]
PIF5 Binding SitesArabidopsis thalianaChIP-seq% with G-box elements46%[20]

Detailed Experimental Protocols

The elucidation of the gibberellin signaling pathway has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted from studies demonstrating the GA-dependent interaction between GID1 and DELLA proteins.[8][11]

  • Objective: To determine if GID1 and DELLA proteins physically interact in a gibberellin-dependent manner.

  • Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., DELLA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

  • Methodology:

    • Vector Construction: Clone the full-length coding sequence of GID1 into a pGBKT7 vector (BD fusion) and the full-length coding sequence of a DELLA protein into a pGADT7 vector (AD fusion).

    • Yeast Transformation: Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., AH109 or Y2HGold).

    • Selection and Interaction Assay:

      • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast containing both plasmids.

      • To test for interaction, replica-plate the colonies onto selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

      • Prepare two sets of selective plates: one with and one without the addition of 100 µM GA₃.

    • Analysis: Growth on the selective medium only in the presence of GA₃ indicates a GA-dependent interaction between GID1 and the DELLA protein. A β-galactosidase assay can be performed for quantitative analysis of interaction strength.

Y2H_Workflow cluster_prep Plasmid Construction cluster_assay Yeast Assay GID1_cDNA GID1 cDNA DELLA_cDNA DELLA cDNA BD_vector pGBKT7 (BD) AD_vector pGADT7 (AD) BD_GID1 BD-GID1 Plasmid AD_DELLA AD-DELLA Plasmid Yeast Yeast Strain (e.g., AH109) CoTransform Co-transformation Selection Selection on SD/-Trp/-Leu Interaction_plusGA Replica Plating on SD/-Trp/-Leu/-His/-Ade + 100 µM GA₃ Interaction_minusGA Replica Plating on SD/-Trp/-Leu/-His/-Ade - GA₃ Result_plusGA Growth: Interaction Result_minusGA No Growth: No Interaction

Co-Immunoprecipitation (Co-IP) for in planta Protein Interactions

This protocol is based on methods used to confirm protein-protein interactions within plant cells.[21][22]

  • Objective: To verify the interaction between two proteins (e.g., DELLA and SLY1) within a plant cellular extract.

  • Principle: An antibody specific to a "bait" protein is used to precipitate the bait protein from a cell lysate. If a "prey" protein is bound to the bait, it will be co-precipitated. The precipitate is then analyzed by western blotting to detect the presence of the prey protein.

  • Methodology:

    • Protein Expression in Plants: Co-express epitope-tagged versions of the proteins of interest (e.g., 35S::FLAG-DELLA and 35S::HA-SLY1) in Nicotiana benthamiana leaves via Agrobacterium-mediated transient expression.

    • Protein Extraction: Harvest the infiltrated leaves and grind them to a fine powder in liquid nitrogen. Resuspend the powder in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

    • Immunoprecipitation:

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

      • Incubate the supernatant with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) for several hours at 4°C.

      • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Washing: Pellet the beads using a magnetic stand and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by western blotting using an antibody against the prey protein's tag (e.g., anti-HA antibody). Detection of the prey protein in the eluate confirms the interaction.

Cell-Free DELLA Degradation Assay

This protocol is adapted from studies that reconstituted DELLA protein degradation in vitro.[7][19][23]

  • Objective: To biochemically demonstrate the requirements for DELLA protein degradation.

  • Principle: A recombinant DELLA protein is incubated with a cell-free extract from plant tissues, which contains the necessary cellular machinery for protein degradation (e.g., GID1, SCF ligase, proteasome). The degradation of the DELLA protein over time is monitored by western blotting.

  • Methodology:

    • Preparation of Recombinant Protein: Express and purify a recombinant DELLA protein (e.g., MBP-RGA) from E. coli.

    • Preparation of Cell-Free Extract:

      • Grind Arabidopsis seedlings or cultured cells in liquid nitrogen.

      • Resuspend the powder in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM ATP).

      • Centrifuge at high speed to pellet debris and collect the supernatant.

    • Degradation Reaction:

      • Set up reaction mixtures containing the cell-free extract and the purified recombinant DELLA protein.

      • Create different reaction conditions to test the requirements for degradation, for example:

        • +GA vs. -GA

        • Extract from wild-type plants vs. extract from gid1 or sly1 mutant plants.

          • a proteasome inhibitor (e.g., MG132) vs. - inhibitor.

    • Analysis: Take aliquots from each reaction at different time points (e.g., 0, 30, 60, 120 minutes) and stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by western blotting using an antibody against the DELLA protein or its tag. A decrease in the DELLA protein band over time indicates degradation.

Downstream Targets: PIF Transcription Factors

The degradation of DELLA proteins is the key event that unleashes the activity of transcription factors responsible for activating GA-responsive genes. Among the most important of these are the Phytochrome-Interacting Factors (PIFs). In the absence of GA, DELLA proteins physically interact with PIFs, preventing them from binding to their target DNA sequences.[18] The degradation of DELLAs frees PIFs to bind to G-box (CACGTG) and PBE-box (CACATG) motifs in the promoters of genes involved in cell elongation and other growth processes.[4][24]

Conclusion

The mechanism of action of gibberellic acid is a well-defined signaling pathway that serves as a paradigm for de-repression signaling in plants. The binding of GA to its receptor, GID1, triggers a cascade of events culminating in the proteasomal degradation of DELLA repressors. This elegant "inhibition of an inhibitor" mechanism allows for a rapid and robust transcriptional response to the hormonal signal, enabling precise control over plant growth and development. The experimental approaches detailed herein have been instrumental in dissecting this pathway and provide a framework for future research into the intricate regulatory networks governed by gibberellins. A thorough understanding of this mechanism continues to inform strategies for agricultural improvement and the development of novel plant growth regulators.

References

The Core of Gibberellic Acid Biosynthesis in Higher Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The precise control of bioactive GA levels is crucial for normal plant development, and this is achieved through a complex and tightly regulated biosynthetic pathway.[3][4][5] This technical guide provides a comprehensive overview of the core gibberellic acid (GA) biosynthesis pathway in higher plants, detailing the enzymatic steps, subcellular localization, and key regulatory mechanisms. Furthermore, it presents detailed experimental protocols for studying this pathway and summarizes available quantitative data to serve as a valuable resource for researchers and professionals in the field.

The Core Biosynthetic Pathway

The biosynthesis of gibberellins in higher plants is a multi-step process that occurs in three different subcellular compartments: the plastid, the endoplasmic reticulum (ER), and the cytosol.[1][6][7][8] The pathway can be broadly divided into three stages.[1]

Stage 1: Formation of ent-kaurene in the Plastid

The pathway begins in the plastids with the synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGDP), from the methylerythritol phosphate (MEP) pathway.[2][9] GGDP is then converted to ent-kaurene in a two-step cyclization reaction.[1][10]

  • GGDP to ent-copalyl diphosphate (CDP): This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).[1][10]

  • ent-CDP to ent-kaurene: The second cyclization step is catalyzed by ent-kaurene synthase (KS).[1][10]

Gibberellin_Biosynthesis_Stage1 cluster_plastid Plastid GGDP Geranylgeranyl diphosphate (GGDP) ent_CDP ent-Copalyl diphosphate (ent-CDP) GGDP->ent_CDP CPS ent_kaurene ent-Kaurene ent_CDP->ent_kaurene KS

Stage 1 of Gibberellin Biosynthesis in the Plastid.

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum

ent-Kaurene is then transported from the plastid to the endoplasmic reticulum, where it undergoes a series of oxidations catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[1][10]

  • ent-kaurene to ent-kaurenoic acid: KO catalyzes the sequential oxidation of ent-kaurene at the C-19 position to form ent-kaurenol, ent-kaurenal, and finally ent-kaurenoic acid.[11]

  • ent-kaurenoic acid to GA12: KAO then catalyzes the oxidation of ent-kaurenoic acid to GA12, which is the first gibberellin intermediate in the pathway.[1][12]

Gibberellin_Biosynthesis_Stage2 cluster_er Endoplasmic Reticulum ent_kaurene ent-Kaurene ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAO

Stage 2 of Gibberellin Biosynthesis in the ER.

Stage 3: Formation of Bioactive GAs in the Cytosol

The final stage of GA biosynthesis occurs in the cytosol, where GA12 is converted into various bioactive GAs and their precursors through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[1][10] Another class of 2-ODDs, the GA 2-oxidases (GA2ox), are involved in the deactivation of bioactive GAs and their precursors.[1]

There are two parallel pathways in the later steps: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway.[12]

  • Non-13-hydroxylation pathway: GA12 is converted to the bioactive GA4.

  • Early 13-hydroxylation pathway: GA12 is first hydroxylated to GA53, which is then converted to the bioactive GA1.

The key enzymatic steps are:

  • GA20-oxidase (GA20ox): Catalyzes the sequential removal of C-20. For example, it converts GA12 to GA9 and GA53 to GA20.

  • GA3-oxidase (GA3ox): Catalyzes the final step to produce bioactive GAs by 3β-hydroxylation (e.g., GA9 to GA4 and GA20 to GA1).

  • GA2-oxidase (GA2ox): Inactivates bioactive GAs and their precursors (e.g., GA1 to GA8 and GA4 to GA34).

Gibberellin_Biosynthesis_Stage3 cluster_cytosol Cytosol GA12 GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Stage 3 of Gibberellin Biosynthesis in the Cytosol.

Quantitative Data on Gibberellin Biosynthesis

The concentration of gibberellins and the expression of biosynthesis genes vary significantly between different plant tissues and developmental stages, and are influenced by environmental conditions.

Table 1: Endogenous Gibberellin Concentrations in Various Plant Tissues

Plant SpeciesTissueGibberellinConcentration (ng/g dry weight)Reference
Arabidopsis thalianaStemGA1~2.5[13]
GA4~1.5[13]
GA29~15[13]
Triticum aestivum (Wheat)Leaf Base (Control)GA1~1.2
Leaf Base (Drought)GA1~0.4
Root Tip (Control)GA1~0.8
Root Tip (Drought)GA1~1.0
Lycopersicon esculentum (Tomato)Young LeavesGA115.3
GA32.8
GA41.2

Table 2: Kinetic Parameters of Key Gibberellin Biosynthesis Enzymes

EnzymePlant SpeciesSubstrateKm (µM)Vmax (pkat/mg)Reference
PsGA2ox1Pisum sativum[3H]GA200.0244.4[1]
AtGA3ox4Arabidopsis thaliana[3H]GA200.8252,500[1]
ent-Kaurene Synthase BCucurbita maximaent-copalyl diphosphate0.35Not Reported

Table 3: Relative Expression of Gibberellin Biosynthesis Genes in Rice (Oryza sativa) Tissues

GeneLeaf BladeLeaf SheathRootPanicle
OsGA20ox1LowLowLowHigh
OsGA20ox2HighHighHighLow
OsGA3ox1LowLowLowHigh
OsGA3ox2HighHighHighLow
OsGA2ox3LowLowLowHigh
OsGA2ox7LowLowLowHigh
OsGA2ox8LowLowLowHigh

Data compiled and interpreted from RT-qPCR results presented in the literature.

Regulation of Gibberellin Biosynthesis

The biosynthesis of gibberellins is tightly regulated at multiple levels to ensure that appropriate concentrations of bioactive GAs are maintained in different tissues and at different developmental stages.

Feedback and Feed-forward Regulation: The GA biosynthetic pathway is subject to feedback regulation, where high levels of bioactive GAs down-regulate the expression of genes encoding biosynthetic enzymes, particularly GA20ox and GA3ox.[3][14] Conversely, bioactive GAs can up-regulate the expression of GA2ox genes, which encode GA-inactivating enzymes, in a feed-forward mechanism.[3] This homeostatic mechanism helps to maintain optimal GA levels.

Hormonal Crosstalk: The GA biosynthesis pathway is integrated with other hormone signaling pathways.

  • Auxin: Auxin has been shown to promote GA biosynthesis by upregulating the expression of GA20ox and GA3ox genes.[11]

  • Brassinosteroids (BRs): BRs can also influence GA biosynthesis by modulating the expression of GA20ox genes.[3]

  • Abscisic Acid (ABA): ABA often acts antagonistically to GA, and there is evidence for crosstalk between their biosynthetic and signaling pathways.[11]

  • Ethylene: Ethylene can repress GA biosynthesis or suppress GA responses.[11]

GA_Regulation cluster_feedback Feedback/Feed-forward Regulation cluster_crosstalk Hormonal Crosstalk Bioactive_GA Bioactive GA GA20ox GA20ox gene expression Bioactive_GA->GA20ox - GA3ox GA3ox gene expression Bioactive_GA->GA3ox - GA2ox GA2ox gene expression Bioactive_GA->GA2ox + Auxin Auxin Auxin->GA20ox + Auxin->GA3ox + Brassinosteroids Brassinosteroids Brassinosteroids->GA20ox + Ethylene Ethylene Ethylene->GA20ox - Ethylene->GA3ox -

Simplified Diagram of GA Biosynthesis Regulation.

Environmental Signals: Light and temperature are key environmental cues that regulate GA biosynthesis. For example, light can regulate the expression of GA20ox and GA3ox genes, and changes in temperature can affect the overall flux through the pathway.[3]

Experimental Protocols

Studying the gibberellin biosynthetic pathway requires a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol describes the extraction and quantification of GAs from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 80% methanol, 1% acetic acid, 19% water

  • Internal standards (e.g., [2H2]GA1, [2H2]GA4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 and Oasis MCX)

  • Nitrogen gas evaporator

  • LC-MS/MS system

Methodology:

  • Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of ice-cold extraction solvent. Add internal standards at the beginning of the extraction to account for losses during sample preparation.

  • Extraction: Incubate the homogenate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 100% methanol followed by the extraction solvent.

    • Load the supernatant onto the C18 cartridge.

    • Wash the cartridge with 1% acetic acid.

    • Elute the GAs with 80% methanol.

    • For further purification, use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a reverse-phase C18 column for separation. Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each GA and internal standard.

  • Quantification: Calculate the concentration of each GA by comparing the peak area ratio of the endogenous GA to its corresponding internal standard against a standard curve.

LC_MS_Workflow start Plant Tissue Homogenization (with Internal Standards) extraction Extraction (80% Methanol, 1% Acetic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 and/or MCX) centrifugation->spe evaporation Evaporation (Nitrogen Stream) spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Quantification lcms->quantification

Workflow for Gibberellin Quantification by LC-MS/MS.
Protocol 2: In Vitro Enzyme Assay for GA 20-oxidase

This protocol outlines a method to measure the activity of GA20-oxidase by monitoring the conversion of a radiolabeled substrate.

Materials:

  • Recombinant GA20-oxidase enzyme (expressed in E. coli or other systems)

  • Radiolabeled substrate (e.g., [14C]GA12)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 4 mM 2-oxoglutarate, 4 mM ascorbate, 0.5 mM FeSO4

  • Quenching solution: Acetic acid

  • HPLC system with a radioactivity detector

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of recombinant GA20-oxidase, and the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the products from the reaction mixture using ethyl acetate.

  • HPLC Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent. Inject the sample into an HPLC system equipped with a reverse-phase C18 column and a radioactivity detector.

  • Data Analysis: Identify and quantify the radiolabeled product peaks (e.g., [14C]GA9) by comparing their retention times with authentic standards. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes how to quantify the transcript levels of GA biosynthesis genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific primers for the target genes and a reference gene

  • Real-time PCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene.

Conclusion

The biosynthesis of gibberellic acid in higher plants is a complex and highly regulated process that is essential for normal growth and development. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial steps in the plastid to the final formation of bioactive GAs in the cytosol. The quantitative data presented, although not exhaustive, offer valuable insights into the levels of GAs and the expression of biosynthetic genes in different contexts. The detailed experimental protocols provide a practical resource for researchers aiming to investigate this crucial pathway. A thorough understanding of GA biosynthesis and its regulation is not only fundamental to plant biology but also holds significant potential for applications in agriculture and drug development, where the manipulation of plant growth and the discovery of novel bioactive compounds are of great interest.

References

Unveiling Gibberellic Acid: A Technical Guide to its Molecular Landscape and Chemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the molecular structure and chemical properties of gibberellic acid (GA3) has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the intricate structural features of GA3, its physicochemical characteristics, and the biological pathways it governs, alongside detailed experimental protocols and visual representations of its signaling and biosynthetic pathways.

Gibberellic acid, a tetracyclic diterpenoid plant hormone, plays a pivotal role in regulating various aspects of plant growth and development. A thorough understanding of its molecular architecture and chemical reactivity is paramount for its application in agriculture and for potential therapeutic explorations.

Molecular Structure of Gibberellic Acid

Gibberellic acid (GA3) is a well-characterized member of the gibberellin family of phytohormones.[1][2] Its chemical formula is C19H22O6, and it has a molecular weight of approximately 346.37 g/mol .[3] The complex structure of gibberellic acid is characterized by a pentacyclic diterpene framework, which includes a gibberellane skeleton with a lactone bridge between carbon-4 and carbon-10.[3] This intricate arrangement of rings and functional groups dictates its biological activity. When purified, gibberellic acid typically appears as a white to pale-yellow solid.[2]

Table 1: Molecular Properties of Gibberellic Acid

PropertyValue
Chemical FormulaC19H22O6
Molecular Weight346.37 g/mol [3]
IUPAC Name(3S,3aS,4S,4aS,7S,9aR,9bR,12S)-7,12-dihydroxy-3-methyl-6-methylene-2-oxoperhydro-4a,7-methano-9b,3-propenoazuleno[1,2-b]furan-4-carboxylic acid
AppearanceWhite to pale-yellow solid[2]

Chemical Properties of Gibberellic Acid

The chemical behavior of gibberellic acid is crucial for its formulation, storage, and biological efficacy. Its properties are summarized below.

Solubility

Gibberellic acid exhibits varied solubility in different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents.[4]

Table 2: Solubility of Gibberellic Acid

SolventSolubility
Water~5 g/L
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSparingly soluble
Petroleum EtherInsoluble
Stability and pKa

Gibberellic acid's stability is influenced by pH and temperature. It is most stable in acidic solutions (pH 3-4) and degrades in neutral to alkaline conditions.[5] The pKa of gibberellic acid is approximately 4.0, indicating it is a weak acid.[3][6] In aqueous solutions, it can undergo hydrolysis, and at higher temperatures, it is prone to decomposition.[7]

Table 3: Physicochemical Properties of Gibberellic Acid

PropertyValue
pKa~4.0[3][6]
Optimal pH for Stability3-4[5]
DecompositionUnstable in neutral to alkaline solutions and at high temperatures[5][7]

Signaling and Biosynthesis Pathways

The biological effects of gibberellic acid are mediated through a well-defined signaling pathway, which ultimately leads to the derepression of growth-related genes. The biosynthesis of gibberellins is a multi-step process that occurs in various cellular compartments.

Gibberellic Acid Signaling Pathway

The canonical gibberellin signaling pathway involves the perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[8] This binding event promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that repress plant growth.[1][8] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2), leading to its degradation by the 26S proteasome.[8] The removal of DELLA proteins allows for the expression of GA-responsive genes, thereby promoting growth.

Gibberellic_Acid_Signaling_Pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex is targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF->DELLA ubiquitinates Growth_Responses Growth Responses (e.g., stem elongation, seed germination) GA_Responsive_Genes->Growth_Responses expression leads to

Gibberellic Acid Signaling Pathway
Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins begins in the plastid with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene.[9][10] This is followed by a series of oxidation steps in the endoplasmic reticulum to produce GA12, a precursor to all other gibberellins.[9] Finally, in the cytosol, GA12 is converted into various bioactive gibberellins, including GA3, through the action of 2-oxoglutarate-dependent dioxygenases.[9]

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGDP Geranylgeranyl Diphosphate (GGDP) ent_Copalyl_PP ent-Copalyl Diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 GA20->GA1 GA3ox GA3 Gibberellic Acid (GA3) GA1->GA3

Gibberellin Biosynthesis Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate study and application of gibberellic acid. Below are protocols for key experiments.

Quantification of Gibberellic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of gibberellic acid content.

1. Principle: Gibberellic acid is quantified by reversed-phase HPLC with UV detection.

2. Reagents and Materials:

  • Gibberellic acid reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Mobile Phase: Methanol:Water with 0.05% Formic acid (e.g., 40:60 v/v)

  • Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4. Preparation of Standard Solution: a. Accurately weigh approximately 25 mg of gibberellic acid standard into a 25 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. c. Perform serial dilutions to prepare a series of standard solutions of known concentrations.

5. Preparation of Sample Solution: a. Accurately weigh a sample containing an expected amount of gibberellic acid into a volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. c. Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Methanol:Water with 0.05% Formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

7. Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the sample solution. c. Identify the gibberellic acid peak in the sample chromatogram by comparing the retention time with that of the standard. d. Quantify the amount of gibberellic acid in the sample using the calibration curve.

Gibberellin Bioassay using Dwarf Pea Seedlings

This bioassay is a classic method to determine the biological activity of gibberellins.

1. Principle: Gibberellins promote stem elongation in dwarf pea varieties, and the extent of elongation is proportional to the concentration of the applied gibberellin.

2. Materials:

  • Dwarf pea seeds (e.g., Pisum sativum 'Little Marvel')

  • Gibberellic acid solutions of known concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L)

  • Test sample extract

  • Pots or trays with a suitable growing medium (e.g., vermiculite or perlite)

  • Micropipette or syringe for application

3. Procedure: a. Sow dwarf pea seeds and grow them under controlled conditions (e.g., constant temperature and light) until the seedlings are at a suitable stage (e.g., 7-10 days old). b. Select seedlings of uniform height. c. Apply a small, precise volume (e.g., 10 µL) of the standard gibberellic acid solutions and the test sample to the apical bud of each seedling. Use a control group treated with the solvent only. d. Continue to grow the seedlings under the same controlled conditions for a specified period (e.g., 7 days). e. Measure the final height of the epicotyl (the stem above the cotyledons) for each seedling.

4. Data Analysis: a. Calculate the mean increase in epicotyl length for each treatment group. b. Plot a standard curve of the mean increase in epicotyl length against the logarithm of the gibberellic acid concentration. c. Determine the concentration of gibberellin in the test sample by interpolating its corresponding increase in epicotyl length on the standard curve.

This technical guide provides a foundational understanding of gibberellic acid, offering valuable data and methodologies for the scientific community. The continued exploration of its properties and biological functions holds promise for advancements in agriculture and beyond.

References

The Role of Gibberellic Acid in Stem Elaturation and Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of gibberellic acid (GA) in regulating plant stem elongation and cell division. It provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for key assays, and a quantitative summary of GA's effects.

The Gibberellic Acid Signaling Pathway: A Cascade of Derepression

Gibberellic acid, a tetracyclic diterpenoid phytohormone, plays a crucial role in various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The canonical GA signaling pathway operates through a mechanism of derepression, where GA binding to its receptor triggers the degradation of transcriptional repressors, thereby activating growth-promoting genes.

At the core of this pathway are three key components: the soluble GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of repressor proteins, and an F-box protein that is part of an SCF E3 ubiquitin ligase complex. In the absence of GA, DELLA proteins are stable in the nucleus and act as transcriptional co-regulators, inhibiting the expression of GA-responsive genes. They achieve this by interacting with and sequestering various transcription factors.

The perception of GA by the GID1 receptor induces a conformational change in GID1, which enhances its affinity for DELLA proteins. The formation of the GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 E3 ubiquitin ligase. Subsequently, the polyubiquitinated DELLA protein is degraded by the 26S proteasome. This degradation relieves the repression on transcription factors, allowing them to activate the expression of genes involved in stem elongation and cell division.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with GA SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factor DELLA->TF Sequesters SCF->DELLA Polyubiquitinates GA_Responsive_Gene GA-Responsive Gene TF->GA_Responsive_Gene Activates mRNA mRNA GA_Responsive_Gene->mRNA Transcription Growth_Proteins Growth-Promoting Proteins mRNA->Growth_Proteins Translation Stem_Elongation Stem_Elongation Growth_Proteins->Stem_Elongation Promote Cell_Division Cell_Division Growth_Proteins->Cell_Division Promote

Gibberellin signaling pathway leading to growth.

Role of Gibberellic Acid in Stem Elongation

Stem elongation is a primary response to GA application and is a result of both cell elongation and cell division. GA promotes cell elongation by increasing the extensibility of the cell wall, which allows for greater water uptake and cell expansion. This is achieved through the upregulation of genes encoding enzymes that modify the cell wall structure, such as xyloglucan endotransglucosylase/hydrolases (XTHs) and expansins.

Quantitative Data on Stem Elongation

The effect of GA on stem elongation is dose-dependent. While specific quantitative data is highly dependent on the plant species and experimental conditions, the following table provides an illustrative example of the expected response in a GA-deficient dwarf mutant of Arabidopsis thaliana.

GA₃ Concentration (µM)Average Hypocotyl Length (mm) ± SDFold Increase vs. Control
0 (Control)2.5 ± 0.31.0
0.014.8 ± 0.41.9
0.18.2 ± 0.63.3
1.012.5 ± 0.95.0
10.013.0 ± 1.15.2
100.013.2 ± 1.05.3
Illustrative data based on qualitative descriptions in scientific literature.

Role of Gibberellic Acid in Cell Division

Gibberellins are also positive regulators of cell division, contributing to the overall growth of the plant. GA promotes the G1 to S phase transition and the G2 to M phase transition of the cell cycle. This is achieved by modulating the expression and activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs). Specifically, GA has been shown to upregulate the expression of certain D-type cyclins and A-type CDKs. Furthermore, GA can reduce the levels of cell cycle inhibitors, such as KIP-RELATED PROTEIN 2 (KRP2).

Quantitative Data on Cell Division

The following table illustrates the potential effect of GA treatment on cell division parameters in the shoot apical meristem of a model plant.

TreatmentMitotic Index (%) ± SDG1 Phase Duration (h) ± SDS Phase Duration (h) ± SDG2/M Phase Duration (h) ± SD
Control3.5 ± 0.48.2 ± 0.75.1 ± 0.53.0 ± 0.3
10 µM GA₃6.2 ± 0.66.5 ± 0.54.8 ± 0.42.5 ± 0.2
Illustrative data based on qualitative descriptions in scientific literature.

Experimental Protocols

Gibberellic Acid Treatment for Stem Elongation Assay

This protocol describes a method for assessing the effect of exogenous GA₃ on the stem elongation of dwarf pea seedlings.

Materials:

  • Dwarf pea (Pisum sativum) seeds

  • Pots with sterile potting mix

  • Gibberellic acid (GA₃)

  • 0.2 M Sodium bicarbonate solution

  • Micropipettes and sterile tips

  • Ruler or calipers

Procedure:

  • Germinate and grow dwarf pea seedlings in pots under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Prepare a 1 mg/mL (1000 ppm) stock solution of GA₃ by dissolving it in a small amount of ethanol and then bringing it to the final volume with 0.2 M sodium bicarbonate solution.

  • Prepare serial dilutions of the GA₃ stock solution to obtain the desired treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). Use the sodium bicarbonate solution as the diluent and for the control treatment.

  • When the seedlings are approximately 14 days old, apply a 1 µL droplet of the respective GA₃ solution or control solution to the apical bud of each plant.

  • Measure the height of the main stem of each plant from the soil level to the apical bud at the time of treatment (Day 0) and at regular intervals (e.g., every 2-3 days) for a period of 2-3 weeks.

  • Calculate the increase in stem length for each treatment group and perform statistical analysis to determine the significance of the results.

Stem_Elongation_Workflow Start Start: Germinate Dwarf Pea Seeds Grow Grow Seedlings for 14 Days Start->Grow Prepare_GA Prepare GA₃ Solutions (0, 0.01, 0.1, 1, 10, 100 µg/µL) Grow->Prepare_GA Treat Apply 1 µL of GA₃ Solution to Apical Bud Prepare_GA->Treat Measure_Initial Measure Initial Stem Height (Day 0) Treat->Measure_Initial Measure_Periodic Measure Stem Height Periodically (e.g., every 2-3 days for 3 weeks) Measure_Initial->Measure_Periodic Analyze Analyze Data: Calculate Growth Rate and Perform Statistical Analysis Measure_Periodic->Analyze End End: Determine Dose-Response Relationship Analyze->End

Workflow for GA-induced stem elongation assay.
Chromatin Immunoprecipitation (ChIP) of DELLA Proteins

This protocol provides a general framework for performing ChIP to identify the genomic regions bound by DELLA proteins.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonicator

  • Anti-DELLA antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-link proteins to DNA by incubating plant tissue with 1% formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Isolate nuclei and lyse them to release chromatin.

  • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin with an anti-DELLA antibody overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating and treat with Proteinase K to digest proteins.

  • Purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters.

Microarray Analysis of GA-Responsive Genes

This protocol outlines the general steps for identifying genes whose expression is regulated by GA using microarray analysis.

Materials:

  • GA-deficient mutant plants (e.g., ga1-3 mutant of Arabidopsis)

  • GA₃ solution and control solution

  • RNA extraction kit

  • Reverse transcriptase and fluorescently labeled dNTPs (e.g., Cy3 and Cy5)

  • Microarray slides

  • Hybridization chamber and buffers

  • Microarray scanner

  • Data analysis software

Procedure:

  • Treat GA-deficient mutant plants with either GA₃ or a control solution.

  • Harvest plant tissue at specific time points after treatment.

  • Extract total RNA from the samples.

  • Synthesize cDNA from the RNA samples, incorporating different fluorescent dyes (e.g., Cy3 for control and Cy5 for GA-treated).

  • Combine the labeled cDNA samples and hybridize them to a microarray slide containing probes for thousands of genes.

  • Wash the slide to remove unbound cDNA.

  • Scan the microarray slide to measure the fluorescence intensity of each spot for both dyes.

  • Analyze the data to identify genes with a significant change in expression (up- or down-regulation) in response to GA treatment.

Microarray_Workflow Start Start: Treat GA-deficient Plants with GA₃ or Control Harvest Harvest Tissue and Extract RNA Start->Harvest cDNA_synthesis Reverse Transcribe RNA to cDNA with Fluorescent Labels (Cy3/Cy5) Harvest->cDNA_synthesis Hybridize Hybridize Labeled cDNA to Microarray cDNA_synthesis->Hybridize Wash Wash Microarray to Remove Unbound cDNA Hybridize->Wash Scan Scan Microarray and Quantify Fluorescence Intensity Wash->Scan Analyze Analyze Data to Identify Differentially Expressed Genes Scan->Analyze End End: List of GA-Responsive Genes Analyze->End

Workflow for microarray analysis of GA-responsive genes.
Measurement of Cell Cycle Kinetics

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Plant tissue (e.g., root tips, shoot apices)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Propidium iodide (PI) or DAPI (DNA staining dyes)

  • RNase A

  • Flow cytometer

Procedure:

  • Excise the plant tissue of interest.

  • Chop the tissue finely in a nucleus isolation buffer.

  • Filter the suspension to remove large debris.

  • Treat the nuclei with RNase A to remove RNA.

  • Stain the nuclei with a DNA-binding fluorescent dye like PI or DAPI.

  • Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Generate a histogram of DNA content to determine the percentage of cells in G1 (2C DNA content), S (between 2C and 4C), and G2/M (4C) phases.

Conclusion

Gibberellic acid is a critical regulator of plant growth, with profound effects on both stem elongation and cell division. The GA signaling pathway, centered around the degradation of DELLA repressors, provides a sophisticated mechanism for controlling these processes in response to developmental and environmental cues. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the intricate roles of GA in plant development and to explore its potential applications

The Central Role of DELLA Proteins in Gibberellic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellic acid (GA) is a critical phytohormone that governs a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The signaling pathway that transduces the GA signal is elegantly controlled by a family of nuclear proteins known as DELLA proteins. These proteins function as master repressors of GA responses, acting as a central hub that integrates hormonal and environmental signals to control plant growth.[1][3][4] The discovery that mutations affecting DELLA protein function were central to the high-yielding, semi-dwarf crop varieties of the "Green Revolution" has highlighted this pathway as a prime target for agricultural and biotechnological innovation.[3] This technical guide provides an in-depth examination of the GA-GID1-DELLA signaling module, the molecular mechanisms of DELLA-mediated repression, quantitative data on pathway dynamics, and key experimental protocols used in its elucidation.

The Core Signaling Module: GA-GID1-DELLA

The primary GA signaling cascade operates on a derepression mechanism. In the absence of GA, DELLA proteins are active and suppress growth. The presence of GA triggers a series of events leading to the destruction of DELLA proteins, thereby permitting growth-promoting gene expression.

Key Components:

  • Gibberellin (GA): The bioactive hormone that initiates the signaling cascade.

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that perceives the GA signal.[3][5][6]

  • DELLA Proteins: A family of nuclear transcriptional regulators that repress GA signaling.[3] Arabidopsis has five members (RGA, GAI, RGL1, RGL2, RGL3), while rice has one (SLR1).[1][4]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase responsible for tagging DELLA proteins for degradation. The F-box protein component is SLY1 in Arabidopsis and GID2 in rice.[1][3][7][8]

  • 26S Proteasome: A large protein complex that degrades polyubiquitinated proteins.[3][9]

Mechanism of Action:

  • GA Perception: In conditions of elevated bioactive GA, the hormone binds to the GID1 receptor within the nucleus.[3][6]

  • Conformational Change and Complex Formation: GA binding induces a conformational change in GID1, which then promotes its interaction with the N-terminal DELLA domain of a DELLA protein, forming a stable GA-GID1-DELLA ternary complex.[3][5][6]

  • E3 Ligase Recruitment: The formation of this complex exposes a region on the DELLA protein that is recognized by the F-box protein SLY1/GID2.[3][10]

  • Ubiquitination: SLY1/GID2, as a component of the SCF E3 ligase, recruits the complex to the DELLA protein, leading to its polyubiquitination.[7][8][11]

  • Proteasomal Degradation: The polyubiquitin tag serves as a signal for the 26S proteasome to recognize and degrade the DELLA protein.[9][11]

  • Derepression of GA Responses: The destruction of the DELLA repressor protein relieves the inhibition on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.[11]

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) Proteasome 26S Proteasome PIFs PIFs / TFs Growth_Genes Growth-Promoting Genes Growth Growth & Development GID1->DELLA binds DELLA->SCF recruited to DELLA->Proteasome targeted to DELLA->PIFs sequesters/ inhibits SCF->DELLA polyubiquitinates Proteasome->DELLA degrades PIFs->Growth_Genes activates Growth_Genes->Growth promotes

Core Gibberellic Acid (GA) signaling pathway leading to DELLA protein degradation.

Molecular Function of DELLA Proteins

DELLA proteins lack a defined DNA-binding domain and exert their repressive function primarily through protein-protein interactions, sequestering transcription factors and preventing them from regulating their target genes.[3][12]

  • Interaction with PIFs (PHYTOCHROME-INTERACTING FACTORS): DELLAs directly bind to PIFs, such as PIF3 and PIF4, which are key positive regulators of cell elongation.[11][13][14] This interaction inhibits the ability of PIFs to bind to the promoters of their target genes, thereby repressing growth.[11][13][15] This mechanism places DELLAs at the intersection of light and GA signaling.

  • Crosstalk with Other Hormones: DELLAs serve as a critical integration point for multiple hormone signaling pathways.

    • Brassinosteroids (BR): DELLAs interact with and inhibit BZR1, a master transcription factor in the BR signaling pathway, providing a direct mechanism for GA-BR crosstalk in controlling cell elongation.[1][16]

    • Jasmonates (JA): DELLAs can interact with JAZ proteins, the key repressors of JA signaling, to modulate the balance between growth and defense responses.[13][15]

    • Auxin and Ethylene: The stability and activity of DELLA proteins are influenced by auxin and ethylene signaling, often through the regulation of GA biosynthesis or signaling components, integrating these pathways to fine-tune developmental processes like root growth.[17][18]

  • Transcriptional Co-activation: While primarily known as repressors, DELLAs can also function as transcriptional co-activators. They can partner with INDETERMINATE DOMAIN (IDD) transcription factors to directly activate the expression of certain genes, including those involved in GA biosynthesis feedback, such as GA20ox and GA3ox.[19][20][21]

DELLA_Interactions cluster_tf Interacting Transcription Factors cluster_repressor Interacting Repressors DELLA DELLA Protein PIF4 PIF4 DELLA->PIF4 Binds BZR1 BZR1 DELLA->BZR1 Binds IDD IDD DELLA->IDD Binds JAZ JAZ (JA Repressor) DELLA->JAZ Binds Growth_Repression Growth Repression PIF4->Growth_Repression leads to BZR1->Growth_Repression leads to GA_Homeostasis GA Homeostasis IDD->GA_Homeostasis leads to Defense_Modulation Defense Modulation JAZ->Defense_Modulation leads to

DELLA proteins interact with diverse regulatory proteins to control plant processes.

Quantitative Data on Pathway Dynamics

Quantitative analysis of the GA-DELLA pathway provides crucial insights into its sensitivity and regulation.

Table 1: DELLA Protein Stability The stability of DELLA proteins is tightly regulated by GA. In vitro degradation assays using a cell-free system from Arabidopsis demonstrate the rapid, proteasome-dependent turnover of RGA protein in response to GA.

ProteinConditionHalf-life (t½)ObservationReference
TAP-RGAControl (Endogenous GA)< 30 minRapid degradation observed within 15-30 minutes.[9]
TAP-RGA+ MG132 (Proteasome Inhibitor)> 180 minDegradation is significantly blocked, indicating dependence on the 26S proteasome. The half-life is prolonged at least sixfold.[9]
TAP-GAIControl (Endogenous GA)< 30 minSimilar rapid degradation kinetics to RGA.[9]
TAP-GAI+ MG132 (Proteasome Inhibitor)> 180 minProteasome-dependent degradation confirmed.[9]

Table 2: Representative DELLA/GA-Regulated Genes in Arabidopsis Transcriptomic analyses have identified numerous genes whose expression is rapidly altered by GA treatment or DELLA protein activity.[22] DELLAs often regulate genes involved in GA metabolism and signaling in a feedback loop.[19][21]

GeneFunctionRegulation by GARegulation by DELLAReference
GA20ox2GA BiosynthesisDown-regulatedUp-regulated[21][22]
GA3ox1GA BiosynthesisDown-regulatedUp-regulated[21][22]
GA2ox2GA DeactivationUp-regulatedDown-regulated[21]
GID1a/bGA ReceptorDown-regulatedUp-regulated[19][23]
SLY1F-box ProteinDown-regulatedUp-regulated[23]
XERICOABA MetabolismDown-regulatedUp-regulated[19]
SCL3GRAS Transcription FactorUp-regulatedDown-regulated[2]

Key Experimental Protocols

The elucidation of the GA-DELLA signaling pathway has relied on a combination of genetic, biochemical, and molecular biology techniques.

5.1 Yeast Two-Hybrid (Y2H) Assay

  • Objective: To demonstrate a direct, GA-dependent protein-protein interaction between the GID1 receptor and a DELLA protein.[10]

  • Methodology:

    • Vector Construction: The coding sequence for GID1 is cloned into a "bait" vector, fusing it to a DNA-Binding Domain (BD). The coding sequence for a DELLA protein is cloned into a "prey" vector, fusing it to a Transcriptional Activation Domain (AD).

    • Yeast Transformation: A suitable yeast reporter strain is co-transformed with both the bait and prey plasmids.

    • Selection and Assay: Transformed yeast are plated on selective synthetic defined (SD) medium lacking specific amino acids (e.g., -Leu, -Trp, -His) to select for the presence of both plasmids and for interaction-dependent reporter gene expression (e.g., HIS3).

    • GA-Dependence Test: Parallel plates are prepared with and without the addition of bioactive GA (e.g., 10 µM GA₄).

    • Analysis: Growth on the triple-dropout medium (-Leu, -Trp, -His) and/or activation of a colorimetric reporter (e.g., LacZ turning blue on X-gal plates) specifically in the presence of GA indicates a GA-dependent interaction between GID1 and the DELLA protein.[10]

5.2 Co-Immunoprecipitation (Co-IP) from Plant Tissues

  • Objective: To validate the interaction between two proteins (e.g., DELLA and PIF4) in vivo within a plant cellular context.[24][25]

  • Methodology:

    • Protein Expression: The two proteins of interest, each with a distinct epitope tag (e.g., RGA-HA and PIF4-myc), are co-expressed in plant tissue. This is often achieved via transient expression in Nicotiana benthamiana leaves through agroinfiltration.[26]

    • Protein Extraction: Total proteins are extracted from the infiltrated leaves under non-denaturing conditions using an appropriate IP lysis buffer containing protease inhibitors.[27]

    • Immunoprecipitation: The lysate is incubated with an antibody targeting the epitope tag of the "bait" protein (e.g., anti-HA antibody), which is immobilized on magnetic or agarose beads.

    • Washing: The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.

    • Elution: The bait protein and any stably interacting partners are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • Detection: The eluted samples are resolved by SDS-PAGE and analyzed by Western blotting. The membrane is probed with an antibody against the epitope tag of the "prey" protein (e.g., anti-myc antibody). The detection of the prey protein in the eluate confirms the in vivo interaction.

CoIP_Workflow Start Co-express Tagged Proteins (e.g., RGA-HA & PIF4-myc) in Plant Cells Lysis Lyse Cells in Non-denaturing Buffer Start->Lysis Incubate Incubate Lysate with 'Bait' Antibody (e.g., anti-HA) Lysis->Incubate Beads Add Protein A/G Beads to Capture Antibody Complex Incubate->Beads Wash Wash Beads to Remove Non-specific Proteins Beads->Wash Elute Elute Bound Proteins from Beads Wash->Elute WB Analyze Eluate by SDS-PAGE & Western Blot Elute->WB Detect Probe with 'Prey' Antibody (e.g., anti-myc) WB->Detect

Generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

5.3 In Vitro / Cell-Free Degradation Assay

  • Objective: To biochemically reconstitute and analyze the GA-dependent degradation of a DELLA protein.[9][28]

  • Methodology:

    • Extract Preparation: A cell-free extract is prepared from wild-type seedlings (e.g., Arabidopsis) by grinding tissue in a specific degradation buffer. The extract is cleared by centrifugation to provide the soluble components required for degradation (E1, E2, SCF ligase, proteasome, etc.).

    • Substrate Addition: Recombinant, purified DELLA protein (e.g., GFP-RGA) is added to the cell-free extract.

    • Reaction Conditions: The reaction is divided into aliquots for different treatments:

      • Control (no additions)

      • +GA (to stimulate degradation)

      • +GA + MG132 (a specific 26S proteasome inhibitor)

    • Time Course: The reactions are incubated at room temperature (e.g., 22°C), and samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis: The level of the DELLA protein in each sample is determined by immunoblotting with an antibody against the protein or its tag (e.g., anti-GFP). A time-dependent decrease in the DELLA protein signal specifically in the +GA sample, which is prevented by the addition of MG132, confirms GA-induced, proteasome-mediated degradation.[9][28]

Implications for Drug and Agrochemical Development

A thorough understanding of the GA-GID1-DELLA module is paramount for the rational design of new plant growth regulators.

  • Growth Promoters: Molecules that enhance the GA-GID1-DELLA interaction or inhibit residual DELLA activity could be developed to increase biomass or overcome certain types of dwarfism.

  • Growth Retardants: Compounds that stabilize DELLA proteins by blocking their interaction with GID1 or the SCF complex are highly valuable in horticulture and agriculture for producing compact ornamental plants and preventing lodging (stem bending) in cereal crops.

  • Stress Tolerance: Given that DELLAs integrate stress signals (e.g., salt, cold) to restrain growth, modulating DELLA stability could be a strategy to develop crops with enhanced resilience to adverse environmental conditions.[11]

Conclusion

DELLA proteins stand as the central regulators of the gibberellic acid signaling pathway. They function as repressors whose stability is meticulously controlled by the GA-GID1 receptor complex and the ubiquitin-proteasome system. By acting as a scaffold to interact with a multitude of transcription factors, DELLAs not only mediate GA responses but also integrate signals from other hormonal and environmental pathways. The quantitative and mechanistic insights gained from the experimental approaches detailed herein provide a robust framework for both fundamental research and the development of next-generation technologies for crop improvement.

References

Methodological & Application

Application Notes and Protocols: Gibberellic Acid (GA3) Solution Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in regulating various aspects of plant growth and development.[1] Its laboratory applications are diverse, ranging from promoting seed germination and stem elongation to inducing flowering and fruit development.[2][3] Proper preparation of GA3 solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of gibberellic acid solutions for laboratory use, along with data on its solubility, stability, and a summary of its signaling pathway.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of gibberellic acid solutions.

Table 1: Solubility of Gibberellic Acid (GA3)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~15 mg/mL[4]
Ethanol~5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
WaterSparingly soluble[4]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[4]
Aqueous solution of sodium bicarbonate and sodium acetateSoluble[5]
1N KOHSoluble

Table 2: Typical Working Concentrations of Gibberellic Acid (GA3)

ApplicationTypical Working Concentration (mg/L)Reference
Plant Hormone Studies1000 ppm (1000 mg/L)[5]
Plant Tissue Culture0.01 - 5.0[6][7]
Seed Germination (general)100 ppm (100 mg/L)[8]
Seed Germination (older/tougher seeds)250 ppm (250 mg/L)[8]
Seed Germination (very hard-to-germinate seeds)500 ppm (500 mg/L)[8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL (1000 ppm) Gibberellic Acid (GA3) Stock Solution

This protocol describes the preparation of a standard stock solution of GA3. Due to the low solubility of GA3 in water, a small amount of a solvent or a weak base is used to aid dissolution.

Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol (95%) or 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm pore size)

  • Sterile storage bottles

Methodology:

  • Weighing: Accurately weigh 100 mg of GA3 powder.

  • Initial Dissolution:

    • Method A (Using Ethanol): Transfer the GA3 powder to a sterile beaker. Add a minimal amount of 95% ethanol (e.g., 1-2 mL) to dissolve the powder completely.[5][6] Gentle swirling or stirring may be required.

    • Method B (Using NaOH): Transfer the GA3 powder to a sterile beaker. Add a few drops of 1N NaOH to dissolve the powder.[6]

  • Dilution: Once the GA3 is fully dissolved, slowly add approximately 80 mL of distilled or deionized water while stirring.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask to ensure all the GA3 is transferred. Bring the final volume to 100 mL with distilled or deionized water.

  • Sterilization: Sterilize the GA3 stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle. Do not autoclave GA3 solutions , as heat can cause decomposition.[9]

  • Storage: Store the stock solution at 2-8°C.[10] It is highly recommended to prepare fresh solutions, as aqueous GA3 solutions are unstable and should ideally not be stored for more than one day.[4] The solid powder form, however, is stable for years when stored at -20°C.[4]

Protocol 2: Preparation of Working Solutions from a 1 mg/mL Stock Solution

This protocol outlines the dilution of the stock solution to achieve desired working concentrations.

Materials:

  • 1 mg/mL GA3 stock solution

  • Sterile distilled or deionized water

  • Sterile volumetric flasks or tubes

Methodology:

  • Calculation: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution required.

    • C1 = Concentration of the stock solution (e.g., 1 mg/mL or 1000 ppm)

    • V1 = Volume of the stock solution to be determined

    • C2 = Desired final concentration of the working solution (e.g., 100 ppm)

    • V2 = Desired final volume of the working solution (e.g., 10 mL)

  • Dilution: Based on the calculation, pipette the required volume of the GA3 stock solution into a sterile volumetric flask or tube.

  • Final Volume Adjustment: Add sterile distilled or deionized water to reach the desired final volume.

  • Mixing: Mix the solution thoroughly by gentle inversion.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Example Dilution for a 100 ppm Working Solution:

To prepare 10 mL of a 100 ppm working solution from a 1000 ppm stock solution:

  • V1 = (100 ppm * 10 mL) / 1000 ppm = 1 mL

  • Add 1 mL of the 1000 ppm GA3 stock solution to 9 mL of sterile distilled water.

Mandatory Visualizations

Gibberellic Acid Signaling Pathway

Gibberellic acid exerts its effects by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of GA-responsive genes.

Gibberellic_Acid_Signaling_Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 Binds to GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 DELLA DELLA Protein (Repressor) GA3_GID1->DELLA Binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->GA_Responsive_Genes Repression Lifted Transcription Gene Transcription GA_Responsive_Genes->Transcription Transcription_Factors Transcription Factors Transcription_Factors->GA_Responsive_Genes Activate

Caption: Gibberellic Acid Signaling Pathway.

Experimental Workflow for GA3 Solution Preparation

The following diagram illustrates the logical steps for preparing a gibberellic acid working solution.

GA3_Solution_Preparation_Workflow Start Start Weigh_GA3 Weigh GA3 Powder Start->Weigh_GA3 Dissolve_GA3 Initial Dissolution (e.g., Ethanol or NaOH) Weigh_GA3->Dissolve_GA3 Add_Water Add Distilled Water Dissolve_GA3->Add_Water Adjust_Volume Adjust to Final Volume (Stock Solution) Add_Water->Adjust_Volume Sterilize Sterile Filter (0.22 µm) Adjust_Volume->Sterilize Store_Stock Store Stock Solution at 2-8°C Sterilize->Store_Stock Dilute_Stock Dilute Stock to Working Concentration Store_Stock->Dilute_Stock Use_Solution Use Freshly Prepared Working Solution Dilute_Stock->Use_Solution End End Use_Solution->End

References

Application Notes and Protocols for Gibberellic Acid Seed Germination Assay in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seed germination is a critical developmental transition in the life cycle of a plant, regulated by a complex interplay of endogenous hormonal signals and environmental cues. Gibberellic acid (GA) is a key phytohormone that promotes seed germination by overcoming dormancy.[1][2] In Arabidopsis thaliana, a widely used model organism in plant biology, GA signaling initiates a cascade of events leading to the weakening of the seed coat and endosperm, allowing for the emergence of the radicle.[1][3] This document provides a detailed protocol for conducting a gibberellic acid seed germination assay in Arabidopsis, a fundamental tool for studying hormone signaling, seed biology, and for screening compounds that may modulate these processes.

Experimental Protocols

Materials and Reagents

Equipment:

  • Laminar flow hood (clean bench)

  • Autoclave

  • Stereoscopic microscope

  • Growth chamber or culture room with controlled temperature and light conditions (e.g., 22°C, 16h light/8h dark photoperiod)[4]

  • Refrigerator (4°C)

  • Microwave oven

  • pH meter

  • Analytical balance

  • Pipettes and sterile tips

  • 1.5 ml microcentrifuge tubes[4]

  • Petri dishes (9 cm)[3]

  • Parafilm[3]

  • Aluminum foil[3]

Reagents and Media:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) basal medium powder[3]

  • Sucrose[3]

  • Agar[3]

  • Potassium hydroxide (KOH) for pH adjustment[3]

  • Gibberellic acid (GA₃)[3]

  • Ethanol (70% and 100%)[4]

  • Sodium hypochlorite (1% v/v)[4]

  • Sterile distilled water[4]

Preparation of Media and Solutions

MS Medium (0.5X) with 1% Sucrose:

  • Dissolve 2.2 g of MS basal medium powder and 10 g of sucrose in 900 ml of distilled water.

  • Adjust the pH to 5.7-5.8 using KOH.

  • Add distilled water to a final volume of 1 L.

  • Add 8 g of agar and dissolve by autoclaving or using a microwave.

  • Cool the medium to 50-60°C before adding any heat-sensitive supplements like GA.[4][5]

Gibberellic Acid (GA₃) Stock Solution (10 mM):

  • Dissolve 34.6 mg of GA₃ powder in 10 ml of 100% ethanol.[4]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C, protected from light.[5]

Working GA₃ Plates:

  • Cool the sterile MS medium to 50-60°C.

  • Add the GA₃ stock solution to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).[4] For a 1 µM final concentration in 100 ml of media, add 10 µl of the 10 mM stock solution.

  • Gently swirl the flask to mix without introducing bubbles.

  • Pour approximately 25 ml of the medium into each sterile Petri dish.

  • Allow the plates to solidify and dry in the laminar flow hood.

  • Store the plates at 4°C in the dark for up to one week.[5]

Experimental Procedure

Step 1: Seed Sterilization

  • Place approximately 50-100 Arabidopsis seeds into a 1.5 ml microcentrifuge tube.

  • Add 1 ml of 70% ethanol and vortex briefly. Let it sit for 1-3 minutes.[4]

  • Carefully remove the ethanol using a pipette.

  • Add 1 ml of 1% sodium hypochlorite solution and invert the tube several times over a period of 5-10 minutes.[4]

  • Remove the sodium hypochlorite solution.

  • Wash the seeds 4-5 times with sterile distilled water, removing the water after each wash.[4]

  • After the final wash, resuspend the seeds in approximately 100 µl of sterile water.[4]

Step 2: Seed Plating and Stratification

  • Using a pipette, carefully sow the sterilized seeds onto the surface of the MS plates with and without GA.

  • Ensure seeds are evenly spaced and not clustered together.[4] Plate at least 50-100 seeds per plate for statistical significance.

  • Seal the Petri dishes with Parafilm.

  • Wrap the plates in aluminum foil to ensure complete darkness.[4]

  • Incubate the plates at 4°C for 2-3 days for stratification. This process breaks dormancy and synchronizes germination.[4]

Step 3: Incubation and Germination Scoring

  • After stratification, transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.[4]

  • Beginning 24 hours after transfer to the growth chamber, start scoring for germination.

  • Germination is defined as the emergence of the radicle from the seed coat.[6]

  • Using a stereoscopic microscope, count the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for up to 7 days.[6]

  • The germination rate is calculated as the percentage of germinated seeds relative to the total number of seeds plated.[4]

Data Presentation

Quantitative data from the germination assay should be organized for clear interpretation and comparison.

Table 1: Effect of Gibberellic Acid Concentration on Germination Rate of Arabidopsis thaliana

GA₃ Concentration (µM)Total Seeds SownGerminated Seeds (Day 3)Germination Rate (%) (Day 3)Germinated Seeds (Day 5)Germination Rate (%) (Day 5)
0 (Control)1001515.02525.0
11007575.09090.0
51009292.09898.0
101009595.09999.0

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific ecotype, seed batch, and experimental conditions.

Table 2: Time Course of Germination in Response to Gibberellic Acid

Time (hours)Germination Rate (%) - 0 µM GA₃Germination Rate (%) - 5 µM GA₃
24230
481085
721592
962095
1202598

Note: This table illustrates the typical progression of germination over time with and without GA treatment.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare MS Media (+/- GA) plate_seeds Plate Seeds prep_media->plate_seeds sterilize_seeds Sterilize Seeds sterilize_seeds->plate_seeds stratify Stratification (4°C, 2-3 days) plate_seeds->stratify incubate Incubate (22°C, 16h light) stratify->incubate score_germination Score Germination (Radicle Emergence) incubate->score_germination calc_rate Calculate Germination Rate score_germination->calc_rate data_analysis Data Analysis & Visualization calc_rate->data_analysis

Caption: Experimental workflow for the Arabidopsis gibberellic acid seed germination assay.

Gibberellic Acid Signaling Pathway in Seed Germination

ga_signaling cluster_perception GA Perception cluster_regulation DELLA Regulation cluster_response Germination Response GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (e.g., RGL2) GID1->DELLA binds SCF_SLY1 SCF-SLY1 Complex GID1->SCF_SLY1 recruits Proteasome 26S Proteasome DELLA->Proteasome degradation Germination_Genes Germination-Promoting Genes (e.g., Expansins) DELLA->Germination_Genes represses SCF_SLY1->DELLA ubiquitinates Germination Seed Germination (Radicle Emergence) Germination_Genes->Germination promotes

Caption: Simplified gibberellic acid (GA) signaling pathway leading to seed germination in Arabidopsis.

References

Application Note: Quantification of Gibberellic Acid (GA3) in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of gibberellic acid (GA3) in various plant tissue samples. The described protocol provides a reliable and sensitive approach for researchers, scientists, and professionals in drug development and agriculture to accurately measure GA3 levels. The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and reproducibility. This document provides comprehensive experimental protocols, including sample extraction and cleanup, along with method validation data.

Introduction

Gibberellic acid (GA3) is a vital phytohormone that regulates numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering[1]. Accurate quantification of endogenous GA3 levels in plant tissues is crucial for understanding its physiological roles and for applications in agriculture and biotechnology. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytohormones due to its high resolution, sensitivity, and accuracy. This application note presents a detailed HPLC method for the determination of GA3 in plant extracts, adaptable for various research and quality control purposes.

Experimental

Materials and Reagents
  • Gibberellic Acid (GA3) reference standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Phosphoric acid (AR grade)

  • Water (Ultrapure or distilled in glass)

  • Solid-Phase Extraction (SPE) cartridges (C18, e.g., Strata C-18 E)[2]

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Pump

  • Autosampler or Manual Injector

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (e.g., Shimadzu LC-Solution Software)[1]

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below, offering flexibility based on available instrumentation and specific sample matrices.

Method 1: Acetonitrile-Based Mobile Phase

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (see protocol for details)
Flow Rate 0.5 - 1.0 mL/min[1][2]
Column Temperature 30-33 °C
Detection Wavelength 195 - 210 nm[1]
Injection Volume 5 - 20 µL[3]

Method 2: Methanol-Based Mobile Phase

ParameterCondition
Column ODS C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol : Water with 0.05% Phosphoric Acid (e.g., 33:67 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 25 mg of GA3 reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or methanol[3].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1.0 to 50.0 mg/L)[1].

Sample Preparation (Plant Extracts)

The quantitative analysis of gibberellins in plant tissues can be challenging due to their low concentrations and the presence of interfering substances[2]. A robust sample preparation protocol is therefore critical.

  • Extraction:

    • Homogenize 0.5-1.0 g of fresh or lyophilized plant tissue in 5-10 mL of 80% methanol or another suitable solvent.

    • For enhanced extraction efficiency, dynamic sonication-assisted solvent extraction (DSASE) can be employed[1][5].

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more and pool the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • SPE with a C18 cartridge is a common technique for sample pre-concentration and cleanup[2][6].

    • Conditioning: Activate the C18 SPE cartridge with 1 mL of 100% methanol followed by 1 mL of ultrapure water[2].

    • Loading: Load the pooled supernatant (plant extract) onto the conditioned cartridge.

    • Washing: Wash the cartridge with a non-eluting solvent to remove polar impurities.

    • Elution: Elute the GA3 from the cartridge with 1-2 mL of methanol or acetonitrile[2].

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system[1].

Method Validation Data

The following tables summarize typical quantitative data for a validated HPLC method for GA3 analysis.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range1.0 - 50.0 mg/kg[1]
Correlation Coefficient (r²)> 0.999[7]
Limit of Detection (LOD)0.3 mg/kg[1][5]
Limit of Quantification (LOQ)1.0 mg/kg[1][5]
Precision (RSD%)2.62% - 12.66%[1][5]
Accuracy (Recovery %)52.85% - 63.68%[1][5]

Table 2: Example Retention Times for GA3

MethodRetention Time (min)
Acetonitrile/Formic Acid[1]~16.7
Methanol/Phosphoric Acid~7.1
Acetonitrile/Water[2]~2.1

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of gibberellic acid from plant extracts.

Gibberellic_Acid_Quantification_Workflow PlantSample Plant Tissue Sample Homogenization Homogenization & Extraction (e.g., 80% Methanol, Sonication) PlantSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Sample Loading Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC Sample Injection DataAnalysis Data Analysis (Quantification using Calibration Curve) HPLC->DataAnalysis

Caption: Workflow for GA3 extraction and HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive tool for the quantification of gibberellic acid in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the presented validation data, demonstrate the method's suitability for routine use in research and quality control laboratories. The flexibility in chromatographic conditions allows for adaptation to various laboratory settings and sample types.

References

Unlocking Nature's Clock: Gibberellic Acid Protocols for Breaking Dormancy in Woody Plant Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, overcoming seed dormancy in woody plants is a critical step in propagation, conservation, and the exploration of novel bioactive compounds. Gibberellic acid (GA3), a naturally occurring plant hormone, is a powerful tool for breaking this dormancy and promoting uniform germination. This document provides detailed application notes and protocols for utilizing GA3 to overcome seed dormancy in various woody plant species, supported by quantitative data and visual guides to the underlying biological processes and experimental procedures.

Introduction to Gibberellin-Mediated Dormancy Breaking

Seed dormancy is an evolutionary adaptation that ensures seeds germinate only under favorable environmental conditions. In many woody plants, this dormancy is regulated by a complex interplay of hormones, primarily abscisic acid (ABA), which promotes dormancy, and gibberellins (GAs), which promote germination.[1] Exogenous application of GA3 can effectively override the inhibitory effects of ABA, initiating the physiological processes required for germination.[1]

The mechanism of GA action involves a signaling pathway that leads to the degradation of DELLA proteins, which are repressors of germination.[2] By removing these repressors, GA allows for the expression of genes encoding for hydrolytic enzymes that break down stored food reserves in the endosperm, providing energy for the growing embryo.[1][3]

Quantitative Data Summary: GA3 Treatments for Woody Plant Seeds

The following tables summarize the effective concentrations and treatment conditions of gibberellic acid, often in combination with other pre-treatments like cold stratification, for breaking dormancy in various woody plant seeds.

Woody Plant SpeciesGA3 Concentration (ppm)Soaking DurationAdditional TreatmentsGermination Percentage (%)Reference
Arbutus unedo200024 hoursNone>80[4]
Arbutus unedo500, 1000, 200024 hours1-month cold stratification>80[4]
Sorbus domestica500, 1000, 2000Not Specified3-month cold stratification89.2 - 91.7[1]
Sorbus torminalis2000Not Specified2-month cold stratification30.0[1]
Epigaea gaultherioides50024 hours16-month cold storage (+4°C)80[5]
Epigaea gaultherioides100024 hours16-month cold storage (+4°C)48.89[5]
Malus domestica (Apple)1530 minutesRefrigeration93.89[6]
Prunus avium (Black Cherry)10018 hoursNone (unstratified seed)~45[7]
Symphoricarpos oreophilus250 - 1000Not SpecifiedAcid Scarification + Warm & Cold StratificationVariable[2]

Experimental Protocols

Preparation of Gibberellic Acid (GA3) Stock Solution (1000 ppm)

Materials:

  • Gibberellic Acid (GA3) powder

  • 95% Ethanol or Rubbing Alcohol[3]

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar (optional)

  • Dark glass storage bottle[3]

Procedure:

  • Weigh 100 mg of GA3 powder.

  • Place the GA3 powder into the 100 mL volumetric flask.

  • Add a small amount of 95% ethanol or rubbing alcohol (a few drops to a milliliter) to dissolve the GA3 crystals, as GA3 is not readily soluble in water.[3]

  • Once dissolved, add distilled water to the flask, bringing the total volume to 100 mL.

  • Mix the solution thoroughly until homogenous. A magnetic stirrer can be used for this purpose.

  • Transfer the 1000 ppm GA3 stock solution to a dark glass bottle and store it in a refrigerator at approximately 4°C.[3]

General Protocol for Seed Treatment with GA3

Materials:

  • Woody plant seeds

  • GA3 stock solution (1000 ppm)

  • Distilled or deionized water

  • Beakers or petri dishes

  • Sterile filter paper or cotton wool

  • Forceps

  • Germination chamber or incubator

Procedure:

  • Seed Surface Sterilization (Recommended): To prevent fungal and bacterial contamination, surface sterilize the seeds by immersing them in a 1-5% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Preparation of Working Solutions: Prepare the desired GA3 concentrations by diluting the 1000 ppm stock solution with distilled water. For example, to make a 500 ppm solution, mix equal volumes of the 1000 ppm stock solution and distilled water.

  • Seed Soaking: Place the seeds in a beaker or petri dish and add the prepared GA3 solution, ensuring the seeds are fully submerged.[3]

  • Incubation: Cover the container to prevent evaporation and incubate the seeds in the GA3 solution for the desired duration (typically 18-24 hours) at room temperature.[3][7]

  • Rinsing: After the soaking period, pour off the GA3 solution and rinse the seeds with distilled water.

  • Sowing: Sow the treated seeds on a suitable germination medium, such as sterile sand, vermiculite, or filter paper moistened with distilled water, in petri dishes or germination trays.

  • Germination Conditions: Place the seeds in a germination chamber or incubator with appropriate temperature and light conditions for the specific species. Monitor the seeds regularly for germination.

Visualizing the Mechanisms and Workflows

Gibberellin Signaling Pathway in Seed Germination

The following diagram illustrates the simplified signaling pathway of gibberellin in breaking seed dormancy.

G cluster_0 GA Signaling Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 binds DELLA DELLA Repressor GID1->DELLA interacts with SCF SCF E3 Ubiquitin Ligase GID1->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation Germination_Genes Germination-Related Gene Expression DELLA->Germination_Genes represses SCF->DELLA ubiquitinates Germination Seed Germination Germination_Genes->Germination G start Start: Dormant Woody Plant Seeds sterilize Surface Sterilization (e.g., NaOCl) start->sterilize prepare_ga3 Prepare GA3 Solutions (from stock) sterilize->prepare_ga3 soak Soak Seeds in GA3 (e.g., 24 hours) prepare_ga3->soak rinse Rinse Seeds soak->rinse sow Sow Seeds on Germination Medium rinse->sow incubate Incubate under Controlled Conditions sow->incubate monitor Monitor and Record Germination Data incubate->monitor end End: Germinated Seedlings monitor->end

References

Application Notes and Protocols for Gibberellic Acid (GA₃) in Flowering Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Gibberellic acid (GA₃), a naturally occurring plant hormone, is a potent regulator of various developmental processes, including stem elongation, seed germination, and floral induction.[1][2][3] Its application is a critical technique in agricultural and horticultural research for manipulating flowering time, breaking dormancy, and improving crop yields.[4] These notes provide detailed protocols and technical data for the application of GA₃ to induce flowering, intended for a scientific audience.

Gibberellin Signaling Pathway in Flowering

The induction of flowering by gibberellin is mediated by a well-characterized signaling pathway that involves the derepression of growth-inhibiting proteins. Bioactive GAs bind to the soluble GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor in the nucleus.[2][5] This GA-GID1 complex then interacts with DELLA proteins, which are key negative regulators of GA signaling.[6][7] The formation of the GID1-GA-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (termed SCFSLY1 in Arabidopsis or SCFGID2 in rice) and subsequent degradation by the 26S proteasome.[2][5] The degradation of DELLA repressors releases transcription factors that activate the expression of floral integrator genes, such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), thereby promoting the transition from vegetative growth to flowering.[8][9]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds DELLA SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Complex targets DELLA to SCF Transcription Transcription of Flowering Genes (e.g., LFY, SOC1) DELLA->Transcription Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation Proteasome->Transcription Repression Lifted Flowering Flowering Transcription->Flowering

Caption: Gibberellin signaling pathway leading to flowering induction.

Application Techniques

The efficacy of GA₃ application is highly dependent on the method, concentration, timing, and plant species.[1][10] The primary methods are foliar spray, soil drench, and tuber/rhizome soak.

  • Foliar Spray: This is the most common method for inducing flowering, where a diluted GA₃ solution is sprayed directly onto the plant's leaves.[10][11] It allows for rapid absorption and translocation of the hormone. Thorough coverage of the foliage is essential for a uniform response.[11]

  • Soil Drench: Applying the GA₃ solution directly to the soil around the plant's root zone is beneficial for promoting root growth and overall vigor, but it may require larger quantities of GA₃ compared to foliar sprays.[10]

  • Seed/Tuber/Rhizome Soak: Soaking seeds, tubers, or rhizomes in a GA₃ solution before planting can break dormancy and promote uniform sprouting and flowering.[10][12] This method is particularly effective for crops like Calla Lily.[12]

Quantitative Data on GA₃ Application for Flowering

The optimal concentration of GA₃ varies significantly among species. The following tables summarize effective concentrations and outcomes from various studies.

Table 1: Foliar Spray Applications for Flowering Induction in Ornamental Plants

Plant SpeciesGA₃ Concentration (ppm)Application DetailsOutcomeCitation(s)
Aglaonema250 ppmSingle foliar spray.Induces flowering in ~4-5 months.[12][13]
Spathiphyllum250 - 1000 ppmSingle foliar spray.Visible buds or blooms within 12-14 weeks.[12]
Homalomena lindenii100 ppmSingle foliar spray to runoff.Flowers within ~120-140 days.[12][13]
Philodendron 'Black Cardinal'500 ppmSingle foliar spray.100% of treated plants flowered in ~6 months.[12]
Dieffenbachia maculata (diploid)250 ppmSingle foliar spray.Flowers mature within 3-4 months.[12]
Dieffenbachia maculata (tetraploid)500 ppmSingle foliar spray.30-80% of plants flowered.[12]
Zamioculcas zamiifolia (ZZ Plant)500 ppmFoliar spray.90% of plants bloomed in ~135 days.[12]
Brassocattleya 'Marcella Koss'250 mg L⁻¹ (ppm)Four consecutive leaf applications.83% of plants flowered when combined with decreased irrigation.[14]
Geranium (seedlings)5 - 15 ppmSingle foliar spray to runoff at first flower bud development.Advances flowering by 10-21 days.[15]
Pompom Chrysanthemum25 - 60 ppmSingle foliar spray directed at flower buds 4-5 weeks after short-day initiation.Elongates peduncles.[15]
Statice 'Midnight Blue'400 - 2000 ppmSingle spray 110 days from seeding.Accelerated flowering by ~55 days.[16]
Calla Lily100 mg L⁻¹ (ppm)Two foliar sprays at the vegetative stage.Significantly reduced days to flower (169.8 days).[17]
China Aster100 ppmThree sprays at intervals.Earliest bud initiation and flowering.[18]

Table 2: Tuber/Rhizome Soak Applications for Flowering Induction

Plant SpeciesGA₃ Concentration (ppm)Application DetailsOutcomeCitation(s)
Zantedeschia (Calla Lily)500 ppm10-minute pre-plant rhizome soak.Increased the number of flowering shoots and flowers per shoot.[12]
Caladium hortulanum250 ppm8 or 16-hour tuber soak.Produced flowers in ~65 days.[12]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling GA₃ powder and solutions.[9][11]

This protocol is a generalized method adaptable for various ornamental species based on the data in Table 1.

1. Materials:

  • Gibberellic acid (GA₃) powder (≥90% purity)[4]
  • 70-95% Ethanol or Isopropyl alcohol (for initial dissolving)[4]
  • Deionized or distilled water
  • Surfactant (e.g., Tween 20)
  • Volumetric flasks and graduated cylinders
  • Magnetic stirrer and stir bar
  • pH meter and adjustment solutions (e.g., 1M KOH, 1M HCl)
  • Pressurized spray bottle

2. Stock Solution Preparation (e.g., 1000 ppm): a. Weigh 100 mg of GA₃ powder. b. Place the powder in a 100 mL volumetric flask. c. Add a few milliliters of alcohol (e.g., ethanol) to dissolve the powder completely.[4] Swirl gently. d. Once dissolved, bring the volume up to 100 mL with deionized water. This creates a 1000 mg/L (1000 ppm) stock solution. e. Store the stock solution in a cool, dark place (4°C is ideal). Prepare fresh as GA₃ can degrade in solution, especially when exposed to light.[4]

3. Working Solution Preparation (e.g., 250 ppm): a. Use the dilution formula C₁V₁ = C₂V₂. To make 100 mL of a 250 ppm solution from a 1000 ppm stock: (1000 ppm)(V₁) = (250 ppm)(100 mL) -> V₁ = 25 mL. b. Add 25 mL of the 1000 ppm stock solution to a flask. c. Add ~70 mL of deionized water. d. Add a surfactant (e.g., Tween 20 at 0.05-0.1% v/v) to improve leaf surface coverage. e. Adjust the pH of the solution to ~4.0-5.0 for optimal uptake, if required for the specific plant species. f. Bring the final volume to 100 mL with deionized water.

4. Application Procedure: a. Conduct applications in the early morning or late evening to avoid rapid evaporation and potential phytotoxicity from bright sunlight.[4] b. Calibrate the sprayer to deliver a fine, consistent mist. c. Spray the entire plant, ensuring thorough coverage of all foliage (both upper and lower leaf surfaces) to the point of runoff. d. For the control group, spray with a solution containing water and the same concentration of surfactant and alcohol (if used) as the treatment group. e. Repeat applications as required by the experimental design (e.g., weekly or bi-weekly).[1]

This protocol is based on methods used for Calla Lilies and Caladiums.[12]

1. Materials:

  • GA₃ stock solution (prepared as in Protocol 1)
  • Deionized or distilled water
  • Beakers or trays large enough to fully submerge the plant material
  • Plant material (tubers, rhizomes)

2. Working Solution Preparation (500 ppm): a. Prepare a 500 ppm working solution from the 1000 ppm stock solution as described in Protocol 1, Step 3. A surfactant is not typically needed for this method.

3. Application Procedure: a. Place the tubers or rhizomes in the beaker or tray. b. Pour the 500 ppm GA₃ solution over the plant material until it is fully submerged. c. Soak for the specified duration (e.g., 10 minutes for Calla Lily rhizomes).[12] d. Prepare a control group by soaking an equal number of tubers/rhizomes in deionized water for the same duration. e. After soaking, remove the plant material and allow it to air dry briefly before planting in the appropriate growth medium.

Experimental Workflow

A typical experiment to evaluate the effect of GA₃ on flowering follows a structured workflow to ensure reproducible and statistically valid results.

Experimental_Workflow A 1. Plant Material Selection & Acclimatization B 2. Random Assignment to Groups A->B C Control Group (Vehicle/Water Spray) B->C D Treatment Group(s) (GA3 Application) B->D E 3. GA3 Application (Protocol 1 or 2) C->E D->E F 4. Growth Under Controlled Conditions (Photoperiod, Temperature) E->F G 5. Data Collection F->G H Days to Bud Initiation Days to First Flower Number of Flowers Flower Size G->H I 6. Statistical Analysis (e.g., ANOVA, t-test) G->I J 7. Conclusion & Reporting I->J

Caption: General experimental workflow for GA₃-induced flowering studies.

References

Application Notes and Protocols: The Role of Gibberellic Acid (GA3) in Plant Tissue Culture and Micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA3), a tetracyclic di-terpenoid compound, is a potent phytohormone that plays a critical role in various aspects of plant growth and development.[1] In the realm of plant tissue culture and micropropagation, GA3 is a key component of culture media, utilized to stimulate specific developmental responses.[1] Its primary functions in vitro include promoting shoot elongation, breaking seed dormancy, influencing callus development, and modulating somatic embryogenesis.[1][2] Understanding the precise application of GA3 is crucial for optimizing protocols for clonal propagation, genetic transformation, and the production of secondary metabolites.

These application notes provide detailed protocols and quantitative data on the use of gibberellic acid in various plant tissue culture techniques.

Gibberellic Acid Signaling Pathway

Gibberellic acid regulates plant growth by overcoming the effects of DELLA proteins, which are nuclear repressors of GA-responsive genes.[3] In the presence of GA3, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[3] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and subsequent degradation by the 26S proteasome.[4] The degradation of DELLA proteins relieves the repression of transcription factors (like PIFs) that activate the expression of GA-responsive genes, leading to various physiological responses such as stem elongation and seed germination.[3]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to SCF_SLY1_GID2 SCF(SLY1/GID2) E3 Ligase DELLA->SCF_SLY1_GID2 is targeted for ubiquitination by PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF_SLY1_GID2->Proteasome leads to degradation by Proteasome->DELLA degrades GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes activates Growth_Responses Growth Responses (e.g., Elongation) GA_Responsive_Genes->Growth_Responses leads to

Figure 1: Gibberellic Acid Signaling Pathway.

General Experimental Workflow for GA3 Application in Micropropagation

The successful application of gibberellic acid in micropropagation follows a systematic workflow. This process begins with the preparation of sterile explants and media, followed by the culture of explants on a GA3-supplemented medium for a specific purpose (e.g., shoot elongation). The cultures are then incubated under controlled environmental conditions. After the desired effect is achieved, the plantlets are often transferred to a hormone-free medium or a medium with a different hormonal composition for further development, such as rooting, before acclimatization to ex vitro conditions.

Micropropagation_Workflow start Start: Select and Sterilize Explant prepare_media Prepare Basal Medium (e.g., MS) start->prepare_media add_ga3 Supplement Medium with GA3 prepare_media->add_ga3 inoculate Inoculate Explant onto GA3 Medium add_ga3->inoculate incubate Incubate under Controlled Conditions (Light, Temperature) inoculate->incubate observe Observe for Desired Effect (e.g., Shoot Elongation) incubate->observe transfer Transfer to New Medium (e.g., Rooting Medium) observe->transfer Desired effect achieved acclimatize Acclimatize Plantlet to Ex Vitro Conditions transfer->acclimatize end End: Established Plantlet acclimatize->end

Figure 2: General workflow for GA3 use.

Applications and Protocols

Promotion of Shoot Elongation

Gibberellic acid is widely used to stimulate the elongation of shoots in vitro, which is particularly beneficial for preparing micro-cuttings for rooting.

Quantitative Data on GA3 for Shoot Elongation

Plant SpeciesExplantGA3 Concentration (mg/L)Observed Effect
Solanum tuberosum (Potato)Nodal segments0.1Gradual decline in shoot induction above this concentration.
Solanum tuberosum (Potato)Nodal cuttings0.01Found to be the optimal concentration.
Cicer arietinumShoot100 ppm88.94% increase in length after 60 days.[5]
LisianthusPlantlets1.0 - 2.0Increased shoot length.[6]
Tea (Camellia sinensis)Shoots0.5 - 1.0Increased shoot elongation.[7]
Sweet PotatoNodal explants1.0Highest shoot induction and increased internodal distance.[8]

Experimental Protocol: Shoot Elongation

  • Explant Preparation: Excise nodal segments or shoot tips (5-10 mm in length) from in vitro-grown plantlets.

  • Media Preparation: Prepare a basal salt medium, such as Murashige and Skoog (MS) medium, supplemented with vitamins and 3% (w/v) sucrose. Adjust the pH to 5.8 before autoclaving.

  • GA3 Supplementation: After the medium has cooled to approximately 45-50°C, add a filter-sterilized GA3 stock solution to achieve the desired final concentration (typically ranging from 0.1 to 2.0 mg/L).

  • Inoculation: Aseptically place one explant vertically into each culture vessel containing the GA3-supplemented medium.

  • Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-60 µmol/m²/s.

  • Subculture: Subculture the elongated shoots onto a fresh medium of the same composition every 3-4 weeks. For rooting, transfer the elongated micro-cuttings to a medium containing an auxin (e.g., IBA or NAA) and devoid of GA3.

Breaking Seed Dormancy and Enhancing Germination

GA3 is effective in breaking physiological dormancy in seeds and promoting uniform germination, which can be a significant bottleneck in the micropropagation of certain species.

Quantitative Data on GA3 for Seed Germination

Plant SpeciesGA3 ConcentrationObserved Effect
Gentiana lutea100, 500, 1000 ppmEffective in breaking seed dormancy.[9]
Tinospora cordifolia300 - 500 ppm100% germination.[10]
Various Algerian medicinal plants250 - 500 ppmOptimum concentrations to overcome dormancy.[11]
Penstemon digitalis1000 mg/LAlmost 100% germination after 8 days.[12]
Wild Brassicaceae0.25 mg/L70-80% germination rate.[13]

Experimental Protocol: In Vitro Seed Germination

  • Seed Sterilization: Surface sterilize seeds using a two-step process: 70% (v/v) ethanol for 1 minute, followed by a 10-20% (v/v) commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-20 minutes. Rinse the seeds 3-4 times with sterile distilled water.

  • GA3 Pre-treatment (Optional): For seeds with deep dormancy, soak the sterilized seeds in a filter-sterilized GA3 solution (100-1000 ppm) for 12-24 hours in the dark at room temperature.[14]

  • Media Preparation: Prepare a half-strength or full-strength MS medium with or without a low concentration of GA3 (0.1-1.0 mg/L). Solidify the medium with 0.8% (w/v) agar.

  • Inoculation: Aseptically place the sterilized (and pre-treated, if applicable) seeds onto the surface of the germination medium.

  • Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod, unless the species requires darkness for germination.

  • Data Collection: Record the germination percentage and mean germination time over a period of 4-6 weeks.

Callus Induction and Proliferation

While auxins and cytokinins are the primary hormones for callus induction, GA3 can influence callus morphology and subsequent differentiation.[1][15] It is often used in combination with other growth regulators.[16]

Quantitative Data on GA3 in Callus Culture

Plant SpeciesExplantGA3 Concentration (mg/L)Other Hormones (mg/L)Observed Effect
Spinacea oleracea (Spinach)Cotyledon, HypocotylNot specifiedKinetin (variable), 2,4-D (4.5 µM)Stimulates development of shoot primordia from callus.[17]
BeanCallus0.1 - 45 µMAuxin and KinetinStimulated tissue differentiation (root formation).[15]
Citrullus colocynthisLeaf0.5 - 2.5BAP (1.0 - 2.5)Induction of various callus types.[18]

Experimental Protocol: Callus Induction with GA3

  • Explant Preparation: Select young, healthy leaf, stem, or petiole segments and surface sterilize them as described for seeds.

  • Media Preparation: Prepare a basal MS medium supplemented with an auxin (e.g., 2,4-D or NAA at 0.5-2.0 mg/L) and a cytokinin (e.g., BAP or Kinetin at 0.1-1.0 mg/L). For specific applications, add GA3 at a concentration of 0.1-5.0 mg/L.

  • Inoculation: Place the explants onto the surface of the solidified callus induction medium.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for callus induction. Once callus is formed, transfer to a 16-hour photoperiod for proliferation and differentiation.

  • Subculture: Subculture the proliferating callus onto fresh medium every 3-4 weeks.

Somatic Embryogenesis

The role of GA3 in somatic embryogenesis is complex and can be inhibitory or stimulatory depending on the species and the developmental stage.[1] It is often used to promote the maturation and germination of somatic embryos.

Quantitative Data on GA3 in Somatic Embryogenesis

Plant SpeciesStageGA3 ConcentrationObserved Effect
Cocos nucifera (Coconut)Formation and Germination0.5 µMIncreased number of calli forming somatic embryos and germination rate.[19]
Panax ginsengGermination5 - 10 mg/LRecommended for germination of somatic embryos.[20]
Medicago truncatulaEmbryo Formation5 µM (with 1 µM ABA)Synergistically increased the number of somatic embryos.[21]
Santalum albumDifferentiation and Maturation1.44 µM (with IBA and BAP)Effective for producing various embryo stages.[22]
Cichorium intybusMaturation and Conversion3.0 mg/LPromoted maturation and conversion to advanced developmental stages.[23]

Experimental Protocol: Somatic Embryo Maturation and Germination

  • Embryo Development: Induce somatic embryogenesis on a medium typically rich in auxins. Culture the embryogenic callus on a maturation medium, which may contain a low concentration of GA3 (0.1-1.0 mg/L) to promote embryo development.

  • Embryo Germination: Transfer mature somatic embryos to a germination medium. This medium is often a half-strength basal medium supplemented with a higher concentration of GA3 (1.0-10.0 mg/L) to stimulate germination and conversion into plantlets.

  • Incubation: Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

  • Plantlet Development: Once the somatic embryos have germinated and developed into plantlets with a distinct shoot and root, transfer them to a hormone-free medium for further growth before acclimatization.

Concluding Remarks

Gibberellic acid is a versatile and potent plant growth regulator with diverse applications in plant tissue culture and micropropagation. The optimal concentration and application timing are highly dependent on the plant species, explant type, and the desired physiological response. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize GA3 in their tissue culture workflows. It is recommended to conduct preliminary experiments to optimize the GA3 concentration for each specific plant system to achieve the desired outcomes.

References

Application Note: Quantitative PCR (qPCR) Analysis of Gibberellic Acid-Responsive Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gibberellic acid (GA) is a crucial phytohormone that regulates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] The molecular mechanism underlying these responses involves a signaling cascade that rapidly alters the expression of numerous genes. Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression, making it an ideal method for studying the transcriptional responses to GA treatment.[4][5] This application note provides a comprehensive set of protocols for treating plant tissues with GA, isolating high-quality RNA, and performing qPCR to quantify the expression levels of GA-responsive genes.

Gibberellic Acid Signaling Pathway

The canonical GA signaling pathway operates through a derepression mechanism. In the absence of GA, DELLA proteins, a class of nuclear transcriptional regulators, act as growth repressors.[3][6] They achieve this by binding to and inactivating transcription factors, such as Phytochrome Interacting Factors (PIFs), thereby preventing the expression of GA-responsive genes.[7][8]

When GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][9][10] This binding event induces a conformational change in the GID1 receptor, promoting its interaction with the DELLA proteins.[11][12] The formation of the GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2 in Arabidopsis/rice).[6][10][11] Subsequently, the polyubiquitinated DELLA protein is degraded by the 26S proteasome.[1][11] The degradation of DELLA repressors liberates the transcription factors, allowing them to bind to the promoters of target genes and activate their transcription, leading to various GA-mediated growth responses.[7][8]

Gibberellic_Acid_Signaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds GID1->p1 DELLA DELLA Protein (Repressor) Proteasome 26S Proteasome DELLA->Proteasome Degradation DELLA->p1 DELLA->p2 Sequesters PIF PIF (Transcription Factor) GA_Genes GA-Responsive Genes PIF->GA_Genes Activates Transcription PIF->p2 SCF SCF (E3 Ligase) SCF->DELLA Ubiquitination Response Growth Response GA_Genes->Response p1->SCF GA-GID1-DELLA complex forms p2->GA_Genes Represses Transcription p3->PIF Releases

Caption: Gibberellic acid signaling derepresses gene expression via DELLA protein degradation.

Experimental Workflow

The procedure for analyzing GA-responsive gene expression involves several sequential steps, starting from plant treatment and culminating in data analysis. Each step is critical for obtaining reliable and reproducible results. The overall workflow includes GA treatment of plant material, extraction of total RNA, assessment of RNA quality and quantity, synthesis of complementary DNA (cDNA) through reverse transcription, and finally, quantification of gene expression using qPCR.

qPCR_Workflow A 1. Plant Treatment (GA vs. Control) B 2. Harvest & Snap Freeze Plant Tissue A->B C 3. Total RNA Extraction B->C D 4. DNase Treatment (Remove gDNA) C->D E 5. RNA Quality/Quantity Check (A260/280, Integrity) D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. qPCR Setup (Primers, SYBR Green) F->G H 8. Data Analysis (ΔΔCt Method) G->H I Result: Relative Gene Expression (Fold Change) H->I

Caption: The experimental workflow for qPCR analysis of GA-responsive genes.

Detailed Experimental Protocols

Protocol 1: Plant Material and Gibberellic Acid Treatment

This protocol is optimized for Arabidopsis thaliana seedlings but can be adapted for other plant species and tissues.

  • Plant Growth: Grow Arabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) agar plates or in liquid culture under a 16-hour light/8-hour dark photoperiod at 22°C. Use 7-day-old seedlings for the experiment.

  • Treatment Solution: Prepare a 100 µM GA₃ stock solution in ethanol and a mock solution (ethanol only). For the working solution, dilute the stock to a final concentration of 10 µM GA₃ in sterile water. Prepare a corresponding mock control with the same concentration of ethanol.

  • Application: For liquid cultures, add the GA₃ working solution or mock solution directly to the media. For plate-grown seedlings, gently spray the seedlings until runoff or transfer them to a liquid medium containing the treatment.

  • Incubation: Incubate the treated seedlings for the desired time course (e.g., 1, 3, 6, or 12 hours).

  • Harvesting: After incubation, quickly harvest the seedlings, gently blot them dry with paper towels, and immediately flash-freeze them in liquid nitrogen to prevent RNA degradation.[13] Store samples at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Plant Tissue

High-quality, intact RNA is essential for successful qPCR. Plant tissues are rich in RNases, polysaccharides, and polyphenols, which can inhibit downstream enzymatic reactions. This protocol is designed to minimize these issues.

  • Homogenization: Pre-chill a mortar and pestle with liquid nitrogen. Grind approximately 50-100 mg of frozen plant tissue to a fine powder in liquid nitrogen.[14][15] Do not let the sample thaw.

  • Lysis: Immediately transfer the frozen powder to a microcentrifuge tube containing 1 mL of a phenol-based reagent like TRIzol. Vortex vigorously for 1 minute to ensure complete lysis.[14]

  • Phase Separation: Incubate the homogenate at room temperature for 5 minutes. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol to precipitate the RNA. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of nuclease-free water.

  • DNase Treatment: To eliminate contaminating genomic DNA, treat the RNA sample with a TURBO DNA-free™ Kit or a similar DNase I enzyme according to the manufacturer's instructions.[16][17] This step is critical for accurate qPCR results.

Protocol 3: RNA Quality and Quantity Assessment
  • Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm, 280 nm, and 230 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[16] An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination from polysaccharides or phenols.

  • Concentration: Calculate the RNA concentration based on the A260 reading (1 OD at 260 nm = 40 µg/mL RNA).

  • Integrity: Verify RNA integrity by running 1-2 µg of the RNA sample on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) with the upper band being approximately twice as intense as the lower band indicate intact RNA.

Protocol 4: First-Strand cDNA Synthesis

This step converts the extracted RNA into more stable cDNA, which will serve as the template for qPCR.

  • Reaction Setup: In a 0.2 mL PCR tube, prepare the reverse transcription reaction. Use a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit or QuantiTect Reverse Transcription Kit) for optimal results.[18][19] A typical 20 µL reaction includes:

    • Total RNA: 1 µg

    • Primer Mix (Oligo(dT) and/or Random Hexamers): 1 µL

    • 5x Reaction Buffer: 4 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Perform the reaction in a thermocycler with the following program (program may vary depending on the kit):

    • Priming: 25°C for 5 minutes

    • Reverse Transcription: 42-50°C for 30-60 minutes

    • Inactivation: 85°C for 5 minutes

  • Storage: The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA 1:10 with nuclease-free water before use in qPCR to reduce potential inhibitors.

Protocol 5: Quantitative PCR (qPCR)

This protocol uses SYBR Green I dye, which fluoresces upon binding to double-stranded DNA, for real-time detection of PCR amplicons.

  • Primer Design: Design primers to amplify a 100-200 bp region of your target and reference genes. Aim for a Tm of ~60-62°C and a GC content of 40-60%.[20] Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • Reaction Setup: Prepare the qPCR reaction mix on ice. For each 20 µL reaction, combine:

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA template: 2 µL

    • Nuclease-free water: 7 µL

  • Controls: Include the following controls for each primer pair:

    • No Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.[20]

    • No Reverse Transcription (-RT) Control: Use the DNase-treated RNA sample that did not undergo reverse transcription to check for gDNA contamination.

  • Thermocycling Program: Run the reaction on a qPCR instrument with a program such as:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C every 5 seconds. This step verifies the specificity of the amplification product.

  • Replicates: Run all samples, standards, and controls in triplicate to ensure statistical significance.[21]

Data Analysis and Presentation

The most common method for relative quantification of gene expression is the Comparative CT (ΔΔCT) method .[22]

  • Obtain CT Values: The CT (Threshold Cycle) value is the PCR cycle number at which the fluorescence signal crosses a set threshold.[23] A lower CT value corresponds to a higher initial amount of template.

  • Normalization to a Reference Gene (ΔCT): Normalize the CT value of the gene of interest (GOI) to that of an endogenous reference gene (e.g., Actin or Ubiquitin) whose expression is stable across different conditions. ΔCT = CT (GOI) - CT (Reference)

  • Normalization to the Control (ΔΔCT): Normalize the ΔCT of the GA-treated sample to the ΔCT of the mock-treated control sample. ΔΔCT = ΔCT (Treated) - ΔCT (Control)

  • Calculate Fold Change: Calculate the fold change in gene expression as: Fold Change = 2-ΔΔCT

Data Presentation

Quantitative data should be summarized in a clear and organized table. Below is an example table showing hypothetical results for two known GA-responsive genes, GASA1 (GA-STIMULATED ARABIDOPSIS 1) and GA20ox1 (GA 20-OXIDASE 1), and a reference gene, ACTIN2.

Gene NameTreatmentMean CT (± SD)ΔCT (vs. ACTIN2)ΔΔCT (vs. Control)Fold Change (2-ΔΔCT)
ACTIN2 Control21.5 (± 0.15)---
GA-Treated21.6 (± 0.12)---
GASA1 Control28.2 (± 0.21)6.70.01.0
GA-Treated24.8 (± 0.18)3.2-3.511.3
GA20ox1 Control26.1 (± 0.19)4.60.01.0
GA-Treated24.0 (± 0.25)2.4-2.24.6

Interpretation: In this example, treatment with gibberellic acid resulted in an approximately 11.3-fold upregulation of GASA1 expression and a 4.6-fold upregulation of GA20ox1 expression compared to the mock-treated control. This is consistent with their roles as GA-responsive genes.

References

Application Notes and Protocols for Studying Gibberellic Acid Signaling Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gibberellic acid (GA) is a critical phytohormone that regulates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2][3] The study of GA signaling mutants has been instrumental in elucidating the molecular mechanisms underlying these processes.[1][2][4] These mutants, which exhibit altered responses to GA, can be broadly categorized as GA-deficient (impaired in GA biosynthesis) or GA-insensitive (defective in GA perception or signal transduction).[5] This document provides detailed protocols and application notes for the characterization of GA signaling mutants, aimed at researchers in plant biology and professionals involved in the development of plant growth regulators.

Core Gibberellic Acid (GA) Signaling Pathway

The canonical GA signaling pathway operates through a derepression mechanism.[6][7] In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[8][9] When bioactive GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][10] This GA-GID1 complex then interacts with the DELLA protein, leading to a conformational change that promotes the binding of an F-box protein (SLY1 in Arabidopsis or GID2 in rice).[4][8] This interaction results in the ubiquitination of the DELLA protein by the SCFSLY1/GID2 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[5][7] The degradation of DELLA proteins relieves the repression of downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.

GA_Signaling_Pathway GA Gibberellic Acid (GA) GA_GID1 GA-GID1 Complex GA->GA_GID1 GID1 GID1 Receptor GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds SCF SCF-SLY1/GID2 (E3 Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome invis1 DELLA->invis1 SCF->Proteasome Ubiquitination invis2 Proteasome->invis2 Degradation TF Transcription Factors (e.g., PIFs) GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth & Development GA_Genes->Growth invis1->TF Represses

Caption: Simplified GA signaling pathway.

Phenotypic Analysis of GA Mutants

Application Note: The initial characterization of putative GA signaling mutants involves a thorough phenotypic analysis. This step is crucial for classifying mutants and forming hypotheses about the function of the mutated gene. GA-deficient mutants typically exhibit dwarfism, delayed flowering, and reduced seed germination, phenotypes that can often be rescued by the application of exogenous GA.[5] In contrast, GA-insensitive mutants display similar phenotypes but do not respond to exogenous GA application.[5] Quantitative measurements of these traits provide a baseline for further molecular and genetic studies.

Table 1: Comparative Phenotypes of GA Signaling Mutants

PhenotypeWild TypeGA-deficient Mutant (e.g., ga1-3)GA-insensitive Mutant (e.g., gai)GA-deficient Mutant + Exogenous GAGA-insensitive Mutant + Exogenous GA
Plant Height TallDwarfDwarfTall (Rescued)Dwarf (No Rescue)
Seed Germination HighLow / Requires GALow / No GA responseHigh (Rescued)Low (No Rescue)
Flowering Time NormalDelayedDelayedNormal (Rescued)Delayed (No Rescue)
Leaf Color Light GreenDark GreenDark GreenLight GreenDark Green

Data is qualitative and represents typical observations found in literature.[11][12][13][14]

Protocol: Plant Height Measurement and GA Rescue Assay

  • Seed Sterilization and Plating:

    • Surface sterilize seeds of wild-type (WT), the mutant line, and relevant controls using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Plate seeds on Murashige and Skoog (MS) agar medium. For rescue experiments, prepare MS plates supplemented with varying concentrations of GA₃ (e.g., 0, 1, 10, 100 µM).

  • Vernalization and Growth:

    • Store plates at 4°C in the dark for 3 days to synchronize germination.

    • Transfer plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Transplanting:

    • After 7-10 days, carefully transfer seedlings of equal size to soil pots.

    • Maintain plants in the growth chamber, ensuring consistent watering and light conditions.

  • Data Collection:

    • Measure the height of the primary inflorescence stem from the rosette base to the apical meristem at regular intervals (e.g., every 3-4 days) until growth ceases.

    • Use a digital caliper for accurate measurements. For each genotype and treatment, measure at least 20 individual plants.

  • Data Analysis:

    • Calculate the mean and standard deviation for each group.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of differences between the mutant and WT, and between treated and untreated plants.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Application Note: The Y2H system is a powerful molecular genetics tool used to identify and characterize protein-protein interactions in vivo.[15][16][17] It is particularly useful in the GA signaling pathway to test for interactions between key components, such as the GA-dependent interaction between the GID1 receptor and DELLA proteins.[8][18] A mutation in GID1 or DELLA might abolish this interaction, which can be readily detected using this assay.

Y2H_Workflow cluster_0 Plasmid Construction cluster_1 Yeast Transformation cluster_2 Selection & Screening cluster_3 Result Interpretation P1 Clone Gene A (Bait) into pGBKT7 (BD) T1 Co-transform Yeast Strain (e.g., AH109) with BD-Bait and AD-Prey P1->T1 P2 Clone Gene B (Prey) into pGADT7 (AD) P2->T1 S1 Plate on SD/-Leu/-Trp (Transformation Control) T1->S1 S2 Plate on SD/-Leu/-Trp/-His/-Ade (Interaction Selection) T1->S2 S3 Add GA to selective media to test hormone dependency S2->S3 R1 Growth on selective media indicates interaction S2->R1 Growth R2 No growth indicates no interaction S2->R2 No Growth

Caption: General workflow for a Yeast Two-Hybrid assay.

Protocol: Y2H Assay for GID1-DELLA Interaction

  • Vector Construction:

    • Clone the coding sequence (CDS) of GID1 into the "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD).

    • Clone the CDS of the DELLA protein (WT or mutant) into the "prey" vector (e.g., pGADT7), creating a fusion with the GAL4 Activation Domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (BD-GID1) and prey (AD-DELLA) plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection for Transformants:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu).

    • Incubate at 30°C for 2-4 days until colonies appear. These colonies contain both plasmids.

  • Interaction Screening:

    • Pick individual colonies and re-streak them onto a high-stringency selective medium lacking Trp, Leu, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).

    • To test for GA-dependency, prepare parallel plates containing 100 µM GA₃.

    • Incubate at 30°C for 3-7 days.

  • Analysis:

    • Growth on the high-stringency medium indicates a protein-protein interaction.

    • For the GID1-DELLA interaction, growth is expected only on the plates supplemented with GA.[18] A mutant GID1 or DELLA that fails to grow in the presence of GA indicates a disrupted interaction.

In Vitro Pull-Down Assay

Application Note: Pull-down assays are an in vitro method used to confirm direct physical interactions between two proteins.[19][20] This technique is an excellent follow-up to a Y2H screen to validate the interaction and rule out the possibility that the interaction is mediated by other yeast proteins. In the context of GA signaling, a pull-down assay can confirm the direct binding of a recombinant GID1 protein to a recombinant DELLA protein in a GA-dependent manner.

Protocol: GST Pull-Down for GID1-DELLA Interaction

  • Protein Expression and Purification:

    • Express GID1 as a fusion protein with Glutathione S-transferase (GST-GID1) in E. coli.

    • Express the DELLA protein (WT or mutant) with a different tag, such as a 6x-His tag (His-DELLA), in a separate E. coli culture.

    • Purify GST-GID1 using glutathione-sepharose beads and His-DELLA using Ni-NTA agarose.

  • Bait Immobilization:

    • Incubate a known amount (e.g., 20 µg) of purified GST-GID1 (bait) with glutathione-sepharose beads in a binding buffer for 1 hour at 4°C with gentle rotation.

    • As a negative control, incubate beads with GST alone.

    • Wash the beads three times with the binding buffer to remove unbound protein.

  • Interaction Reaction:

    • Add a known amount (e.g., 20 µg) of purified His-DELLA (prey) to the beads coated with GST-GID1 and to the GST control beads.

    • Prepare reactions with and without 100 µM GA₃ in the binding buffer.

    • Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the presence of the His-DELLA prey protein by Western blotting using an anti-His antibody.

  • Analysis:

    • A band corresponding to His-DELLA in the GST-GID1 lane (but not in the GST control lane) confirms a direct interaction.

    • This interaction should be significantly stronger in the presence of GA. A mutant protein that shows a reduced or absent band indicates a compromised interaction.

Gene Expression Analysis via RNA-Seq

Application Note: RNA sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of genes that are differentially expressed in a GA signaling mutant compared to the wild type.[14][21][22] This is critical for identifying the downstream targets of the GA pathway and understanding the broader physiological consequences of the mutation. For example, RNA-Seq can reveal which GA-responsive genes are no longer regulated properly in a DELLA mutant background.[14][21]

RNASeq_Workflow A 1. Sample Collection (e.g., WT vs Mutant, +/- GA Treatment) B 2. RNA Extraction & QC A->B C 3. Library Preparation (cDNA synthesis, fragmentation, adapter ligation) B->C D 4. High-Throughput Sequencing C->D E 5. Data QC (FastQC) D->E F 6. Read Alignment (to Reference Genome) E->F G 7. Quantification (Read Counting) F->G H 8. Differential Expression Analysis (DESeq2, edgeR) G->H I 9. Downstream Analysis (GO, KEGG Pathway) H->I J 10. Validation (qRT-PCR) H->J

Caption: Bioinformatic workflow for RNA-Seq data analysis.

Protocol: RNA-Seq Sample Preparation and Analysis

  • Experimental Design and Sample Collection:

    • Grow WT and mutant plants under identical, controlled conditions.

    • If investigating GA response, include treatments with GA and a mock control (e.g., ethanol).

    • Collect tissue from at least three biological replicates for each condition/genotype.

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) for purity (A260/280 and A260/230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) for integrity (RIN score > 8 is recommended).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases if necessary.

    • Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between samples.

  • Validation:

    • Validate the expression patterns of a subset of differentially expressed genes (DEGs) using quantitative real-time PCR (qRT-PCR).[22]

Chromatin Immunoprecipitation (ChIP) Assay

Application Note: ChIP is used to investigate the in vivo association of specific proteins with particular regions of the genome.[23][24] In the study of GA signaling, ChIP followed by quantitative PCR (ChIP-qPCR) can determine if a DELLA protein or a downstream transcription factor binds to the promoter of a putative target gene.[25] For a mutant transcription factor, ChIP-qPCR can reveal whether its DNA-binding ability is altered.

Protocol: ChIP-qPCR for Transcription Factor Binding

  • Cross-linking:

    • Harvest fresh plant tissue (e.g., 1-2 grams of seedlings).

    • Submerge the tissue in a cross-linking buffer containing 1% formaldehyde and apply a vacuum for 15-20 minutes to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and applying a vacuum for another 5 minutes.[24]

  • Chromatin Preparation:

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Isolate nuclei using a series of buffer washes and centrifugation steps.[26]

    • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your specific tissue and equipment.[23][26]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-GFP for a GFP-tagged DELLA protein). Include a negative control IP with a non-specific IgG.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.[27]

  • Washing and Elution:

    • Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the complexes from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluate and an input control sample at 65°C for several hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.[27]

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Design primers to amplify specific regions of interest (e.g., the promoter of a target gene) and a negative control region where the protein is not expected to bind.

    • Perform qPCR on the immunoprecipitated DNA and the input DNA.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA for each target region as a percentage of the input DNA.[28]

    • Enrichment is determined by comparing the % input of the specific antibody IP to the IgG negative control IP. A significant enrichment indicates binding of the protein to that genomic region.

References

Application Notes and Protocols for Gibberellic Acid (GA₃) Spray in Fruit Set and Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of gibberellic acid (GA₃), a potent plant hormone, in studies concerning fruit set and development. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the effects of GA₃ on various fruit crops.

Gibberellic acid is a tetracyclic di-terpenoid molecule that plays a crucial role in various plant developmental processes, including stem elongation, seed germination, dormancy breaking, flowering, and fruit development.[1] Exogenous application of GA₃ is a common practice in horticulture to manipulate these processes for improved crop yield and quality.[1]

Mechanism of Action: Gibberellin Signaling Pathway

Gibberellins exert their effects by promoting the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. In the presence of GA, the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) binds to GA, leading to a conformational change that facilitates the formation of a GA-GID1-DELLA complex.[2][3] This complex is then recognized by an F-box protein (part of an SCF E3 ubiquitin ligase complex), which triggers the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[2][3] The removal of DELLA proteins allows for the expression of downstream genes that regulate cell division, expansion, and ultimately, fruit growth.[2][3]

GAsignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA forms complex with SCF SCF Complex (F-box protein) DELLA->SCF targeted by TF Transcription Factors DELLA->TF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->DELLA degrades DNA DNA Growth Fruit Growth & Development Genes TF->Growth activates GA_cyto GA GA_cyto->GA enters nucleus fruit_set_workflow start Start: Flower Identification (Full Bloom / 50% Petal Fall) prep Prepare GA3 Solution (10-30 ppm, pH 5.5-6.0) start->prep app Foliar Spray Application (Thorough Canopy Coverage) prep->app data_collection Data Collection app->data_collection fruit_set Calculate Fruit Set % data_collection->fruit_set fruit_drop Monitor Fruit Drop data_collection->fruit_drop yield_quality Assess Yield & Fruit Quality (at harvest) data_collection->yield_quality end End of Experiment fruit_set->end fruit_drop->end yield_quality->end

References

Application Notes and Protocols for Determining Gibberellic Acid Activity in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common and reliable bioassays to determine the biological activity of gibberellic acid (GA) and GA-like compounds in plant extracts. The selection of a specific bioassay may depend on the required sensitivity, the plant species of interest, and the available laboratory equipment.

Introduction to Gibberellic Acid and its Signaling

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in various aspects of plant growth and development.[1][2] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The signaling pathway of gibberellin involves a derepression mechanism, where the binding of GA to its receptor leads to the degradation of DELLA proteins, which are negative regulators of GA responses.[3][4]

Gibberellic Acid Signaling Pathway

The binding of gibberellic acid (GA) to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[1][4] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[3][4] The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[3][4] The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes and subsequent physiological responses.[3]

Gibberellic_Acid_Signaling_Pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_Response GA Response (e.g., Gene Expression, Stem Elongation) DELLA->GA_Response Represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF->DELLA Ubiquitinates

Caption: Gibberellic Acid Signaling Pathway.

Quantitative Data Summary

The sensitivity of different bioassays to various gibberellins can vary. The following table summarizes the minimum detectable quantities of several gibberellins in the described bioassays.

BioassayGibberellinMinimum Detectable AmountReference
Dwarf Rice Micro-Drop
(Modified with Uniconazole)GA₃10 fmol/plant[5]
GA₁, GA₄, GA₇, GA₁₉, GA₂₀30 fmol/plant[5]
Lettuce Hypocotyl Elongation GA₃0.1 mg/L[6]
Barley Aleurone α-Amylase GA₃10⁻⁹ to 10⁻⁷ M[7]

Experimental Protocols

Dwarf Rice (Oryza sativa) Micro-Drop Bioassay

This bioassay is highly sensitive and utilizes GA-deficient dwarf rice mutants, such as 'Tan-ginbozu' or 'Waito-C'.[8][9] The assay measures the elongation of the second leaf sheath in response to the application of a small volume of the test solution.[8] To enhance sensitivity, seedlings can be pre-treated with an inhibitor of GA biosynthesis, such as uniconazole.[5][10][11]

Dwarf_Rice_Bioassay_Workflow A Seed Sterilization & Germination B Planting in Agar Medium A->B C Application of Plant Extract (1 µL) B->C D Incubation (3 days) C->D E Measurement of 2nd Leaf Sheath Length D->E F Data Analysis E->F

Caption: Dwarf Rice Micro-Drop Bioassay Workflow.

  • Seed Preparation:

    • Surface sterilize dwarf rice seeds (e.g., 'Tan-ginbozu') with a suitable sterilizing agent (e.g., 1% sodium hypochlorite solution) for 15 minutes, followed by thorough rinsing with sterile distilled water.

    • For the modified, more sensitive assay, soak the sterilized seeds in a solution of uniconazole (a GA biosynthesis inhibitor) for 24 hours.[10][11]

    • Germinate the seeds in the dark at 30-32°C for 2 days on moist filter paper in a petri dish.

  • Seedling Preparation:

    • Select uniformly germinated seeds and plant them in glass vials or test tubes containing 0.8% agar.

    • Grow the seedlings under continuous light at 30-32°C until the second leaf begins to emerge from the first leaf sheath.

  • Application of Plant Extract:

    • Prepare serial dilutions of the plant extract in a suitable solvent (e.g., 50% acetone).[8]

    • Using a micropipette, apply a 1 µL droplet of the test solution or a standard GA solution onto the junction between the coleoptile and the first leaf.[8][9] Use a solvent-only control.

  • Incubation and Measurement:

    • Incubate the treated seedlings under the same light and temperature conditions for 3 days.[10]

    • After the incubation period, carefully measure the length of the second leaf sheath to the nearest millimeter.[10]

  • Data Analysis:

    • Calculate the mean and standard deviation of the second leaf sheath lengths for each treatment.

    • Construct a dose-response curve using the standard GA solutions.

    • Determine the GA activity in the plant extract by comparing the elongation response to the standard curve.

Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay

This bioassay is based on the principle that gibberellins promote the elongation of hypocotyls in lettuce seedlings, particularly in light-grown conditions where elongation is otherwise inhibited.[12][13][14]

Lettuce_Hypocotyl_Bioassay_Workflow A Seed Germination in Light B Transfer to Petri Dishes with Test Solution A->B C Incubation in Light (2-3 days) B->C D Measurement of Hypocotyl Length C->D E Data Analysis D->E

Caption: Lettuce Hypocotyl Bioassay Workflow.

  • Seed Germination:

    • Sow lettuce seeds (e.g., cv. Grand Rapids) on moist filter paper in petri dishes.

    • Expose the seeds to white light for at least 4 hours to induce germination and then incubate in the dark at 25°C for 48 hours.

  • Seedling Selection and Treatment:

    • Select seedlings with a radicle length of approximately 2 mm.

    • Prepare petri dishes containing filter paper moistened with different concentrations of the plant extract, standard GA₃ solutions, and a control solution (distilled water or buffer).

    • Carefully place a set number of selected seedlings (e.g., 10-15) in each petri dish.

  • Incubation:

    • Incubate the petri dishes under continuous white light at 25°C for 2 to 3 days.[13]

  • Measurement:

    • After the incubation period, measure the length of the hypocotyls (the stem region below the cotyledons) of each seedling.

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment.

    • Plot the average hypocotyl length against the logarithm of the GA₃ concentration to generate a standard curve.

    • Estimate the GA activity in the plant extract by comparing the observed hypocotyl elongation to the standard curve.

Barley (Hordeum vulgare) Aleurone α-Amylase Bioassay

This bioassay is highly specific for bioactive gibberellins and is based on their ability to induce the synthesis and secretion of α-amylase in the aleurone layer of barley grains.[7][15]

Barley_Aleurone_Bioassay_Workflow A Preparation of Embryo-less Half-Seeds B Sterilization and Imbibition A->B C Incubation with Plant Extract B->C D Assay of α-Amylase Activity in Supernatant C->D E Data Analysis D->E

Caption: Barley Aleurone Bioassay Workflow.

  • Preparation of Half-Seeds:

    • Cut barley grains (e.g., cv. Himalaya) transversely, discarding the half containing the embryo.

    • The remaining embryo-less half-seeds, which contain the aleurone layer and starchy endosperm, are used for the assay.

  • Sterilization and Incubation:

    • Surface sterilize the half-seeds with a mild disinfectant (e.g., 0.5% sodium hypochlorite) and rinse thoroughly with sterile water.

    • Place a set number of half-seeds (e.g., 3-5) in a sterile vial or flask containing a buffer solution (e.g., 20 mM sodium succinate, pH 4.8, and 20 mM CaCl₂).[16]

    • Add the plant extract or standard GA₃ solutions to the vials. Include a control with no added GA.

  • Induction of α-Amylase:

    • Incubate the vials at 25°C for 24-48 hours with gentle shaking.[7] During this time, GA will diffuse to the aleurone layer and induce the synthesis and secretion of α-amylase into the surrounding medium.

  • α-Amylase Activity Assay:

    • After incubation, remove the half-seeds and centrifuge the incubation medium to remove any debris.

    • Determine the α-amylase activity in the supernatant. A common method is the starch-iodine assay:

      • Incubate an aliquot of the supernatant with a known amount of soluble starch solution for a specific time.

      • Stop the reaction and add an iodine-potassium iodide (I₂-KI) solution.

      • Measure the absorbance of the blue color at a specific wavelength (e.g., 620 nm). The decrease in blue color is proportional to the amount of starch hydrolyzed by α-amylase.

  • Data Analysis:

    • Create a standard curve by plotting the α-amylase activity against the known concentrations of GA₃.

    • Determine the GA-equivalent activity in the plant extract by comparing its induced α-amylase activity to the standard curve. The results are often linear when plotted against the logarithm of the GA concentration.[15]

References

Troubleshooting & Optimization

troubleshooting inconsistent results in gibberellic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gibberellic acid (GA3). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Inconsistent Seed Germination

  • Question: Why am I seeing variable or poor seed germination rates with my GA3 treatment?

    • Answer: Inconsistent seed germination is a common issue that can arise from several factors.[1] These include incorrect GA3 concentration, improper seed soaking time, low seed viability, or issues with the preparation of the GA3 solution.[1] For instance, a concentration that is too low may not be sufficient to break dormancy, while an excessively high concentration can inhibit germination.[1][2]

    • Troubleshooting Steps:

      • Optimize Concentration: Conduct a dose-response experiment with a range of GA3 concentrations (e.g., 50, 100, 250, 500, 1000 ppm) to determine the optimal level for your specific plant species and seed batch.[1][2][3]

      • Standardize Soaking Time: Ensure a consistent soaking duration for all seeds, typically 24 hours is a good starting point, and make sure seeds are fully submerged.[1][4]

      • Verify Seed Viability: Perform a germination test on an untreated control group of seeds to confirm their viability before applying GA3.[1]

      • Ensure Proper Solution Preparation: Gibberellic acid can be difficult to dissolve in water alone.[5] Use a small amount of ethanol or another appropriate solvent to fully dissolve the powder before diluting with distilled water to the final concentration.[5][6] Always use freshly prepared solutions, as GA3 can degrade in aqueous solutions.[6][7][8]

2. Abnormal Plant Growth

  • Question: My seedlings or plants are exhibiting excessive stem elongation (etiolation) or stunted growth after GA3 application. What could be the cause?

    • Answer: Abnormal growth patterns are often a sign of an inappropriate GA3 concentration or application timing for your specific plant species.[1][9] Some plants are more sensitive to GA3 than others and may react negatively to standard concentrations.[1][10] Applying GA3 at the wrong developmental stage can also lead to undesirable growth responses.[1]

    • Troubleshooting Steps:

      • Adjust Concentration: If you observe etiolation or other abnormal growth, reduce the GA3 concentration for subsequent experiments.[1]

      • Consult Species-Specific Literature: Research the recommended GA3 concentrations and application timings for your particular plant species.

      • Refine Application Timing: Ensure that GA3 is applied at the appropriate growth stage to achieve the desired effect. For example, foliar applications for growth promotion should be timed according to the developmental phase of the plant.[1][9]

3. Lack of Plant Response

  • Question: I've applied GA3, but I'm not observing the expected effects on flowering, fruit set, or vegetative growth. What should I do?

    • Answer: A lack of response to GA3 treatment can be due to several factors, including insufficient concentration, poor application coverage, unfavorable environmental conditions, or a degraded GA3 solution.[1]

    • Troubleshooting Steps:

      • Increase Concentration (with caution): If lower concentrations have proven ineffective, a gradual increase may be warranted. However, monitor plants closely for any signs of negative effects.

      • Ensure Thorough Coverage: For foliar applications, use a fine spray to ensure even and complete coverage of the plant surfaces. Adding a surfactant or wetting agent (like a drop of baby shampoo) can improve adhesion to the leaves.[6]

      • Optimize Environmental Conditions: Apply foliar sprays during cooler parts of the day, such as the early morning or late evening, to minimize evaporation and potential for phytotoxicity from intense sunlight.[1][5] Environmental factors like temperature and humidity can influence the effectiveness of GA3.[9]

      • Use Fresh Solutions: As mentioned previously, always prepare GA3 solutions fresh for each application to ensure potency.[1][6]

4. Solution Preparation and Storage

  • Question: What is the correct way to prepare and store a gibberellic acid solution?

    • Answer: Proper preparation and storage are critical for the efficacy of your GA3 experiments. Gibberellic acid powder has low solubility in water.[6] Aqueous solutions of GA3 have limited stability and should ideally be used fresh.[6][7][8]

    • Preparation and Storage Guidelines:

      • Dissolving GA3: To prepare a stock solution, first dissolve the GA3 powder in a small amount of a suitable solvent like ethanol, methanol, acetone, or DMSO.[5][6][8] Then, dilute this stock solution with distilled or deionized water to your desired final concentration.[6]

      • Aqueous Solution Stability: It is highly recommended to prepare aqueous GA3 solutions on the day of use.[8] If short-term storage is necessary, keep the solution in a cool, dark place for no more than a few days.[6][11][12]

      • Powder Storage: Store the solid GA3 powder in a cool, dry, and dark place.[13][14] When stored properly, the powder has an indefinite shelf life.[6][14]

Data Presentation

Table 1: Recommended Gibberellic Acid (GA3) Concentration Ranges for Different Applications

ApplicationPlant Type/TargetTypical Concentration Range (ppm)References
Seed GerminationVarious species with dormancy50 - 1000[1][3][4]
Breaking DormancyTubers (e.g., potato)~2[2]
Promoting Stem ElongationDwarf plant varieties10 - 100[15]
Inducing FloweringLong-day plants50 - 500[16]
Fruit DevelopmentGrapes, Citrus20 - 100[9]
Inhibiting Seed DevelopmentInvasive species (e.g., Heracleum sosnowskyi)25 - 150[17]

Note: These are general ranges. The optimal concentration can vary significantly between species and even cultivars. It is crucial to perform pilot experiments to determine the ideal concentration for your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm Gibberellic Acid (GA3) Stock Solution

  • Weighing: Accurately weigh 1 gram of gibberellic acid powder.

  • Initial Dissolution: Add the 1 gram of GA3 powder to 5 mL of 95% ethyl alcohol. Swirl gently until the powder is completely dissolved.[6]

  • Wetting Agent (Optional): Add one to two drops of a wetting agent, such as baby shampoo, to the alcohol-GA3 mixture. This can improve the solution's adherence to plant surfaces during application.[6]

  • Dilution: Add the alcohol-GA3 mixture to 1 liter of warm, distilled or deionized water. Mix thoroughly. This will result in a 1000 ppm (parts per million) GA3 solution.

  • Use: Use the solution immediately for best results.

Protocol 2: Arabidopsis Seed Germination Assay with Gibberellic Acid

  • Media Preparation: Prepare a ½ Murashige and Skoog (MS) solid medium. Autoclave and cool the medium to 50-60°C.

  • GA3 Addition: To the cooled medium, add your desired concentration of GA3 from a sterile-filtered stock solution (e.g., a 10 mM stock in ethanol). Pour the plates and allow them to solidify. Prepare control plates without GA3.[11][18]

  • Seed Sterilization: Place approximately 200 mature Arabidopsis seeds in a 1.5 mL microcentrifuge tube. Add 500 µL of 70% (v/v) ethanol and invert the tube several times for 3 minutes. Discard the ethanol.[11]

  • Second Sterilization Step: Add 1 mL of 1% (v/v) sodium hypochlorite and invert the tube several times over a 10-minute period.[11]

  • Rinsing: Carefully remove the sodium hypochlorite and rinse the seeds four to five times with sterile distilled water.[11]

  • Sowing: Resuspend the sterilized seeds in a small amount of sterile water and pipette them onto the prepared MS plates with and without GA3.[11]

  • Stratification: To synchronize germination, wrap the plates and store them at 4°C in the dark for 2-3 days.[12]

  • Incubation: Transfer the plates to a growth chamber with appropriate light and temperature conditions.

  • Scoring Germination: Monitor the plates daily and score germination, which is typically defined by the emergence of the radicle.

Mandatory Visualizations

Gibberellic_Acid_Signaling_Pathway cluster_perception GA Perception cluster_degradation DELLA Degradation cluster_response Cellular Response GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 Binds to GA_GID1_complex GA-GID1 Complex GA3->GA_GID1_complex GID1->GA_GID1_complex DELLA DELLA Repressor Protein GA_GID1_complex->DELLA Interacts with SCF_complex SCF (E3 Ubiquitin Ligase) DELLA->SCF_complex Targeted for Ubiquitination Growth_Repression Growth Repression DELLA->Growth_Repression Causes Gene_Expression Gene Expression DELLA->Gene_Expression Represses Proteasome 26S Proteasome SCF_complex->Proteasome Leads to Degradation Proteasome->Gene_Expression Allows Plant_Growth Plant Growth (e.g., Germination, Elongation) Gene_Expression->Plant_Growth Promotes

Caption: Gibberellic Acid Signaling Pathway.

Troubleshooting_Workflow cluster_germination Poor Germination cluster_growth Abnormal Growth cluster_no_response No Response Start Inconsistent Experimental Results Issue_Type Identify Primary Issue Start->Issue_Type Check_Conc Check GA3 Concentration Issue_Type->Check_Conc Germination Issues Adjust_Conc Adjust GA3 Concentration Issue_Type->Adjust_Conc Growth Issues Increase_Conc Increase Concentration (Cautiously) Issue_Type->Increase_Conc No Effect Check_Soak Verify Soaking Time Check_Conc->Check_Soak Check_Viability Test Seed Viability Check_Soak->Check_Viability Check_Solution Ensure Proper Solution Prep Check_Viability->Check_Solution End Consistent Results Check_Solution->End Research_Species Research Species-Specific Doses Adjust_Conc->Research_Species Adjust_Timing Refine Application Timing Research_Species->Adjust_Timing Adjust_Timing->End Check_Coverage Ensure Thorough Application Increase_Conc->Check_Coverage Optimize_Env Optimize Environment Check_Coverage->Optimize_Env Fresh_Solution Use Fresh Solution Optimize_Env->Fresh_Solution Fresh_Solution->End

Caption: Troubleshooting Workflow for GA3 Experiments.

References

Technical Support Center: Optimizing Gibberellic Acid (GA3) Concentration for Promoting Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gibberellic acid (GA3).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the optimization of GA3 concentration for plant growth promotion.

Issue Potential Cause Recommended Solution
Poor or Inconsistent Seed Germination Incorrect GA3 Concentration: The concentration may be too low to break dormancy or too high, causing inhibition.[1]Conduct a dose-response experiment with a range of concentrations (e.g., 50, 100, 250, 500 ppm) to determine the optimal level for the specific plant species.[1][2]
Improper Soaking Time: Insufficient soaking may not allow for adequate absorption of GA3, while excessive soaking can damage the seeds.[1]Standardize the soaking duration, typically 24 hours for many seeds, ensuring they are fully submerged.[1][3][4]
Low Seed Viability: The seeds may be old or have poor viability, making them unresponsive to GA3 treatment.[1]Perform a viability test (e.g., tetrazolium test) on an untreated seed sample before starting the experiment.[1]
Incomplete Dissolution of GA3: GA3 powder may not have fully dissolved in the solvent, leading to an inaccurate concentration.[1]Ensure complete dissolution. GA3 powder can be dissolved in a small amount of 70% ethanol or isopropanol before adding water to reach the final volume.[5][6]
Abnormal Plant Growth (Etiolation or Stunted Growth) Excessive GA3 Concentration: High concentrations of GA3 can lead to rapid, weak stem elongation (etiolation) or, conversely, have an inhibitory effect.[1][7]Reduce the GA3 concentration in subsequent experiments. Refer to literature for species-specific optimal concentration ranges.[1]
Incorrect Application Timing: Applying GA3 at an inappropriate growth stage can lead to undesirable effects.Apply GA3 at the recommended developmental stage for the desired outcome (e.g., during vegetative growth for stem elongation).[8][9]
No Observable Effect on Plant Growth Insufficient GA3 Concentration: The applied concentration is too low to elicit a physiological response.[1]Gradually increase the GA3 concentration in subsequent trials, carefully monitoring for any effects.[1]
Poor Application Coverage: For foliar sprays, inadequate coverage may limit the absorption of GA3 by the plant.[1]Ensure a thorough and even application of the GA3 solution to all relevant plant surfaces.[1][8]
Degraded GA3 Solution: GA3 solutions can lose potency over time, especially when exposed to light or high temperatures.[1][5]Prepare fresh GA3 solutions for each experiment and store the stock powder in a cool, dark, and dry place.[1][5][8]
Variability in Plant Response Genetic Variation: Different plant species, and even varieties within a species, can respond differently to the same GA3 concentration.[10]If possible, use a genetically uniform line of plants. Otherwise, account for variability in your experimental design and data analysis.
Environmental Factors: Temperature, light intensity, and humidity can influence a plant's response to GA3.[8][11]Maintain consistent and controlled environmental conditions throughout the experiment.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for gibberellic acid?

The optimal concentration of GA3 is highly dependent on the plant species, the intended effect (e.g., seed germination, stem elongation, flowering), and the application method.[3][4] Generally, concentrations can range from as low as 10 ppm to as high as 1000 ppm.[3] For many applications, a range of 25 to 100 ppm is a good starting point for optimization.[9][12]

2. How do I properly dissolve and prepare a GA3 solution?

Gibberellic acid powder has low solubility in water.[6] To prepare a stock solution, first dissolve the required amount of GA3 powder in a small volume of 70% ethanol or isopropyl alcohol.[5][6][7] Once dissolved, add distilled water to achieve the final desired concentration.[5] Always prepare fresh solutions for each use, as GA3 can degrade in solution.[1][5]

3. What are the common methods for applying GA3 to plants?

The primary methods of GA3 application are:

  • Seed Treatment: Soaking seeds in a GA3 solution before planting to break dormancy and promote uniform germination.[3][4][8]

  • Foliar Spray: Spraying the GA3 solution directly onto the leaves and stems of the plant. This is effective for promoting stem elongation, flowering, and fruit development.[3][4][8]

  • Soil Drench: Applying the diluted GA3 solution to the soil around the base of the plant to be absorbed by the roots.[3][8]

4. When is the best time to apply GA3?

The timing of application depends on the desired outcome. For seed germination, treatment occurs before sowing.[8] For promoting stem elongation or flowering, application should be during the active vegetative growth phase.[8][9] Foliar applications are best performed during cooler parts of the day, such as early morning or late evening, to minimize evaporation and potential degradation by sunlight.[1][5]

5. Can GA3 be toxic to plants?

Yes, at high concentrations, GA3 can have detrimental effects, including causing abnormally rapid and weak growth (etiolation), stunting, or even inhibiting germination.[1][2][7] It is crucial to determine the optimal concentration for your specific plant and application through careful experimentation.

Data Presentation: Effects of GA3 Concentration on Various Plant Species

The following tables summarize quantitative data from various studies on the effects of different GA3 concentrations.

Table 1: Effect of GA3 on Seed Germination

Plant SpeciesGA3 Concentration (ppm)Effect on Germination
Gentiana andrewsii50Highest germination rate (85%) compared to control (32%)[2]
Gentiana andrewsii200Resulted in zero surviving seedlings after transplant, indicating reduced vigor[2]
Rice10-50Improved germination rate and potential when seeds were soaked for 24 hours[13]
Wheat10-50Improved germination rate and potential with a 6-12 hour soak[13]
Soybean3.5Accelerated initial germination rate at 10-15°C with a 2-hour soak[13]

Table 2: Effect of GA3 on Plant Growth (Stem Elongation)

Plant SpeciesGA3 Concentration (ppm)Effect on Growth
Euphorbia pulcherrima (Poinsettia)50Strongest influence on plant height and main branch length[14]
Calla Lily100Significantly higher leaf number, shoot number, and shoot diameter with two applications[9]
Calla Lily200Growth parameters started to decline[9]
Alfalfa25-100Low concentrations significantly improved plant height and weight[13]

Table 3: Effect of GA3 on Flowering

Plant SpeciesGA3 Concentration (ppm)Effect on Flowering
Calla Lily100Significantly fewer days to flowering with two applications[9]
Bitter Gourd50Promoted the induction of female flowers[15]

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm Gibberellic Acid Stock Solution

  • Weigh 100 mg of GA3 powder.

  • Place the powder into a 100 mL volumetric flask.

  • Add a small amount (e.g., 2-3 mL) of 70% ethanol or isopropyl alcohol to the flask and gently swirl until the GA3 powder is completely dissolved.[5][7]

  • Once dissolved, add distilled water to the flask until the total volume reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the stock solution in a cool, dark place. For long-term storage, refrigeration is recommended, but prepare fresh dilutions for each experiment.[5][8]

Protocol 2: Optimizing GA3 Concentration for Seed Germination

  • Prepare a series of GA3 dilutions (e.g., 50, 100, 250, 500 ppm) from your 1000 ppm stock solution. Also, prepare a control solution with only distilled water (and the same small amount of alcohol used for dissolving, if any).

  • Select a homogenous batch of seeds and divide them into equal groups for each treatment and the control.

  • Place each seed group into a separate, labeled container.

  • Add the corresponding GA3 dilution or control solution to each container, ensuring the seeds are fully submerged.

  • Allow the seeds to soak for a standardized period, typically 24 hours, at a constant temperature.[3]

  • After soaking, drain the solutions and rinse the seeds with distilled water.

  • Sow the seeds in a suitable growth medium (e.g., petri dishes with moist filter paper, or seed trays with sterile soil).

  • Place the seeds in a controlled environment (e.g., growth chamber) with consistent light, temperature, and humidity.

  • Monitor the seeds daily and record the number of germinated seeds for each treatment group over a set period.

  • Calculate the germination percentage for each concentration and the control to determine the optimal GA3 concentration.

Visualizations

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GID1 GID1 Receptor GID1_GA GA-GID1 Complex DELLA DELLA Repressor SCF SCF E3 Ligase DELLA->SCF Targeted to DELLA->Repression SCF->Degradation Ubiquitination Proteasome 26S Proteasome Proteasome->DELLA Degrades PIFs PIFs Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes Activates Repression->PIFs Degradation->Proteasome GID1_GA->DELLA Binds GA Gibberellic Acid (GA) GID1_cyto GID1 Receptor GA->GID1_cyto Binds GID1_cyto->GID1 Translocates to Nucleus GA_ext->GA Enters Cell

Caption: Gibberellin signaling pathway.

Experimental_Workflow start Start: Define Research Question (e.g., Optimize GA3 for germination) prep Prepare GA3 Stock Solution (e.g., 1000 ppm) start->prep dilute Create Serial Dilutions (e.g., 50, 100, 250, 500 ppm) & Control (0 ppm) prep->dilute treat Apply GA3 Treatment (Seed Soak, Foliar Spray, etc.) dilute->treat grow Grow Plants under Controlled Conditions treat->grow measure Measure Growth Parameters (Germination %, Plant Height, etc.) grow->measure analyze Analyze Data & Determine Optimal Concentration measure->analyze end End: Conclusion analyze->end

Caption: General workflow for optimizing GA3 concentration.

References

degradation of gibberellic acid in aqueous solutions and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of gibberellic acid (GA3) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of Gibberellic Acid?

Gibberellic acid has low solubility in water.[1] To prepare an aqueous stock solution, it is recommended to first dissolve the GA3 powder in a small amount of an organic solvent like ethanol, methanol, or dimethyl sulfoxide (DMSO) before adding it to water.[2][3] Alternatively, GA3 can be dissolved in aqueous solutions of sodium bicarbonate.[1] For a 1000 ppm solution, you can dissolve 1 gram of GA3 in 5 mL of 95% ethyl alcohol and then dilute this to 1 liter with distilled or deionized water.[1]

2. What are the recommended storage conditions for GA3 solutions?

For long-term storage, a 1 mg/mL stock solution can be stored for up to one year at 4°C or -20°C.[4] However, it is highly recommended to prepare fresh working solutions daily as solutions of gibberellic acid store poorly.[4][5] If immediate use is not possible, store the solution in a cool, dark place.[6] Powdered GA3 is stable at room temperature when stored in a cool, dry place away from direct sunlight.

3. At what pH is gibberellic acid most stable in an aqueous solution?

Gibberellic acid is most stable in slightly acidic conditions. The half-life of GA3 in ultrapure water is highest at a pH of 3.3, with a half-life of 24.6 days.[7][8][9] In alkaline conditions, GA3 undergoes rearrangement to less biologically active compounds.

4. What are the main degradation products of gibberellic acid in aqueous solutions?

In aqueous solutions, especially under alkaline conditions, gibberellic acid isomerizes to iso-gibberellic acid (iso-GA3) and can be further converted to gibberellenic acid.[7][8][9] Iso-GA3 has been reported to have little to no biological activity.

5. Can I autoclave my gibberellic acid solution to sterilize it?

No, autoclaving is not recommended. High temperatures cause rapid degradation of GA3. Studies have shown that only 1-2% of GA3 in an aqueous solution was detected after autoclaving.[2] Sterilization should be done by filtration.[4]

Troubleshooting Guide

Issue Potential Causes Solutions & Recommendations
Inconsistent or no biological effect (e.g., poor seed germination) 1. Degraded GA3 solution: The solution may have lost its potency due to improper storage (e.g., exposure to light, high temperature, or alkaline pH) or age. 2. Incorrect concentration: The concentration may be too low to elicit a response or too high, causing inhibition. 3. Improper dissolution: GA3 powder may not be fully dissolved, leading to a lower actual concentration. 4. Poor seed viability: The seeds themselves may not be viable.1. Prepare fresh solutions: Always prepare working solutions fresh for each experiment. If using a stock solution, ensure it has been stored correctly. 2. Optimize concentration: Conduct a dose-response experiment with varying concentrations of GA3 to determine the optimal level for your specific application. 3. Ensure complete dissolution: Use a small amount of ethanol or DMSO to dissolve the GA3 powder before adding it to water.[3][6] 4. Test seed viability: Perform a germination test on untreated seeds to confirm their viability.[6]
Abnormal plant growth (e.g., etiolation, stunted growth) 1. Over-application: The concentration of GA3 used is too high. 2. Incorrect application timing: GA3 was applied at an inappropriate growth stage.1. Reduce concentration: Lower the concentration of GA3 for future applications. 2. Optimize application timing: Research the appropriate growth stage for GA3 application for your specific plant species and desired effect.
Precipitation in the aqueous solution 1. Low solubility: GA3 has limited solubility in water, especially at higher concentrations. 2. Recrystallization: If an organic solvent was used to dissolve the GA3, improper mixing with water can cause it to precipitate.1. Use a co-solvent: Ensure the GA3 is fully dissolved in a small amount of a suitable organic solvent before adding it to the aqueous buffer. 2. Stir vigorously: When adding the GA3 concentrate to water, stir the solution vigorously to ensure proper mixing.

Data on GA3 Degradation

Table 1: Effect of pH on the Half-Life of Gibberellic Acid in Aqueous Solution
pHHalf-Life (days)Rate Constant (k, hr⁻¹)Reference
2.016.1 - 24.6-[7][8][9]
3.324.6-[7][8][9]
5.0-0.016
7.0-0.032
8.016.1-[7][8][9]

Note: The rate constants at pH 5.0 and 7.0 are for biological inactivation, which is primarily due to the conversion to the inactive iso-GA3.

Table 2: Factors Influencing Gibberellic Acid Degradation
Factor Effect Recommendations
Temperature High temperatures significantly accelerate the degradation of GA3. Autoclaving can lead to almost complete loss of activity.[2]Avoid heating GA3 solutions. For sterilization, use filtration. Store solutions at 4°C or -20°C for long-term stability.
Light Exposure to UV light can lead to the formation of degradation products.[5] Bright sunlight can reduce the effectiveness of GA3.Store stock and working solutions in the dark or in amber-colored containers. Apply GA3 solutions in the early morning or evening to avoid direct sunlight.
pH GA3 is most stable in slightly acidic conditions and degrades more rapidly in alkaline solutions.[7][8][9]Maintain the pH of the aqueous solution in the acidic range (ideally around 3.3-5.0) for optimal stability.

Experimental Protocols

Protocol 1: Quantification of Gibberellic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of GA3 concentration in a solution.

1. Materials and Reagents:

  • Gibberellic acid reference standard

  • Methanol (HPLC grade)

  • Water (Ultrapure)

  • Formic acid or Phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., ODS C18, 25 cm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of Methanol:Water (e.g., 40:60 v/v) containing a small amount of acid (e.g., 0.05% formic acid or phosphoric acid).[7]

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Accurately weigh a known amount of GA3 reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • Dilute the sample solution containing GA3 with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Methanol:Water with acid (as prepared above)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 210 nm or 220 nm[7]

  • Column Temperature: 33°C[7]

6. Analysis:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of GA3 in the sample by comparing its peak area to the calibration curve.

Protocol 2: Bioassay for Gibberellic Acid Activity using Barley Endosperm α-Amylase Induction

This bioassay measures the biological activity of GA3 by quantifying the amount of reducing sugars produced by the action of α-amylase, which is induced by GA3 in barley aleurone layers.

1. Materials and Reagents:

  • Barley seeds

  • Sodium hypochlorite solution (e.g., 1% v/v)

  • Sterile distilled water

  • Ethanol (70% v/v)

  • GA3 solutions of known concentrations (for standard curve)

  • Sample solutions with unknown GA3 activity

  • Acetate buffer (pH 4.8)

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

2. Preparation of Barley Half-Seeds:

  • Cut barley seeds in half transversely to remove the embryo.

  • Surface sterilize the embryoless half-seeds by washing with 70% ethanol for 1 minute, followed by soaking in sodium hypochlorite solution for 10-15 minutes, and then rinsing thoroughly with sterile distilled water.

3. Incubation:

  • Place a set number of sterilized half-seeds (e.g., 3-5) into sterile vials or wells of a microplate.

  • Add a known volume of the GA3 standard solutions or the sample solutions to the respective vials/wells. Include a negative control with only buffer.

  • Incubate at a constant temperature (e.g., 25°C) in the dark for a set period (e.g., 24-48 hours).

4. α-Amylase Assay:

  • After incubation, remove the half-seeds.

  • Take an aliquot of the incubation solution and add it to a solution of starch in acetate buffer.

  • Incubate this mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the α-amylase to digest the starch.

  • Stop the enzymatic reaction by adding DNS reagent.

  • Heat the samples in a boiling water bath for 5-10 minutes to develop the color.

  • Cool the samples to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

5. Data Analysis:

  • Create a standard curve by plotting the absorbance values of the known GA3 concentrations versus the log of the concentration.

  • Determine the biological activity of the sample solutions by comparing their absorbance to the standard curve.

Visualizations

GA3_Degradation_Pathway GA3 Gibberellic Acid (GA3) (Active) Iso_GA3 iso-Gibberellic Acid (iso-GA3) (Inactive) GA3->Iso_GA3 Isomerization (e.g., alkaline pH) Gibberellenic_Acid This compound (Inactive) Iso_GA3->Gibberellenic_Acid Rearrangement

Caption: Degradation pathway of Gibberellic Acid (GA3).

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (e.g., MeOH/H2O + Acid) HPLC Inject into HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC Standards Prepare GA3 Standards Standards->HPLC Sample Prepare and Filter Sample Sample->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify GA3 in Sample Calibration->Quantification

Caption: Experimental workflow for GA3 quantification by HPLC.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Solution Was the GA3 solution prepared fresh? Start->Check_Solution Check_Concentration Is the GA3 concentration optimized for the application? Check_Solution->Check_Concentration Yes Prepare_Fresh Prepare a fresh solution and repeat the experiment. Check_Solution->Prepare_Fresh No Check_Viability Is the biological material (e.g., seeds) viable? Check_Concentration->Check_Viability Yes Optimize_Conc Perform a dose-response experiment. Check_Concentration->Optimize_Conc No Test_Viability Conduct a viability test on the biological material. Check_Viability->Test_Viability No Review_Protocol Review the entire experimental protocol for other potential issues. Check_Viability->Review_Protocol Yes

Caption: Troubleshooting decision tree for GA3 experiments.

References

Technical Support Center: Overcoming Gibberellic Acid (GA3) Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome issues related to phytotoxicity from high concentrations of gibberellic acid (GA3) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is gibberellic acid (GA3) phytotoxicity?

A1: Gibberellic acid (GA3) phytotoxicity refers to the adverse effects on plant growth and development caused by the application of excessively high concentrations of GA3. While GA3 is a potent plant growth regulator that promotes stem elongation, seed germination, and flowering, high levels can lead to detrimental outcomes.[1][2][3]

Q2: What are the common symptoms of GA3 phytotoxicity?

A2: Common symptoms include:

  • Excessive Stem Elongation (Etiolation): Plants become excessively tall and slender with weak, spindly stems that are prone to lodging (bending or breaking).[1][2][3]

  • Leaf Abnormalities: This can include chlorosis (yellowing), epinasty (downward bending), hyponasty (upward bending), and scorching.[4]

  • Reduced Vigor: Seedlings may be weak and unable to support themselves.

  • Inhibition of Germination: While GA3 typically promotes germination, very high concentrations can paradoxically inhibit it.[1][4]

  • Altered Flowering: High concentrations can lead to premature, deformed, or even inhibited flowering.[2][5]

  • Reduced Root Growth: High GA3 levels can sometimes lead to reduced root length and overall vigor.[6]

Q3: At what concentration does GA3 become phytotoxic?

A3: The phytotoxic threshold for GA3 varies significantly depending on the plant species, application method, and environmental conditions. For example, in chilli peppers, phytotoxic symptoms like yellowing and epinasty were observed at concentrations of 80 ppm and higher, while no symptoms were seen at 60 ppm.[4] In hydroponically grown lettuce and rocket, a concentration of 10⁻⁴ M (approximately 34.6 ppm) was found to be above the acceptable threshold for marketability.[7][8]

Q4: How does high GA3 concentration lead to these symptoms at a molecular level?

A4: Gibberellic acid promotes growth by causing the degradation of DELLA proteins, which are nuclear repressors of GA responses.[9][10][11][12] Under normal conditions, the amount of DELLA protein degradation is proportional to the GA3 concentration, leading to controlled growth. However, at high concentrations, an excess of GA3 leads to the rapid and near-complete degradation of DELLA proteins.[9][10][12] This removes the natural "brakes" on growth, leading to uncontrolled cell division and elongation, resulting in the observed phytotoxicity symptoms.

Troubleshooting Guides

Issue 1: Excessive Stem Elongation and Lodging

Symptoms:

  • Plants are abnormally tall and thin.

  • Stems are weak and unable to support the plant's weight, leading to bending or breaking.

Possible Causes:

  • GA3 concentration was too high for the specific plant species.

  • Repeated applications of GA3 led to a cumulative overdose.

  • Environmental conditions (e.g., low light) exacerbated the etiolation effect.

Solutions:

  • Cease GA3 Application: Immediately stop any further application of gibberellic acid.

  • Application of a GA Biosynthesis Inhibitor (e.g., Paclobutrazol):

    • Rationale: Paclobutrazol inhibits the production of endogenous gibberellins, helping to counteract the effects of the exogenous GA3 overdose.[13][14]

    • Protocol: Prepare a 50 ppm solution of Paclobutrazol and apply as a foliar spray. Monitor the plants over the next 7-10 days and reapply if necessary, adjusting the concentration based on the plant's response.

  • Enhance Structural Support:

    • Provide physical support such as stakes or trellises to prevent further lodging.

  • Optimize Environmental Conditions:

    • Increase light intensity to discourage etiolation.

    • Ensure adequate air circulation to strengthen stems.

  • Nutrient Management:

    • Calcium Supplementation: Increase calcium levels in the nutrient solution. Calcium is a crucial component of cell walls and can help improve stem strength. A foliar spray of calcium nitrate or calcium chloride can also be beneficial.[5][8]

Issue 2: Poor Germination or Weak Seedlings

Symptoms:

  • Low or inconsistent germination rates after GA3 treatment.

  • Emerged seedlings are weak, spindly, and may collapse.

Possible Causes:

  • The GA3 concentration used for seed priming was excessively high, leading to inhibitory effects.[1]

  • The soaking time in the GA3 solution was too long.

Solutions:

  • Optimize GA3 Concentration and Soaking Time: Conduct a dose-response experiment with a range of GA3 concentrations (e.g., 50, 100, 250, 500 ppm) and soaking durations (e.g., 12, 24, 36 hours) to determine the optimal conditions for your specific seed type.

  • Rinse Seeds After Treatment: After soaking in the GA3 solution, thoroughly rinse the seeds with sterile distilled water before sowing to remove excess GA3.

  • Antagonistic Hormone Application (Abscisic Acid - ABA):

    • Rationale: Abscisic acid is known to be an antagonist to gibberellin in seed germination.[15][16] A low concentration of ABA may help to counteract the inhibitory effects of a high GA3 concentration.

    • Protocol: After the GA3 treatment and rinsing, briefly soak the seeds in a solution of 1-5 µM ABA for 1-2 hours before sowing. Note: This requires careful optimization as ABA itself is a germination inhibitor.

Issue 3: Leaf Chlorosis, Necrosis, and Deformities

Symptoms:

  • Yellowing of leaves (chlorosis).

  • Development of necrotic spots.

  • Abnormal leaf shapes or bending (epinasty/hyponasty).[4]

Possible Causes:

  • High foliar concentration of GA3 causing cellular damage.

  • Hormonal imbalance induced by excessive GA3.

Solutions:

  • Wash Off Excess GA3: If the phytotoxicity is noticed shortly after a foliar spray, gently wash the leaves with water to remove unabsorbed GA3.

  • Application of Cytokinins:

    • Rationale: Cytokinins can often counteract the effects of gibberellins and have been shown to prevent GA3-induced flower deformities and ABA-induced leaf chlorosis.[5][17] A combination of a cytokinin like Benzyladenine (BA) with another gibberellin (GA4+7) has been shown to be effective.[9][12]

    • Protocol: Prepare a solution containing 5-10 mg/L (ppm) of Benzyladenine (BA). Apply as a foliar spray to the affected plants. Monitor for recovery and reapply after 5-7 days if necessary.

  • Adjust Nutrient Solution:

    • Ensure a balanced nutrient solution with adequate levels of magnesium and iron, which are essential for chlorophyll synthesis.

Data Presentation

Table 1: GA3 Phytotoxicity Thresholds in Selected Plant Species

Plant SpeciesApplication MethodPhytotoxic ConcentrationObserved SymptomsReference
Chilli (Capsicum annuum)Foliar Spray80 - 160 ppmYellowing, epinasty, hyponasty, scorching[4]
Lettuce (Lactuca sativa)Hydroponic Solution10⁻⁴ M (~34.6 ppm)Loss of marketability, abnormal growth[7][8]
Rocket (Eruca sativa)Hydroponic Solution10⁻⁴ M (~34.6 ppm)Loss of marketability, abnormal growth[7][8]
Gentiana andrewsiiSeed Treatment150 - 200 ppmReduced seedling survivorship and root length[6]

Table 2: Quantitative Effects of High GA3 Concentrations

Plant SpeciesGA3 ConcentrationEffectMeasurementReference
Tomato (Solanum lycopersicum)Drench (unspecified high conc.)Stunted growth (in presence of heavy metals)4.00 cm height (vs. 14.00 cm control)[17][18]
Heracleum sosnowskyi150 mg/L (ppm) Foliar SprayReduced seed viability58% to 99% reduction in germination[6]
Heracleum sosnowskyi150 mg/L (ppm) Foliar SprayAbnormal fruit development23% to 25% decrease in width/length ratio[6]
Soybean (Glycine max)UnspecifiedReduced chlorophyll content~10% reduction[15]

Experimental Protocols

Protocol 1: Mitigating GA3-Induced Excessive Elongation with Paclobutrazol
  • Objective: To counteract excessive stem elongation caused by GA3 overdose.

  • Materials:

    • Paclobutrazol

    • Distilled water

    • Surfactant (e.g., Tween 20)

    • Spray bottle

  • Procedure:

    • Prepare a 50 ppm stock solution of Paclobutrazol.

    • Add a surfactant at a concentration of 0.05% (v/v) to the solution to ensure even leaf coverage.

    • Apply the solution as a fine foliar spray to the affected plants until runoff.

    • Move the treated plants to an area with optimal light and air circulation.

    • Monitor the plants for the next 7 days, observing for a reduction in the rate of stem elongation.

    • If excessive elongation persists, a second application may be necessary. Consider adjusting the concentration based on the initial response.

Protocol 2: Alleviating Leaf Chlorosis with Cytokinin Application
  • Objective: To reverse leaf yellowing and other foliar symptoms of GA3 phytotoxicity.

  • Materials:

    • Benzyladenine (BA)

    • Distilled water

    • Surfactant (e.g., Tween 20)

    • Spray bottle

  • Procedure:

    • Prepare a 10 ppm stock solution of Benzyladenine.

    • Add a surfactant at a concentration of 0.05% (v/v).

    • Apply as a foliar spray to thoroughly cover the affected leaves.

    • Observe the plants over 5-7 days for signs of re-greening and recovery.

    • A second application may be beneficial for severe cases.

Visualizations

G cluster_normal Normal GA Signaling cluster_phyto GA3 Phytotoxicity GA3_normal Gibberellic Acid (GA3) GID1_normal GID1 Receptor GA3_normal->GID1_normal Binds DELLA_normal DELLA Proteins (Growth Repressors) GID1_normal->DELLA_normal Forms Complex SCF_normal SCF Complex (E3 Ligase) DELLA_normal->SCF_normal Targeted by Growth_normal Regulated Growth DELLA_normal->Growth_normal Inhibits Proteasome_normal 26S Proteasome SCF_normal->Proteasome_normal Ubiquitination Proteasome_normal->DELLA_normal Degradation Proteasome_normal->Growth_normal Promotes GA3_high High GA3 Concentration GID1_phyto GID1 Receptor GA3_high->GID1_phyto Overwhelms DELLA_phyto DELLA Proteins (Depleted) GID1_phyto->DELLA_phyto Rapid Complex Formation SCF_phyto SCF Complex DELLA_phyto->SCF_phyto Massive Targeting Proteasome_phyto 26S Proteasome SCF_phyto->Proteasome_phyto Excessive Ubiquitination Proteasome_phyto->DELLA_phyto Complete Degradation Growth_phyto Uncontrolled Growth (Phytotoxicity) Proteasome_phyto->Growth_phyto Leads to

Caption: Gibberellic Acid Signaling Pathway.

G Start Phytotoxicity Symptoms Observed Identify Identify Symptoms: - Excessive Elongation - Leaf Damage - Poor Germination Start->Identify Stop_GA3 Cease GA3 Application Identify->Stop_GA3 Elongation Excessive Elongation? Stop_GA3->Elongation Leaf_Damage Leaf Damage? Elongation->Leaf_Damage No Apply_PGR Apply Paclobutrazol (50 ppm) Elongation->Apply_PGR Yes Germination Poor Germination? Leaf_Damage->Germination No Apply_Cytokinin Apply Benzyladenine (10 ppm) Leaf_Damage->Apply_Cytokinin Yes Optimize_Conc Optimize GA3 Concentration and Soaking Time Germination->Optimize_Conc Yes Monitor Monitor for Recovery (5-7 days) Germination->Monitor No Support Provide Physical Support Apply_PGR->Support Calcium Increase Calcium in Nutrients Support->Calcium Calcium->Monitor Adjust_Nutrients Adjust Macro/Micro Nutrients Apply_Cytokinin->Adjust_Nutrients Adjust_Nutrients->Monitor Rinse Rinse Seeds Post-Treatment Optimize_Conc->Rinse Rinse->Monitor End Problem Resolved Monitor->End

Caption: Troubleshooting Workflow for GA3 Phytotoxicity.

References

Technical Support Center: Enhancing Gibberellic Acid Efficacy in Recalcitrant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of gibberellic acid (GA3), particularly in recalcitrant plant species. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges and improve experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving gibberellic acid.

Issue Potential Cause Troubleshooting Steps
Low or inconsistent seed germination. Incorrect GA3 Concentration: The concentration may be too low to break dormancy or so high that it becomes inhibitory.[1]- Conduct a dose-response experiment with a range of GA3 concentrations (e.g., 250, 500, 1000 ppm) to determine the optimal level for your species.[1] - Consult literature for concentrations that have proven effective in similar species.
Improper Soaking Time: Insufficient soaking may not allow for adequate absorption of GA3, while prolonged soaking could damage the seeds.[1]- Standardize the soaking duration, typically 24 hours for many seeds, ensuring they are fully submerged.[1][2]
Poor Seed Viability: The seeds may be old or have low viability, making them unresponsive to treatments.[1]- Perform a viability test (e.g., tetrazolium test) on a subset of untreated seeds before initiating large-scale experiments.[1]
Inadequate GA3 Solution Preparation: GA3 powder may not be fully dissolved, or the solution may have degraded.[1][3]- Dissolve GA3 powder in a small amount of rubbing alcohol before adding distilled water to ensure it is fully dissolved.[3] - Prepare fresh solutions for each experiment as GA3 solutions can lose potency over time, especially when exposed to light.[1][3]
Abnormal plant growth (e.g., excessive elongation, stunted growth). Over-application of GA3: High concentrations of GA3 can lead to etiolation (abnormally long and thin stems) and weakened plants.[1][4]- Reduce the GA3 concentration in subsequent applications.[1] - Ensure the application timing is appropriate for the desired developmental stage.
Species-Specific Sensitivity: Different plant species and even varieties can have varied responses to GA3.[5]- Start with lower concentrations and conduct pilot studies to determine the optimal range for your specific plant material.
No observable effect after foliar application. Insufficient Concentration or Poor Coverage: The applied concentration may be too low, or the spray may not have adequately covered the plant surfaces.[1]- Gradually increase the GA3 concentration in subsequent trials.[1] - Use a surfactant or wetting agent to improve the spread and absorption of the solution on the leaves. - Ensure thorough and even spray coverage.[1]
Environmental Conditions: High temperatures and intense sunlight can cause rapid evaporation and degradation of the GA3 solution.[1][4]- Apply foliar sprays during cooler times of the day, such as early morning or late evening.[1]
Difficulty in dissolving GA3 powder. Low Solubility in Water: GA3 powder has poor solubility in water alone.[3]- First, create a stock solution by dissolving the GA3 powder in a small volume of 70% rubbing alcohol.[3] Then, dilute this stock solution with distilled water to achieve the desired final concentration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which gibberellic acid promotes seed germination?

A1: Gibberellic acid (GA) breaks seed dormancy and promotes germination by stimulating the production of hydrolytic enzymes, such as α-amylase, in the aleurone layer of the seed.[6][7] These enzymes break down stored food reserves (like starch) in the endosperm into soluble sugars, which provide the necessary energy and nutrients for the embryo to grow.[2] GA achieves this by overcoming the effects of DELLA proteins, which are growth repressors.[8][9][10][11] In the presence of GA, DELLA proteins are targeted for degradation, allowing for the expression of genes required for germination and growth.[8][10]

Q2: How do I prepare a gibberellic acid (GA3) solution?

A2: Since GA3 powder does not dissolve well in water alone, it is recommended to first dissolve it in a small amount of rubbing alcohol (e.g., 70% ethanol or isopropanol).[3] Once the powder is fully dissolved in the alcohol, you can then add distilled water to reach your desired final volume and concentration.[3] It is best to prepare fresh solutions before use, as the potency of GA3 can decrease over time, especially when exposed to light.[1][3] Unused powder should be stored in a cool, dark, and dry place.[3]

Q3: What are "recalcitrant seeds" and why are they difficult to work with?

A3: Recalcitrant seeds are seeds that cannot survive drying and are sensitive to low temperatures (below 10°C).[12] This makes their long-term storage for conservation or research challenging, as they lose viability quickly under conventional seed banking conditions.[12][13] Many tropical and aquatic plant species produce recalcitrant seeds.[12] Their high moisture content at the time of dispersal makes them metabolically active and susceptible to damage from desiccation and chilling injury.[14]

Q4: Can GA3 be used to overcome the dormancy of any type of seed?

A4: GA3 is particularly effective in overcoming physiological dormancy, which is often regulated by the balance of hormones like GA and abscisic acid (ABA).[15][16] However, it may not be as effective for seeds with physical dormancy, where a hard, impermeable seed coat prevents water and gas exchange.[17] For such seeds, mechanical or chemical scarification methods are often required in addition to or instead of GA3 treatment.[18][19]

Q5: Are there any synergistic or antagonistic interactions between gibberellic acid and other plant hormones that I should be aware of?

A5: Yes, the effect of gibberellic acid can be influenced by other plant hormones.

  • Abscisic Acid (ABA): GA and ABA often have antagonistic effects. While GA promotes germination and growth, ABA generally inhibits these processes. The ratio of GA to ABA is crucial in regulating seed dormancy and germination.[6][20]

  • Auxins (e.g., IAA): Auxins and GAs can act synergistically to promote stem elongation. Auxin can also influence GA metabolism by increasing the synthesis of active GAs.[21][22]

  • Ethylene: The interaction between GA and ethylene is complex and can be either synergistic or antagonistic depending on the developmental process and environmental conditions. For instance, ethylene can inhibit GA-promoted stem elongation.[6][21]

Q6: What are some alternative or complementary treatments to enhance GA3 efficacy in recalcitrant species?

A6: For recalcitrant seeds, combining GA3 treatment with other methods can improve germination success. These include:

  • Stratification: Exposing seeds to a period of cold and moist conditions (cold stratification) can help break dormancy.[2][18] A study on Jerusalem artichoke found that a combination of pre-chilling and GA3 treatment was highly effective.[23]

  • Scarification: For seeds with hard coats, mechanical (e.g., nicking with a file or sandpaper) or acid scarification can improve water uptake and the effectiveness of subsequent GA3 treatment.[18][19]

  • Leaching: Soaking seeds in running water can help remove chemical inhibitors present in the seed coat.[18]

  • Use of Adjuvants: In foliar applications, the addition of surfactants can enhance the uptake of GA3.[24]

Experimental Protocols

Protocol 1: Breaking Seed Dormancy with Gibberellic Acid

This protocol provides a general methodology for using GA3 to promote the germination of seeds with physiological dormancy.

Materials:

  • Gibberellic acid (GA3) powder

  • 70% Rubbing alcohol (ethanol or isopropanol)

  • Distilled water

  • Beakers or flasks

  • Stir plate and stir bar

  • Petri dishes with sterile filter paper or sterile seed starting mix

  • Seeds of the target species

  • Growth chamber or a controlled environment for germination

Procedure:

  • Prepare the GA3 Stock Solution:

    • Weigh the required amount of GA3 powder.

    • In a clean beaker, add a small amount of 70% rubbing alcohol to the GA3 powder and stir until it is completely dissolved.[3]

    • Slowly add distilled water while stirring to create a concentrated stock solution (e.g., 1000 ppm).

  • Prepare Working Solutions:

    • Dilute the stock solution with distilled water to prepare the desired final concentrations for your experiment (e.g., 100 ppm, 250 ppm, 500 ppm).

  • Seed Treatment:

    • Surface sterilize the seeds if necessary to prevent fungal or bacterial contamination. This can be done by briefly immersing them in a dilute bleach solution (e.g., 10% for 5-10 minutes) followed by several rinses with sterile distilled water.

    • Place the seeds in a beaker and add enough of the GA3 working solution to completely submerge them.[2]

    • Allow the seeds to soak for a predetermined period, typically 24 hours, at room temperature.[2] Include a control group of seeds soaked in distilled water only.

  • Sowing and Germination:

    • After soaking, drain the GA3 solution and rinse the seeds with distilled water.

    • Sow the treated seeds on a sterile germination medium, such as moist filter paper in a petri dish or a sterile seed starting mix.[2]

    • Place the petri dishes or trays in a growth chamber with controlled temperature, humidity, and light conditions suitable for the species.

  • Data Collection:

    • Monitor the seeds daily and record the number of germinated seeds.

    • Calculate the germination percentage and rate for each treatment.

    • Observe and record any morphological differences in the seedlings.

Protocol 2: In Vitro Shoot Elongation using Gibberellic Acid

This protocol is adapted for researchers working with plant tissue culture and aims to improve shoot elongation in micropropagated shoots.

Materials:

  • Established in vitro shoot cultures

  • Basal tissue culture medium (e.g., Murashige and Skoog - MS)

  • Gibberellic acid (GA3)

  • Sterile distilled water

  • pH meter and solutions for pH adjustment (e.g., 1M NaOH, 1M HCl)

  • Autoclave

  • Laminar flow hood

  • Sterile culture vessels (e.g., test tubes, jars)

Procedure:

  • Prepare GA3-supplemented Media:

    • Prepare the basal tissue culture medium according to the standard protocol.

    • Prepare a sterile stock solution of GA3. This can be done by dissolving GA3 in a small amount of 70% ethanol and then filter-sterilizing it.

    • After autoclaving the basal medium and allowing it to cool to around 40-50°C, add the sterile GA3 stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5 mg/L).

    • Dispense the medium into sterile culture vessels under a laminar flow hood.

  • Explant Preparation and Inoculation:

    • Under sterile conditions, excise nodal segments or shoot tips from the established in vitro cultures.

    • Inoculate the explants onto the prepared media with different GA3 concentrations. Include a control group on a GA3-free medium.

  • Incubation:

    • Culture the explants in a growth room with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 hours light/8 hours dark).

  • Subculturing and Data Collection:

    • Subculture the shoots to fresh medium at regular intervals (e.g., every 3-4 weeks).

    • After a defined culture period (e.g., 8 weeks), measure parameters such as shoot length, number of nodes per shoot, and overall shoot morphology.

    • A study on Quercus aliena found that incorporating 0.5 μM GA3 for 2 weeks was beneficial for shoot elongation.[25]

Data Presentation

Table 1: Effective GA3 Concentrations for Breaking Seed Dormancy in Various Species

SpeciesEffective GA3 Concentration(s)Soaking/Treatment DurationAdditional NotesReference
Helianthus annuus (Sunflower)100 ppm, 500 ppmNot specified, 1 week stratification500 ppm with 1 week stratification at 4°C was very effective.[26]
Penstemon digitalis10, 50, 100, 200, 500 mg/L24 hoursIncreased germination observed across all tested concentrations.[16]
Jerusalem artichoke500 ppm14 daysMost effective when combined with a pre-chill at 5°C for 14 days.[23]
Cycas revoluta200 ppm24 hoursSoaking in 200 ppm GA3 for 24 hours showed the highest germination rate.[17]
Various Native Perennial Species0.1, 5, 10 mM24 hoursGA3 treatment significantly increased germination compared to the control.[16]

Visualizations

Gibberellic Acid Signaling Pathway

G GID1 GID1 Receptor DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF Targeting for ubiquitination PIFs PIFs (Transcription Factors) DELLA->PIFs DELLA represses PIFs Growth_Repression Growth Repression DELLA->Growth_Repression DELLA causes growth repression Proteasome 26S Proteasome SCF->Proteasome Ubiquitinated DELLA is degraded Gene_Expression Growth-Promoting Gene Expression PIFs->Gene_Expression PIFs activate gene expression GA Gibberellic Acid (GA) GA->GID1 GA binds to GID1 G start Start: Recalcitrant Seeds sterilize Surface Sterilize Seeds (Optional) start->sterilize prep_solution Prepare GA3 Solution (e.g., 500 ppm) soak Soak Seeds in GA3 Solution (24 hours) prep_solution->soak sterilize->soak control Control: Soak in Water sterilize->control sow Sow Seeds on Germination Medium soak->sow control->sow incubate Incubate under Controlled Conditions sow->incubate observe Observe and Record Germination Data incubate->observe end End: Data Analysis observe->end

References

Technical Support Center: Gibberellic Acid (GA₃) Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the non-uniform effects observed during the experimental application of gibberellic acid (GA₃) spray. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during GA₃ spray application, leading to non-uniform effects.

Issue 1: Inconsistent or Poor Seed Germination

  • Question: I treated seeds with a GA₃ solution, but the germination is patchy and the overall rate is low. What could be the cause?

  • Answer: Inconsistent seed germination following GA₃ treatment can stem from several factors.[1] The concentration of the GA₃ solution is critical; too low a concentration may not be sufficient to break dormancy, while an excessively high concentration can paradoxically inhibit germination.[1] The duration of seed soaking is also important, as insufficient time may prevent adequate absorption of GA₃, and prolonged soaking can cause seed damage.[1] It is also essential to verify the viability of the seeds themselves, as old or non-viable seeds will not respond to any treatment.[1] Finally, ensure the GA₃ powder is fully dissolved during solution preparation, as incomplete dissolution will lead to an inaccurate concentration.[1]

Issue 2: Abnormal Plant Growth (e.g., Etiolation, Stunted Growth, or Leaf Damage)

  • Question: After spraying my plants with GA₃, I'm observing excessively long and thin stems (etiolation) in some plants, while others appear stunted. Some leaves also show signs of damage. Why is this happening?

  • Answer: Abnormal growth is a common non-uniform effect of GA₃ application and is often a result of over-application.[1] Plant species and even different cultivars can have varying sensitivities to GA₃.[1] Applying GA₃ at an inappropriate growth stage can also lead to undesirable outcomes.[1] Leaf damage or yellowing can occur due to rapid growth diluting the chlorophyll in the leaves or if the spray is applied in direct, intense sunlight, which can cause phytotoxicity.[2]

Issue 3: Lack of Expected Response (e.g., No Increase in Flowering or Fruit Set)

  • Question: I applied a foliar spray of GA₃ to my plants to promote flowering and fruit set, but I'm not seeing any significant effect. What went wrong?

  • Answer: The absence of a response to GA₃ application can be due to several factors. The concentration applied might be too low to elicit a physiological response.[1] Inadequate spray coverage, where not all plant surfaces are effectively reached, can also be a cause.[1] Environmental conditions play a crucial role; high temperatures or intense sunlight can reduce the efficacy of the spray.[1] It is also important to use a freshly prepared GA₃ solution, as it can degrade over time, losing its potency.[1]

Issue 4: Uneven Fruit Development and Quality

  • Question: My GA₃-treated fruit are showing uneven development in size and some have undesirable changes in rind color. How can I achieve more uniform fruit development?

  • Answer: Non-uniform fruit development is a known issue. The timing of the GA₃ application is critical for fruit development. For instance, in citrus, applications made too late can negatively affect the following year's flowering and production.[3] The spray can also delay changes in rind color, which can be desirable or undesirable depending on the marketing strategy.[3] Uneven application can lead to variability in fruit size and quality.[4] To minimize these effects, it is crucial to adhere to recommended application times for the specific fruit crop and ensure thorough and uniform spray coverage.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of GA₃ for spray applications? A1: The optimal concentration of GA₃ varies significantly depending on the plant species, the intended effect (e.g., breaking seed dormancy, promoting stem elongation, inducing flowering), and the developmental stage of the plant.[6] Concentrations can range from 10 ppm to over 1000 ppm.[6][7] It is highly recommended to conduct small-scale trials with a range of concentrations to determine the optimal level for your specific experimental conditions.[1]

Q2: When is the best time of day to apply GA₃ foliar spray? A2: It is best to apply foliar sprays during the cooler parts of the day, such as the early morning or late evening.[1] This minimizes evaporation of the solution and reduces the risk of phytotoxicity that can occur under intense sunlight.[1]

Q3: How often should I apply GA₃ spray? A3: The frequency of application depends on the plant and the desired outcome. For some applications, a single treatment is sufficient.[8] For others, repeated applications every 2-3 weeks during the growing season may be necessary.[6] However, be cautious not to over-apply, as this can lead to abnormal growth.[6]

Q4: Can I mix GA₃ with other chemicals like fertilizers or pesticides? A4: GA₃ is compatible with some other chemicals, such as urea, certain micronutrients, and some pesticides.[3][5] However, it is crucial to check for compatibility before mixing.[9] The pH of the spray solution is also important; for citrus, a pH range of 4.0 to 6.0 is recommended.[5] Highly alkaline solutions can rapidly inactivate GA₃.[3] Always perform a small-scale test mix to check for any adverse reactions before large-scale application.[5]

Q5: How should I prepare and store a GA₃ solution? A5: To prepare a GA₃ solution, dissolve the required amount of GA₃ powder in a small amount of a solvent like rubbing alcohol or warm water before diluting it to the final volume with distilled water.[1][6] It is always best to use a freshly prepared solution for each application, as GA₃ can degrade over time, especially when exposed to light and high temperatures.[1] If storage is necessary, keep the solution in a cool, dark place.[1]

Data Presentation

Table 1: Effect of GA₃ Concentration on Sesame (Sesamum indicum L.) Growth and Yield Parameters

GA₃ Concentration (ppm)Plant Height (cm)Number of LeavesDry Biomass ( g/plant )Number of Pods/PlantNumber of Seeds/PodSeed Weight/Plant (g)Oil Content (%)
0 (Control)110.285.325.765.381.315.240.2
25115.588.727.570.286.316.841.5
50120.892.529.875.895.518.542.8
75125.396.832.180.5102.820.144.1
100130.5101.235.485.7108.821.545.6
150128.798.534.283.2103.320.844.8

Data synthesized from a study on the effects of spraying gibberellic acid on black sesame.[10]

Table 2: Influence of GA₃ Concentration on Tomato (Lycopersicon esculentum cv. Srijana) Growth and Yield

GA₃ Concentration (ppm)Plant Height at 60 DAT (cm)Number of Flower Clusters/Plant at 60 DATNumber of Fruits/PlantFruit Yield (ton/ha)
0 (Control)103.709.4525.5030.50
20110.2511.2028.7534.25
30118.5013.5032.5038.75
40126.8015.1036.2543.00
50134.7016.2540.5046.00

DAT: Days After Transplanting. Data from an experiment on the effect of various concentrations of gibberellic acid on tomato.[11]

Experimental Protocols

Protocol 1: Preparation of a Gibberellic Acid (GA₃) Stock Solution and Working Solutions

  • Materials:

    • Gibberellic acid (GA₃) powder

    • 70% Ethanol or Rubbing Alcohol (for initial dissolving)

    • Distilled water

    • Volumetric flasks (various sizes)

    • Magnetic stirrer and stir bar

    • Weighing scale (analytical balance)

    • pH meter

  • Procedure for 1000 ppm Stock Solution:

    • Weigh out 100 mg of GA₃ powder accurately.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount (e.g., 1-2 mL) of 70% ethanol or rubbing alcohol to the flask to dissolve the GA₃ powder.[1] Swirl gently until fully dissolved.

    • Once dissolved, add distilled water to the flask, filling it up to the 100 mL mark.

    • Mix the solution thoroughly by inverting the flask several times or using a magnetic stirrer.

    • This creates a 1000 ppm (parts per million) or 1 mg/mL stock solution.

    • Store the stock solution in a labeled, sealed container in a cool, dark place (e.g., a refrigerator).[6]

  • Procedure for Preparing Working Solutions (e.g., 50 ppm):

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (1000 ppm)

      • V₁ = Volume of the stock solution to be taken

      • C₂ = Desired concentration of the working solution (50 ppm)

      • V₂ = Final volume of the working solution (e.g., 100 mL)

    • Calculate V₁: (50 ppm * 100 mL) / 1000 ppm = 5 mL.

    • Measure 5 mL of the 1000 ppm stock solution and transfer it to a 100 mL volumetric flask.

    • Add distilled water to the flask up to the 100 mL mark.

    • Mix thoroughly. This is now a 50 ppm working solution.

    • Check and adjust the pH of the final solution if necessary, according to the experimental requirements (e.g., pH 4.0-6.0 for citrus applications).[5]

Protocol 2: Foliar Spray Application of GA₃

  • Materials:

    • Prepared GA₃ working solution

    • Handheld sprayer or a larger spray rig for extensive areas

    • Personal Protective Equipment (PPE): gloves, safety glasses

    • Wetting agent/surfactant (optional but recommended)

  • Procedure:

    • Ensure plants are not under any stress (e.g., drought, nutrient deficiency) before application.[5]

    • If using a wetting agent, add it to the GA₃ solution according to the manufacturer's instructions. A non-ionic wetter improves leaf contact and foliar uptake.[2]

    • Fill the sprayer with the GA₃ working solution.

    • Apply the spray during the cooler parts of the day (early morning or late evening) to avoid rapid evaporation and potential leaf burn.[1]

    • Spray the solution evenly over the entire plant, ensuring thorough coverage of all foliage, stems, and flowers/fruits as required by the experiment.[1] Avoid spraying to the point of runoff.

    • For control plants, spray with a solution containing the same components as the treatment solution but without GA₃ (e.g., water and the wetting agent).

    • Clean the sprayer thoroughly after use to prevent contamination.

Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF_SLY1_F_box SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF_SLY1_F_box Interaction targets DELLA for ubiquitination Transcription_Factors Transcription Factors (e.g., PIFs) DELLA->Transcription_Factors Represses Proteasome 26S Proteasome SCF_SLY1_F_box->Proteasome Ubiquitinated DELLA degraded by Growth_Response Growth and Development Proteasome->Growth_Response Degradation of DELLA allows for growth Transcription_Factors->Growth_Response Promotes

Caption: Gibberellin signaling pathway leading to growth and development.

Experimental_Workflow_GA3_Spray cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase A Prepare GA3 Stock and Working Solutions B Calibrate Sprayer A->B D Apply GA3 and Control Sprays to Plants B->D C Prepare Control Solution (without GA3) C->D E Record Application Details (Date, Time, Conc.) D->E F Monitor Plants for Phenotypic Changes E->F G Collect Quantitative Data (e.g., Height, Yield) F->G H Statistical Analysis G->H

Caption: General experimental workflow for GA₃ spray application.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Corrective Actions Start Non-Uniform Effect Observed Symptom1 Poor Germination Start->Symptom1 Symptom2 Abnormal Growth Start->Symptom2 Symptom3 No Response Start->Symptom3 Cause1a Incorrect Concentration Symptom1->Cause1a Cause1b Soaking Time Symptom1->Cause1b Cause1c Seed Viability Symptom1->Cause1c Cause2a Over-application Symptom2->Cause2a Cause2b Plant Sensitivity Symptom2->Cause2b Cause2c Wrong Timing Symptom2->Cause2c Cause3a Low Concentration Symptom3->Cause3a Cause3b Poor Coverage Symptom3->Cause3b Cause3c Environmental Stress Symptom3->Cause3c Solution1 Optimize Concentration & Soaking Time Cause1a->Solution1 Cause1b->Solution1 Solution2 Adjust Concentration & Application Timing Cause2a->Solution2 Cause2c->Solution2 Solution3 Increase Concentration & Ensure Good Coverage Cause3a->Solution3 Cause3b->Solution3

Caption: Troubleshooting logic for non-uniform GA₃ effects.

References

unexpected phenotypes observed after gibberellic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with gibberellic acid (GA).

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of gibberellic acid (GA) treatment?

A1: Gibberellic acid is a plant hormone that typically stimulates a range of developmental processes. Expected effects include stem elongation, seed germination, transition from juvenile to adult leaf stage, and the induction of flowering.[1][2][3] It is widely used in agriculture to promote plant growth, flowering, and fruit development.[4]

Q2: What is the general mechanism of GA signaling?

A2: GA signaling functions by derepressing a signaling pathway. In the absence of GA, DELLA proteins repress GA-responsive genes. When GA is present, it binds to its receptor, GID1, leading to the degradation of DELLA proteins via the ubiquitin-proteasome pathway. This lifts the repression and allows for the expression of genes involved in growth and development.[5][6][7][8]

Q3: Can GA treatment lead to unexpected or negative side effects?

A3: Yes, improper application of GA can lead to several unexpected and undesirable phenotypes. These can include excessive stem elongation (etiolation), making plants weak and prone to lodging, as well as reduced fertility or fruit set.[4] In some cases, at very high concentrations, GA can inhibit germination or lead to the development of spindly, weak seedlings.[9][10]

Q4: How should I prepare a gibberellic acid (GA3) stock solution?

A4: GA3 powder has low solubility in water.[11] To prepare a stock solution, first dissolve the powder in a small amount of ethanol or rubbing alcohol.[10][12] Then, dilute it with sterile, distilled water to the desired final concentration.[13] For example, to make a 10 mM GA3 stock, dissolve 34.638 mg of GA3 powder in 10 ml of absolute ethanol.[14][15] This stock solution should be stored at -20°C and protected from light.[15]

Q5: At what stage of plant development should GA be applied?

A5: The optimal timing for GA application depends on the desired effect and the plant species. For promoting stem elongation, it is often most effective when applied to stems that have just begun to elongate.[16] For breaking seed dormancy, seeds are typically soaked in a GA solution before sowing.[13] It is crucial to consult literature specific to your plant species for recommended application timing.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Seed Germination
Symptom Potential Causes Troubleshooting Steps
Low germination rate after GA treatment.Incorrect Concentration: Too low may not break dormancy; too high can be inhibitory.[9]Conduct a dose-response experiment with a range of GA concentrations (e.g., 50, 100, 500, 1000 ppm) to determine the optimal concentration for your species.[13]
Improper Soaking Time: Insufficient time may lead to inadequate uptake, while excessive soaking can damage seeds.Standardize soaking time based on seed type and size. A common duration is 24 hours.[13]
Poor Seed Viability: Old or improperly stored seeds may not be viable.Perform a tetrazolium test on untreated seeds to assess viability before starting GA experiments.
Inadequate Solution Preparation: GA powder may not be fully dissolved, leading to an inaccurate concentration.Ensure complete dissolution of GA powder in a small amount of alcohol before adding water.[10][12] Prepare fresh solutions for each experiment as GA in solution can degrade.[12]
Issue 2: Abnormal Plant Growth (Etiolation or Stunted Growth)
Symptom Potential Causes Troubleshooting Steps
Excessively long, thin, and weak stems (etiolation).Over-application: GA concentration is too high.[4]Reduce the GA concentration in subsequent experiments. Refer to literature for species-specific optimal concentrations.
Inappropriate Application Timing: Applying GA at the wrong developmental stage can lead to exaggerated responses.Adjust the timing of application. For instance, apply during early vegetative growth for promoting overall size rather than just stem elongation.
Stunted growth or lack of response.Insufficient Concentration: The applied GA concentration is too low to elicit a response.Increase the GA concentration. Perform a dose-response curve to find the effective range.
Poor Coverage (Foliar Application): The spray may not have reached all plant surfaces effectively.Ensure thorough coverage of the foliage with the GA solution. The addition of a surfactant may improve adhesion and uptake.
Environmental Conditions: Extreme temperatures or intense sunlight can degrade GA and reduce its efficacy.[12]Apply GA during milder parts of the day, such as early morning, to avoid rapid degradation.[12][17]

Experimental Protocols

Protocol: Arabidopsis Seed Germination Assay with Gibberellic Acid

This protocol is adapted from a standard method for assessing the effect of GA on Arabidopsis seed germination.[14][15]

Materials:

  • Arabidopsis thaliana seeds

  • 1.5 ml microcentrifuge tubes

  • Petri dishes

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose

  • Gibberellic acid (GA3)

  • Absolute ethanol

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Sterile distilled water

  • Aluminum foil

Procedure:

  • Media Preparation:

    • Prepare solid MS medium by dissolving 0.44 g MS basal medium powder and 1 g sucrose in 90 ml of distilled water.

    • Adjust the pH to 5.8-5.9 with KOH and bring the final volume to 100 ml.

    • Autoclave the medium at 121°C for 20 minutes.

    • Cool the medium to 50-60°C. For GA-containing plates, add GA3 stock solution (e.g., to a final concentration of 1 µM) and pour into sterile petri dishes. Pour control plates without GA3.[14][15]

    • Allow the plates to solidify and store at 4°C in the dark for up to a week.[15]

  • Seed Sterilization:

    • Place approximately 200 seeds in a 1.5 ml microcentrifuge tube.

    • Add 500 µl of 70% (v/v) ethanol and invert the tube several times for 3 minutes.

    • Remove the ethanol and add 1 ml of 1% (v/v) sodium hypochlorite. Invert the tube for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.[14]

  • Sowing and Stratification:

    • Resuspend the sterilized seeds in a small volume of sterile water and pipette them onto the prepared MS plates, ensuring they are well-spaced.[14]

    • Allow excess water to evaporate in a sterile environment.

    • Seal the plates with parafilm and wrap them in aluminum foil to maintain darkness.

    • Stratify the seeds by keeping the plates at 4°C for 2-3 days to synchronize germination.[14]

  • Germination and Data Collection:

    • Transfer the plates to a growth chamber with appropriate light and temperature conditions.

    • Monitor the seeds daily and record the germination rate. Germination is typically defined as the emergence of the radicle.

Visualizations

Gibberellic Acid Signaling Pathway

Caption: Simplified Gibberellic Acid (GA) signaling pathway.

Experimental Workflow for GA Seed Germination Assay

GA_Workflow start Start media_prep Prepare MS Media (+/- GA) start->media_prep sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds sow_seeds Sow Seeds on Media media_prep->sow_seeds sterilize_seeds->sow_seeds stratify Stratify at 4°C (2-3 days) sow_seeds->stratify growth_chamber Transfer to Growth Chamber stratify->growth_chamber data_collection Record Germination Rate growth_chamber->data_collection end End data_collection->end

Caption: Workflow for a gibberellic acid seed germination experiment.

Troubleshooting Logic for Unexpected Phenotypes

Troubleshooting start Unexpected Phenotype Observed check_concentration Verify GA Concentration start->check_concentration check_protocol Review Application Protocol (Timing, Method) check_concentration->check_protocol Concentration OK optimize_concentration Perform Dose-Response Experiment check_concentration->optimize_concentration Concentration Suspect check_environment Assess Environmental Conditions check_protocol->check_environment Protocol OK adjust_protocol Modify Application Timing or Method check_protocol->adjust_protocol Protocol Suspect control_environment Standardize Growth Conditions check_environment->control_environment Environment Variable re_evaluate Re-evaluate Phenotype check_environment->re_evaluate Environment OK optimize_concentration->re_evaluate adjust_protocol->re_evaluate control_environment->re_evaluate

Caption: A logical workflow for troubleshooting unexpected results.

References

factors affecting gibberellic acid uptake and transport in plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving gibberellic acid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comprehensive data tables, and key experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of gibberellic acid.

Q1: What is the best way to dissolve and store Gibberellic Acid (GA₃)?

A1: GA₃ is sparingly soluble in water but readily soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][2] For aqueous solutions, it is recommended to first dissolve the GA₃ powder in a small amount of an organic solvent (e.g., a few drops of rubbing alcohol or DMSO) before diluting with distilled or deionized water.[1][3] Stock solutions are more stable when prepared in an organic solvent and stored at low temperatures, such as -20°C.[1][4] Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment or stored for no more than a few days.[1][2] Dry GA₃ powder is stable indefinitely when stored in a cool, dry place.[2][5]

Q2: What is the optimal pH for a gibberellic acid solution?

A2: The activity of GA₃ can be significantly affected by pH. It is recommended to keep the pH of GA₃ solutions below 8.0.[6] GA₃ is slowly hydrolyzed by water and its activity diminishes rapidly in highly alkaline solutions (pH > 8).[6][7] Studies have shown that the transformation of GA₃ is lowest at a pH of around 3.3, with a half-life of approximately 24.6 days, while the half-life decreases to 16.1 days at a pH of 8.0.[7][8]

Q3: Can surfactants be used to improve GA uptake in foliar applications?

A3: Yes, nonionic surfactants can significantly enhance the foliar absorption of GA₃.[9][10] The effectiveness of a surfactant depends on its type and concentration. For example, in studies on sour cherry leaves, Ortho X-77 and Activator 90 were found to be highly effective in increasing GA₃ penetration through the leaf surface.[9][10] The addition of a wetting agent, such as a drop or two of mild shampoo, can also help in ensuring uniform application.[2]

Q4: What are the primary forms of mobile gibberellins in plants?

A4: While several forms of gibberellins exist, GA₁₂ is considered a primary form for long-distance transport through the plant's vascular system, including both the xylem and phloem.[11] Bioactive forms, such as GA₄, can also be transported from leaves to other parts of the plant, like the shoot apex, to influence developmental processes such as flowering.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with gibberellic acid.

Issue 1: Inconsistent or No Plant Response to Exogenous GA Application
Potential Cause Troubleshooting Steps
Incorrect Concentration The applied concentration may be too low to elicit a response or too high, causing inhibition.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup.
Solution Degradation GA solutions, particularly aqueous ones, can lose activity over time.[4] Always prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored properly at a low temperature (-20°C).
Poor Uptake For foliar applications, ensure thorough and even coverage of the plant tissue.[13] The use of a surfactant can improve absorption. For seed treatments, ensure the soaking time is adequate for the species being studied.
Plant Insensitivity The developmental stage of the plant can influence its responsiveness to GA. Ensure the application is timed correctly for the desired physiological effect (e.g., during active growth for stem elongation).
Rapid Inactivation in Planta Plants can quickly metabolize applied GA into inactive forms.[4] Consider this possibility when interpreting results and designing time-course experiments.
Issue 2: Abnormal Plant Growth (e.g., Excessive Elongation, Stunted Growth)
Potential Cause Troubleshooting Steps
Over-application Excessively high concentrations of GA can lead to spindly, weak growth.[3] Carefully review and recalculate your solution concentrations. If abnormal growth is observed, reduce the concentration for subsequent applications.
Species-Specific Sensitivity Different plant species and even different cultivars can have varying sensitivities to GA. What is optimal for one plant may be excessive for another. Consult literature for recommended concentrations for your specific plant.
Interaction with Other Hormones The observed phenotype may be a result of the interaction between GA and other endogenous plant hormones. Consider the hormonal crosstalk when analyzing unexpected growth patterns.
Issue 3: Difficulties in GA Quantification
Potential Cause Troubleshooting Steps
Low Endogenous Levels GA is present in very low concentrations in plant tissues, making detection challenging.[14] Employ a sensitive analytical method like LC-MS/MS and consider a pre-concentration step using solid-phase extraction (SPE).[14][15]
Matrix Interference Complex plant matrices can interfere with analytical measurements, leading to inaccurate quantification.[14] Proper sample cleanup and purification are essential. The use of internal standards can help to correct for matrix effects.
Analyte Degradation GA can degrade during extraction and analysis. Work with cold solvents and minimize the time between extraction and analysis.

Data Presentation

The following tables summarize key quantitative data related to the application and properties of gibberellic acid.

Table 1: Effect of Surfactants on Foliar Uptake of GA₃ in Sour Cherry Leaves (24-hour absorption)
Surfactant GA₃ Penetration (% of applied)
Control (No Surfactant) 18.2%
Ortho X-77 42.5%
Activator 90 41.7%
Tween 20 28.6%
Regulaid 16.8%
Silwet L-77 10.7%
Data adapted from a study on sour cherry leaves, demonstrating the significant impact of surfactant choice on GA₃ uptake.[9]
Table 2: pH Influence on the Stability of Gibberellic Acid in Aqueous Solution
pH Half-life (days)
2.0 16.8
3.3 24.6
4.0 23.4
5.0 20.3
6.0 18.5
7.0 17.2
8.0 16.1
Data from a study on the transformation of GA₃ in ultrapure water, highlighting the pH-dependent stability.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to gibberellic acid.

Protocol 1: Dwarf Pea Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of a GA-containing solution.

Materials:

  • Dwarf pea seedlings (e.g., Pisum sativum 'Little Marvel')

  • Solutions of known GA₃ concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 mg/L)

  • Unknown extract to be tested

  • Micropipette

  • Ruler

  • Growth medium (e.g., vermiculite or perlite)

  • Plastic pots or containers

Procedure:

  • Germinate dwarf pea seeds in the dark for 5-6 days until the seedlings are of a uniform size.

  • Transplant the seedlings into pots containing the growth medium.

  • Measure the initial shoot height of each plant from the cotyledonary node to the apical bud.

  • Apply a small, precise volume (e.g., 10 µL) of the known GA₃ solutions and the unknown extract to the shoot apex of separate groups of plants.[16]

  • Include a control group treated only with the solvent used to prepare the solutions.

  • Grow the plants under controlled conditions (light and temperature) for one week.

  • After one week, measure the final shoot height of each plant.

  • Calculate the mean increase in shoot length for each treatment group.

  • Plot a standard curve of the increase in shoot length versus the logarithm of the GA₃ concentration.

  • Determine the GA activity of the unknown extract by comparing its effect on shoot elongation to the standard curve.[16]

Protocol 2: Quantification of Gibberellins in Plant Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and quantification of GAs from plant material.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% acetonitrile with 5% formic acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

  • Internal standards (deuterated GAs)

Procedure:

  • Sample Homogenization: Freeze a known weight of plant tissue (e.g., 5-10 mg) in liquid nitrogen and grind it to a fine powder.[17]

  • Extraction: Add ice-cold extraction solvent to the powdered tissue and vortex thoroughly. Incubate on ice with shaking.

  • Centrifugation: Centrifuge the sample to pellet the cell debris and collect the supernatant.

  • Purification and Concentration:

    • Pass the supernatant through an SPE cartridge to bind the GAs and remove interfering compounds.[15]

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute the GAs from the cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the purified sample into the LC-MS/MS system.

    • Separate the different GAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., methanol and water with formic acid).[15]

    • Detect and quantify the GAs using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.[17]

  • Data Analysis: Quantify the amount of each GA in the sample by comparing its peak area to that of the corresponding internal standard and a standard curve of known concentrations.

Visualizations

The following diagrams illustrate key pathways and workflows related to gibberellic acid.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF Targeted for ubiquitination PIFs PIFs & other Transcription Factors DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Mediates degradation GA_Response_Gene GA Response Gene PIFs->GA_Response_Gene Activates transcription Growth_Response Growth & Development GA_Response_Gene->Growth_Response Leads to

Caption: Gibberellin Signaling Pathway.

GA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result Start Plant Tissue Collection Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Solvent & Internal Standards Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Purify Solid-Phase Extraction (SPE) Centrifuge->Purify Concentrate Evaporate & Reconstitute Purify->Concentrate LC_MS LC-MS/MS Analysis Concentrate->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Final_Result GA Concentration Data_Analysis->Final_Result

Caption: Experimental Workflow for GA Quantification.

References

refining gibberellic acid treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining gibberellic acid (GA3) treatment duration for optimal experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during GA3 treatment experiments.

Question Possible Cause Solution
Why am I seeing inconsistent or no response to GA3 treatment? 1. Improper GA3 solution preparation: GA3 powder may not be fully dissolved, or the solution may have degraded.[1] 2. Incorrect concentration: The concentration may be too low to elicit a response or too high, causing inhibition.[1] 3. Suboptimal application timing: Application outside the responsive growth stage of the plant. 4. Environmental factors: Extreme temperatures or bright sunlight can degrade GA3 and reduce its efficacy.[1][2] 5. Poor coverage (foliar spray): Uneven application may not deliver sufficient GA3 to target tissues.[1]1. Ensure complete dissolution: Use a small amount of ethanol or isopropanol to dissolve GA3 powder before adding water.[2][3] Prepare fresh solutions for each experiment as GA3 can degrade in solution.[2] 2. Optimize concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 10, 50, 100, 250, 500 ppm) to determine the optimal level for your specific plant species and desired outcome. 3. Time application precisely: Apply GA3 during the appropriate developmental stage for the desired effect (e.g., during active vegetative growth for stem elongation).[4][5] 4. Control environmental conditions: Apply foliar sprays during cooler parts of the day, such as early morning or late evening, to minimize evaporation and degradation.[1][5] 5. Improve spray technique: Ensure thorough and even coverage of all plant surfaces. Consider adding a non-ionic surfactant to the spray solution to improve adhesion.[6]
My plants are showing signs of etiolation (excessive stem elongation and weak growth). What should I do? 1. GA3 concentration is too high: Over-application is a common cause of abnormal growth.[1] 2. Treatment duration is too long: Prolonged exposure can lead to excessive growth. 3. Plant species is highly sensitive: Some species are more responsive to GA3 than others.[1]1. Reduce GA3 concentration: Decrease the concentration in subsequent experiments. 2. Shorten treatment duration: Reduce the soaking time for seeds or the frequency of foliar applications. 3. Conduct species-specific trials: Perform pilot experiments to determine the optimal concentration and duration for your specific plant species.
Seed germination is poor or erratic despite GA3 treatment. 1. Incorrect soaking time: Seeds may not have been soaked long enough for adequate GA3 absorption, or prolonged soaking may have caused damage.[1] 2. Non-viable seeds: The seeds themselves may have low viability.[1] 3. Inappropriate concentration: The GA3 concentration may be suboptimal for breaking dormancy in the specific seed type.[1]1. Optimize soaking duration: Test a range of soaking times (e.g., 6, 12, 18, 24 hours) to find the optimal duration.[7] 2. Test seed viability: Perform a tetrazolium test on a sample of untreated seeds to confirm viability before starting the experiment. 3. Adjust concentration: Experiment with different GA3 concentrations to find the most effective one for your seeds. A common starting point is 1000 ppm, but this can be adjusted based on the species.[8][9]

Frequently Asked Questions (FAQs)

Q1: How long should I treat my seeds with gibberellic acid?

A1: The optimal soaking time for seeds in a GA3 solution typically ranges from 6 to 24 hours.[7] However, this can vary significantly depending on the plant species, seed coat thickness, and the level of dormancy. It is highly recommended to conduct a preliminary experiment with different soaking durations (e.g., 6, 12, 18, and 24 hours) to determine the most effective treatment time for your specific seeds.[7]

Q2: What is the ideal duration for foliar application of gibberellic acid?

A2: For foliar applications, the duration of a single treatment is the time it takes for the spray to dry on the leaves. The key parameter to optimize is the frequency of application. Depending on the desired outcome, applications can be a one-time event or repeated at intervals. For example, to promote flowering, a single application at the appropriate growth stage might be sufficient, while for sustained vegetative growth, applications might be repeated every 2-3 weeks.[10]

Q3: Can I reuse a gibberellic acid solution?

A3: It is not recommended to reuse GA3 solutions. Gibberellic acid can degrade over time, especially when exposed to light and non-sterile conditions.[2] To ensure consistent and reproducible results, always prepare a fresh solution for each experiment.

Q4: How does the duration of GA3 treatment affect different plant responses?

A4: The duration of GA3 treatment can have varied effects on different physiological responses. For instance, a longer seed soaking duration may lead to a higher germination percentage up to an optimal point, after which it might become inhibitory.[1] Similarly, for foliar applications, repeated sprays over a longer period might lead to greater stem elongation but could negatively impact other aspects like flowering time or fruit development if not timed correctly.

Data on GA3 Treatment Duration and Concentration

The following tables summarize quantitative data from studies investigating the effects of varying GA3 concentrations and treatment durations.

Table 1: Effect of GA3 Concentration and Dipping Duration on Potato Tuber Sprouting

Data adapted from a study on Solanum tuberosum L.[7]

GA3 Concentration (ppm)Dipping Duration (hours)Sprouting Percentage (%)Time to Sprout (days)Number of Sprouts per Tuber
0 (Control)---2.22
506---
5012---
5018---
5024---
1006-23.62-
10012-22.50-
10018-21.48-
10024---
1506---
15012---
15018---
150 24 98.33 20.45 5.63

Table 2: Influence of GA3 Concentration and Application Frequency on Chrysanthemum Flowering

Data adapted from a study on Chrysanthemum morifolium R.[11]

GA3 Concentration (mgL-1)Application Frequency (Days After Planting)Days to Harvest (earlier than control)Flower Diameter (mm)
0 (Control)-038.7
20056, 63, 70--
400 56, 63, 70 7-13 54.9
60056, 63, 70--

Experimental Protocols

1. Protocol for Optimizing GA3 Seed Treatment Duration

This protocol provides a methodology to determine the optimal soaking duration for seed germination.

Materials:

  • Gibberellic acid (GA3) powder

  • Ethanol or Isopropyl alcohol

  • Distilled water

  • Petri dishes or germination trays

  • Sterile filter paper or cotton

  • Seeds of the plant species of interest

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of GA3 powder in a small volume of ethanol or isopropyl alcohol. Once dissolved, bring it to the desired final volume with distilled water to create a stock solution (e.g., 1000 ppm).

  • Set up Treatment Groups: For each soaking duration to be tested (e.g., 6, 12, 18, 24 hours), prepare a set of petri dishes. A control group with no GA3 treatment (water only) should also be included.

  • Seed Soaking: Place a sterile filter paper in each petri dish and moisten it with the GA3 solution (or distilled water for the control). Place a predetermined number of seeds on the filter paper. For the soaking treatment, fully submerge the seeds in the GA3 solution for the specified duration.

  • Incubation: After the soaking period, remove the seeds from the GA3 solution, rinse them with distilled water, and place them on fresh sterile filter paper moistened with distilled water in petri dishes.

  • Germination: Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the specific plant species.

  • Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Calculate the germination percentage and mean germination time for each treatment group.

  • Analysis: Compare the results from the different soaking durations to identify the optimal treatment time that yields the highest germination percentage and the shortest mean germination time.

2. Protocol for Evaluating GA3 Foliar Spray Frequency

This protocol outlines a method to assess the optimal frequency of foliar GA3 application for a desired physiological response (e.g., stem elongation).

Materials:

  • Gibberellic acid (GA3) powder

  • Ethanol or Isopropyl alcohol

  • Distilled water

  • Spray bottles

  • Potted plants of the species of interest at a uniform growth stage

  • Non-ionic surfactant (optional)

Procedure:

  • Prepare GA3 Solution: Prepare a GA3 solution of the desired concentration as described in the seed treatment protocol. A small amount of a non-ionic surfactant can be added to improve spray coverage.

  • Establish Treatment Groups: Divide the plants into different groups, each representing a different application frequency (e.g., single application, weekly application, bi-weekly application). Include a control group that is sprayed with water only.

  • Application: In the early morning or late evening, spray the foliage of the plants in each treatment group until runoff is observed. Ensure even coverage of all leaves.

  • Growth Conditions: Maintain all plants under the same controlled environmental conditions (light, temperature, humidity, and watering).

  • Data Collection: At regular intervals (e.g., weekly), measure the desired parameters such as plant height, number of nodes, leaf area, or time to flowering.

  • Analysis: Analyze the collected data to determine which application frequency results in the most significant and desirable response for the parameter of interest.

Visualizations

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GID1_GA GA-GID1 Complex DELLA DELLA Protein GID1_GA->DELLA Binds to SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF Targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits Growth_Repression Growth Repression DELLA->Growth_Repression Promotes Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Gene_Expression Gene Expression (Growth Promotion) PIFs->Gene_Expression Activates GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds to GID1->GID1_GA Forms complex

Caption: Gibberellic acid signaling pathway.

Experimental_Workflow cluster_execution Experiment Execution start Define Research Question (e.g., Optimal GA3 duration for seed germination) lit_review Literature Review (Identify typical concentration ranges and durations) start->lit_review exp_design Experimental Design (Select range of treatment durations, controls, and replicates) lit_review->exp_design solution_prep Prepare GA3 Solutions exp_design->solution_prep treatment Apply GA3 Treatments (Varying durations) solution_prep->treatment incubation Incubate Under Controlled Conditions treatment->incubation data_collection Collect Data (e.g., Germination rate, plant height) incubation->data_collection analysis Data Analysis (Statistical comparison of treatment groups) data_collection->analysis conclusion Conclusion (Determine optimal treatment duration) analysis->conclusion

Caption: Workflow for optimizing GA3 treatment duration.

Troubleshooting_Flowchart start Start: Experiment Shows Suboptimal Results q1 Is there any response to GA3 at all? start->q1 check_solution Check GA3 Solution (Freshly prepared? Fully dissolved?) q1->check_solution No q2 Is the growth abnormal? (e.g., etiolation, stunting) q1->q2 Yes check_conc Review GA3 Concentration (Is it too low?) check_solution->check_conc check_viability Check Seed/Plant Viability check_conc->check_viability optimize Optimize Parameters and Repeat Experiment check_viability->optimize reduce_conc_dur Reduce GA3 Concentration and/or Treatment Duration q2->reduce_conc_dur Yes check_application Review Application Method (Even coverage? Correct timing?) q2->check_application No, but inconsistent reduce_conc_dur->optimize check_env Assess Environmental Conditions (Temperature, light) check_application->check_env check_env->optimize

Caption: Troubleshooting flowchart for GA3 experiments.

References

Validation & Comparative

A Comparative Guide to the Effects of Gibberellic Acid and Auxins on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two critical phytohormones, gibberellic acid (GA) and auxins, on the development of plant root systems. The information presented is supported by experimental data to aid in the design and interpretation of studies in plant science and agriculture.

Overview of Gibberellic Acid and Auxin Effects on Root Architecture

Gibberellic acid and auxins play pivotal, yet often contrasting, roles in shaping the architecture of the root system. Auxins, with indole-3-acetic acid (IAA) as the primary native form, are widely recognized as the principal promoters of root formation. They are crucial for the initiation of both lateral and adventitious roots, which are essential for water and nutrient uptake and plant anchorage.[1][2] However, the effect of auxin on primary root elongation is concentration-dependent; while low concentrations can be stimulatory, high concentrations are generally inhibitory.[3][4]

Conversely, gibberellic acid, a member of the gibberellin family of diterpenoid acids, primarily acts as an inhibitor of lateral root formation.[5] Studies have shown that plants with reduced GA levels or signaling exhibit increased lateral root density, and the application of exogenous GA can suppress this effect.[5] The role of GA in primary root elongation is more complex. While it is necessary for normal cell expansion in the root, high concentrations can be inhibitory.[3] The interplay between these two hormones is a critical determinant of the overall root system architecture.

Quantitative Comparison of Hormone Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of auxins (specifically IAA) and gibberellic acid (GA₃) on key root development parameters.

Table 1: Effects of Auxin (IAA) on Maize Root Morphology
IAA ConcentrationRoot Biomass Change (%)Primary Root Length Change (%)Root Surface Area Change (%)Root Volume Change (%)Root Tip Number Change (%)
0.01 mmol/L +16.3%+8.9%-11.1%-11.1%+31.4%
0.1 mmol/L -20.4%Not specified-20.2%-20.2%Not specified
0.5 mmol/L -18.4%Not specified-12.5%-11.1%Not specified
1 mmol/L -26.5%Not specified-16.9%-16.9%-12.9%
2.5 mmol/L -12.2%Not specified-17.8%-17.8%Not specified

Data adapted from a study on maize (Zea mays L.) under cadmium stress.[5]

Table 2: Effects of Gibberellic Acid (GA₃) on Root Biomass
Plant SpeciesGA₃ ConcentrationRoot Fresh Weight Change (%)Root Dry Weight Change (%)
Sesbania aculeata40 mg L⁻¹+15%+18%
60 mg L⁻¹+27%+34%
80 mg L⁻¹+49%+52%
100 mg L⁻¹+90%+75%
Vigna radiata (under Cadmium stress)Not specified+6%+35%
Spinacia oleracea (under Copper stress)3-5 mg L⁻¹Not specifiedIncrease in total biomass
>40 mg L⁻¹Not specifiedDecrease in total biomass

Data adapted from studies on Sesbania aculeata, Vigna radiata, and Spinacia oleracea.[6][7][8]

Table 3: Effects of Gibberellic Acid (GA₃) on Root Architecture
Plant SpeciesGA₃ ConcentrationEffect on Root Parameters
Cucumis sativus1, 10, 50, 100 µMIncreased secondary root length, tertiary root number, and length. 50 µM showed a strong increase in root dry weight.
Tulipa cultivars200, 400 ppmNegative effect on overall root growth.
Avena sativa150 ppmInhibited root length in a salt-sensitive cultivar under salt stress.
Sorghum bicolor1, 10, 100 µMReduced lateral root density.

Data adapted from studies on cucumber, tulip, oat, and sorghum.[2][3][9][10]

Experimental Protocols

General Protocol for Assessing Phytohormone Effects on Root Architecture in vitro

This protocol provides a general framework for studying the effects of gibberellic acid and auxins on the root development of model plants like Arabidopsis thaliana.

1. Plant Material and Sterilization:

  • Use wild-type seeds of the desired plant species.
  • Surface sterilize seeds using a solution of 70% ethanol for 1-2 minutes, followed by a 20% bleach solution with a few drops of Tween-20 for 10-15 minutes.
  • Rinse the seeds 4-5 times with sterile distilled water.

2. Culture Medium and Hormone Preparation:

  • Prepare a basal nutrient medium such as Murashige and Skoog (MS) or Gamborg's B5, supplemented with 1% sucrose and solidified with 0.8% agar.
  • Prepare stock solutions of IAA and GA₃ in a suitable solvent (e.g., ethanol or DMSO) and filter-sterilize.
  • Add the hormone stock solutions to the autoclaved and cooled basal medium to achieve the desired final concentrations. A range of concentrations should be tested to observe dose-dependent effects. Include a solvent control.

3. Plating and Germination:

  • Dispense the medium into sterile petri dishes.
  • Aseptically place the sterilized seeds onto the surface of the solidified medium.
  • Seal the plates with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-14 days), carefully remove the seedlings from the agar.
  • Scan the seedlings using a high-resolution flatbed scanner.
  • Analyze the images using root analysis software (e.g., ImageJ with the NeuronJ plugin or specialized software like WinRHIZO) to quantify parameters such as primary root length, lateral root number, lateral root density, and total root area.
  • For biomass measurements, carefully separate the roots from the shoots, blot them dry, and record the fresh weight. For dry weight, place the root samples in an oven at 60-70°C until a constant weight is achieved.

5. Statistical Analysis:

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine the significance of the observed differences between treatments.

Signaling Pathways and Experimental Workflow

The interaction between gibberellin and auxin signaling pathways is a key aspect of root development regulation. The following diagrams illustrate these relationships and a typical experimental workflow.

G Auxin-Gibberellin Crosstalk in Root Development cluster_auxin Auxin Signaling cluster_ga Gibberellin Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB promotes binding GA2ox GA2ox (GA inactivation) Auxin->GA2ox induces expression Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF inhibits Auxin_Response Auxin Response Genes (e.g., Lateral Root Initiation) ARF->Auxin_Response regulates transcription GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 promotes binding PIN_proteins PIN Proteins (Auxin Efflux) GA->PIN_proteins represses expression (e.g., PIN9) DELLA DELLA Proteins (Repressors) GID1->DELLA targets for degradation DELLA->ARF interacts with and modulates PIF PIFs (Transcription Factors) DELLA->PIF inhibits GA_Response GA Response Genes (e.g., Cell Elongation) PIF->GA_Response regulates transcription GA2ox->GA inactivates PIN_proteins->Auxin transports

Caption: Auxin-Gibberellin signaling crosstalk in root development.

G Experimental Workflow for Phytohormone Root Study start Seed Sterilization media_prep Media Preparation (with Hormones) start->media_prep plating Seed Plating media_prep->plating growth Incubation in Growth Chamber plating->growth data_collection Data Collection (Scanning & Weighing) growth->data_collection analysis Image & Data Analysis data_collection->analysis results Results & Interpretation analysis->results

Caption: A typical experimental workflow for studying phytohormone effects.

References

Gibberellic Acid vs. Cytokinin: A Comparative Guide to their Interactions in Shoot Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of gibberellic acid (GA) and cytokinin (CK) in shoot morphogenesis, supported by experimental data. It details their individual and interactive effects on key developmental processes, outlines experimental protocols for their study, and visualizes their signaling pathways.

I. Core Concepts: An Overview of GA and CK in Shoot Development

Gibberellic acid and cytokinin are two pivotal classes of phytohormones that often exert antagonistic, yet sometimes synergistic, effects on shoot morphogenesis. In general, cytokinin promotes cell division and is crucial for the maintenance of the shoot apical meristem (SAM), the primary site of organogenesis. It is often associated with promoting a more compact, bushy shoot architecture with increased branching. Conversely, gibberellic acid primarily promotes cell elongation and differentiation, leading to increased stem length and leaf expansion. The balance and crosstalk between these two hormones are critical in determining the final architecture of the shoot.

II. Quantitative Data on GA and CK Effects on Shoot Morphogenesis

The following tables summarize quantitative data from various studies, illustrating the effects of exogenous application of gibberellic acid and cytokinin on different aspects of shoot development.

Table 1: Effect of Gibberellic Acid and Cytokinin on Shoot Elongation

Plant SpeciesHormone TreatmentConcentrationObserved Effect on Shoot/Stem LengthReference
Arabidopsis thalianaGibberellic Acid (GA₃)10 µMIncreased stem elongation.[1]
Arabidopsis thaliana6-Benzylaminopurine (BAP)10 µMReduced root elongation, indirect effect on shoot.[2]
Faba bean (Vicia faba L.)Gibberellic Acid (GA₃)50 mg L⁻¹Significant increase in plant height.[3]
Faba bean (Vicia faba L.)Cytokinin (CK)50 mg L⁻¹Significant increase in plant height.[3]
Adenium obesumGibberellic Acid (GA)100 µMSignificant increase in height.[2]
Adenium obesum6-Benzylaminopurine (CK)100 µMNo significant effect on height.[2]
Jatropha curcasGibberellic Acid (GA₃)500 mg L⁻¹Promoted shoot branching, indirect effect on length.[4][5]

Table 2: Influence of Gibberellic Acid and Cytokinin on Leaf Morphology

Plant SpeciesHormone TreatmentConcentrationObserved Effect on Leaf CharacteristicsReference
Arabidopsis thaliana6-Benzylaminopurine (BAP)10 µMHighly serrated rosette and cauline leaves.[1]
Faba bean (Vicia faba L.)Gibberellic Acid (GA₃)50 mg L⁻¹Significant increase in total leaf area.[3]
Faba bean (Vicia faba L.)Cytokinin (CK)50 mg L⁻¹Significant increase in total leaf area.[3]
Adenium obesumGibberellic Acid (GA)100 µMInduced lanceolate leaves with smaller leaf area.[2]
Adenium obesum6-Benzylaminopurine (CK)100 µMNo significant effect on leaf shape or area.[2]

Table 3: Synergistic and Antagonistic Interactions in Shoot Branching and Regeneration

Plant SpeciesHormone TreatmentObservationInteraction TypeReference
Jatropha curcasGA₃ and 6-Benzylaminopurine (BA)Co-application significantly promoted lateral bud outgrowth more than individual treatments.Synergistic[4][5]
Arabidopsis thalianaIn vitro shoot regeneration from root explantsHigh cytokinin to auxin ratio in the medium promotes shoot regeneration. Gibberellin is generally inhibitory to shoot regeneration.Antagonistic (GA vs. CK)[6]
Adenium obesumGA and CK combinationGA inhibited CK-induced axillary shoot formation.Antagonistic[2]

III. Experimental Protocols

A. Protocol for Exogenous Application of GA and CK to Arabidopsis thaliana Seedlings

This protocol describes a general method for applying gibberellic acid and cytokinin to Arabidopsis thaliana seedlings to observe effects on shoot morphogenesis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and solidified with 0.8% agar

  • Petri dishes (90 mm)

  • Gibberellic acid (GA₃) stock solution (e.g., 10 mM in ethanol)

  • Kinetin or 6-Benzylaminopurine (BAP) stock solution (e.g., 10 mM in 1N NaOH)

  • Sterile water

  • Growth chamber or incubator with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or a liquid-based method with bleach and ethanol).

    • Resuspend sterilized seeds in sterile 0.1% agar solution.

    • Pipette seeds onto the surface of MS agar plates.

  • Hormone Application:

    • Prepare MS agar plates containing various concentrations of GA₃ and/or a cytokinin (Kinetin or BAP). Add the hormone stock solutions to the molten agar after autoclaving and cooling to approximately 50-60°C.

    • For spray applications, dissolve hormones in a solvent (e.g., ethanol for GA₃, DMSO for some cytokinins) and dilute to the final concentration with sterile water containing a surfactant like 0.01% Tween-20.

  • Germination and Growth:

    • Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with controlled long-day conditions.

  • Data Collection and Analysis:

    • Rosette Diameter: Measure the widest diameter of the rosette at regular intervals using a digital caliper or by analyzing images with software like ImageJ.

    • Shoot Height: For flowering plants, measure the length of the primary inflorescence stem from the rosette to the apical meristem.

    • Leaf Number and Area: Count the number of rosette leaves. For leaf area, individual leaves can be excised and imaged, and the area can be calculated using image analysis software.

    • Shoot Apical Meristem (SAM) Size: This requires more advanced microscopy techniques. The SAM can be dissected and imaged using a confocal microscope after staining with a fluorescent dye (e.g., propidium iodide) to visualize cell walls. The width and height of the meristem can then be measured.[4][7][8]

B. Protocol for In Vitro Shoot Regeneration in Arabidopsis thaliana

This two-step protocol is commonly used to study the effects of hormones on de novo shoot organogenesis.

Materials:

  • Arabidopsis thaliana root explants

  • Callus Induction Medium (CIM): MS medium supplemented with a high concentration of auxin (e.g., 2.0 mg/L 2,4-D) and a low concentration of cytokinin (e.g., 0.05 mg/L kinetin).

  • Shoot Induction Medium (SIM): MS medium supplemented with a low concentration of auxin (e.g., 0.1 mg/L NAA) and a high concentration of cytokinin (e.g., 1.0 mg/L BAP). Varying the GA/CK ratio in this medium can be the basis of the experiment.

Procedure:

  • Callus Induction:

    • Excise root segments from sterile Arabidopsis seedlings and place them on CIM plates.

    • Incubate in the dark at 22-25°C for several days to induce callus formation.

  • Shoot Induction:

    • Transfer the calli to SIM plates with different concentrations of GA and CK.

    • Incubate under a 16h light/8h dark photoperiod at 22-25°C.

  • Data Analysis:

    • Count the number of regenerated shoots per explant at regular intervals.

    • Analyze the morphology of the regenerated shoots.

IV. Signaling Pathways and Interactions

The intricate interplay between gibberellic acid and cytokinin in regulating shoot morphogenesis is orchestrated through their distinct yet interconnected signaling pathways.

A. Gibberellic Acid (GA) Signaling Pathway

Gibberellin signaling primarily functions to relieve the repression of growth-promoting genes. In the absence of GA, DELLA proteins, a family of nuclear transcriptional regulators, bind to and inhibit the activity of transcription factors such as PHYTOCHROME INTERACTING FACTORS (PIFs), thereby repressing genes involved in cell elongation and division.

When GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[9] This GA-GID1 complex then interacts with DELLA proteins, leading to a conformational change that exposes a domain recognized by an F-box protein (SLY1 in Arabidopsis). This recognition targets the DELLA protein for ubiquitination by the SCFSLY1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the inhibition of PIFs and other transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Binds SCF_SLY1 SCF-SLY1 (E3 Ligase) GA_GID1->SCF_SLY1 Promotes binding to PIFs PIFs & other Transcription Factors DELLA->PIFs Represses Proteasome 26S Proteasome DELLA->Proteasome Degraded by GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Activates SCF_SLY1->DELLA Ubiquitinates Growth_Promotion Cell Elongation & Division GA_Response_Genes->Growth_Promotion Leads to

Gibberellin Signaling Pathway
B. Cytokinin (CK) Signaling Pathway

Cytokinin signaling is mediated by a two-component signaling (TCS) system, which is a phosphorelay cascade. The pathway is initiated when cytokinin binds to its transmembrane receptor, ARABIDOPSIS HISTIDINE KINASE (AHK). This binding triggers the autophosphorylation of a conserved histidine residue in the receptor's transmitter domain.

The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, the phosphate is relayed to a shuttle protein called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN (AHP) in the cytoplasm. Phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs).

There are two main types of ARRs: Type-B ARRs and Type-A ARRs. Phosphorylation activates Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes, including the Type-A ARR genes, and activate their transcription. Type-A ARRs, in turn, act as negative regulators of the cytokinin signaling pathway, creating a negative feedback loop.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (CK) AHK AHK Receptor (Histidine Kinase) CK->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphorylates Type_B_ARR_P Type-B ARR-P (Active) Type_B_ARR->Type_B_ARR_P CK_Response_Genes Cytokinin-Responsive Genes Type_B_ARR_P->CK_Response_Genes Activates Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->AHP_P Inhibits CK_Response_Genes->Type_A_ARR Activates Cell_Division Cell Division & Meristem Maintenance CK_Response_Genes->Cell_Division Leads to

Cytokinin Signaling Pathway
C. Experimental Workflow for Investigating GA-CK Crosstalk

The following diagram illustrates a typical experimental workflow to investigate the interactions between gibberellic acid and cytokinin in shoot morphogenesis.

Experimental_Workflow cluster_phenotypes Phenotypic Measurements cluster_molecular Molecular Analyses start Plant Material (e.g., Arabidopsis seeds) hormone_treatment Hormone Treatment (Varying GA & CK concentrations) start->hormone_treatment phenotypic_analysis Phenotypic Analysis hormone_treatment->phenotypic_analysis molecular_analysis Molecular Analysis hormone_treatment->molecular_analysis shoot_length Shoot Length/ Rosette Diameter phenotypic_analysis->shoot_length leaf_morphology Leaf Number, Area, Shape phenotypic_analysis->leaf_morphology sam_size SAM Size & Structure phenotypic_analysis->sam_size gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) molecular_analysis->gene_expression protein_levels Protein Level Analysis (Western Blot) molecular_analysis->protein_levels data_analysis Data Analysis & Interpretation shoot_length->data_analysis leaf_morphology->data_analysis sam_size->data_analysis gene_expression->data_analysis protein_levels->data_analysis conclusion Conclusion on GA-CK Interaction data_analysis->conclusion

GA-CK Interaction Workflow

V. Conclusion

The interaction between gibberellic acid and cytokinin is a cornerstone of shoot morphogenesis, with their balance dictating the final architecture of the plant. While cytokinin generally promotes cell division and meristem maintenance, leading to a more compact and branched phenotype, gibberellic acid drives cell elongation and differentiation, resulting in taller plants with larger leaves. Their interplay can be both antagonistic, as seen in the regulation of shoot regeneration and branching in some species, and synergistic, as observed in the promotion of lateral bud outgrowth in others. Understanding the nuances of their signaling pathways and the downstream genetic and molecular responses is crucial for developing strategies to manipulate plant growth and development for agricultural and biotechnological applications. Further research focusing on dose-dependent responses and tissue-specific interactions in model organisms like Arabidopsis thaliana will continue to unravel the complexity of this hormonal crosstalk.

References

antagonistic relationship between gibberellic acid and abscisic acid in seed dormancy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Antagonistic Relationship Governing Seed Germination

For researchers and professionals in plant biology and drug development, understanding the molecular triggers of seed dormancy and germination is paramount. This guide provides an in-depth comparison of the antagonistic roles of two key phytohormones, gibberellic acid (GA) and abscisic acid (ABA), in this critical plant life-cycle transition. The balance between these two hormones dictates whether a seed remains dormant or commits to germination, a process of immense agricultural and ecological significance.

The induction and maintenance of seed dormancy are primarily governed by ABA, which integrates environmental cues that may be unfavorable for germination. Conversely, GA promotes the breaking of dormancy and the initiation of germination when conditions are permissive. Their relationship is not merely a simple opposition but a complex interplay of biosynthesis, catabolism, and signaling pathways that respond to various internal and external stimuli.

Quantitative Data Summary: The GA/ABA Ratio as a Decisive Factor

Experimental evidence consistently demonstrates that the ratio of gibberellic acid to abscisic acid, rather than the absolute concentration of either hormone, is a critical determinant of seed fate. A high GA/ABA ratio favors germination, while a low ratio promotes and maintains dormancy.

Table 1: Endogenous Hormone Levels and Germination Rates in Rice Cultivars

Rice CultivarEndogenous ABA Level (ng/g DW)Endogenous GA Level (ng/g DW)GA/ABA RatioGermination Rate (%)
9311LowerHigherHighHigh
PA64sHigherLowerLowLow (stronger dormancy)

This table is a summary of findings from a study on rice cultivars, indicating a strong correlation between the GA/ABA ratio and germination potential.[1]

Table 2: Effect of Exogenous GA₃ and ABA on Oat (Avena sativa L.) Seed Germination

TreatmentGermination Rate (%)
Control (Distilled Water)Varies based on seed lot
100 mg L⁻¹ GA₃Significantly Increased
250 mg L⁻¹ ABADecreased
500 mg L⁻¹ ABAFurther Decreased
1000 mg L⁻¹ ABASeverely Inhibited
100 mg L⁻¹ GA₃ + 250 mg L⁻¹ ABAInhibition by ABA is partially overcome
100 mg L⁻¹ GA₃ + 500 mg L⁻¹ ABAInhibition by ABA is partially overcome
100 mg L⁻¹ GA₃ + 1000 mg L⁻¹ ABAInhibition by ABA is partially overcome

This table summarizes dose-dependent effects of exogenously applied GA₃ and ABA on oat seed germination, demonstrating their antagonistic interaction.

Signaling Pathways: A Molecular Duel

The antagonism between GA and ABA is deeply rooted in their respective signaling pathways, which converge on key regulatory proteins.

G_ABA_Signaling cluster_GA GA Signaling Pathway cluster_ABA ABA Signaling Pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds SCF_SLY1_GID1 SCF-SLY1/GID1 Complex (E3 Ubiquitin Ligase) GID1->SCF_SLY1_GID1 recruits DELLA DELLA Proteins (Repressors) DELLA->SCF_SLY1_GID1 targeted by Germination_Promoting_Factors Germination-Promoting Transcription Factors DELLA->Germination_Promoting_Factors represses ABI5 ABI5 (Transcription Factor) DELLA->ABI5 enhances expression Proteasome 26S Proteasome SCF_SLY1_GID1->Proteasome leads to ubiquitination Proteasome->DELLA degradation of Germination Germination Germination_Promoting_Factors->Germination promotes ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds PP2C PP2C Phosphatases (Negative Regulators) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases (Positive Regulators) PP2C->SnRK2 dephosphorylates (inactivates) SnRK2->DELLA SnRK2->ABI5 phosphorylates (activates) Dormancy_Genes Dormancy-Related Genes ABI5->Dormancy_Genes activates transcription of Dormancy Dormancy Dormancy_Genes->Dormancy promotes

Caption: Antagonistic GA and ABA signaling pathways in seed dormancy and germination.

Experimental Protocols

Objective: To demonstrate the antagonistic effects of gibberellic acid (GA₃) and abscisic acid (ABA) on seed germination.

Materials:

  • Arabidopsis thaliana seeds (or other model seeds like lettuce or oat)

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose

  • Agar

  • Gibberellic acid (GA₃)

  • Abscisic acid (ABA)

  • Ethanol (70% and absolute)

  • Sodium hypochlorite solution (1%)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Growth chamber or incubator with controlled light and temperature

  • Stereomicroscope

Methodology:

1. Preparation of Media:

  • Prepare 0.5X MS medium with 1% sucrose and 0.8% agar. Adjust the pH to 5.7.
  • Autoclave the medium and cool to approximately 50-60°C.
  • Prepare stock solutions of GA₃ (10 mM in ethanol) and ABA (10 mM in ethanol).
  • Aliquot the cooled MS medium into separate sterile containers and add GA₃ and/or ABA to achieve the desired final concentrations (e.g., Control, 1 µM GA₃, 1 µM ABA, 1 µM GA₃ + 1 µM ABA).
  • Pour the media into sterile Petri dishes and allow them to solidify.

2. Seed Sterilization and Plating:

  • Place approximately 100-200 seeds in a 1.5 mL microcentrifuge tube.
  • Add 1 mL of 70% ethanol and vortex for 1 minute.
  • Remove the ethanol and add 1 mL of 1% sodium hypochlorite. Incubate for 10 minutes with occasional mixing.
  • Wash the seeds 4-5 times with sterile distilled water.
  • Resuspend the seeds in a small volume of sterile water and plate them on the prepared media (approximately 50-100 seeds per plate).

3. Stratification and Incubation:

  • Seal the Petri dishes with parafilm and wrap them in aluminum foil.
  • Incubate the plates at 4°C for 3 days to stratify the seeds and break residual dormancy.
  • Transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.

4. Data Collection and Analysis:

  • Observe the seeds daily under a stereomicroscope.
  • A seed is considered germinated upon the emergence of the radicle.
  • Count the number of germinated seeds each day for a period of 7-10 days.
  • Calculate the germination percentage for each treatment at different time points.
  • Plot the germination percentage against time for each condition to generate germination curves.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; media_prep [label="Prepare MS Media with\nGA and/or ABA"]; seed_sterilization [label="Surface Sterilize Seeds"]; plating [label="Plate Seeds on Media"]; stratification [label="Stratify at 4°C for 3 Days"]; incubation [label="Incubate at 22°C\n(16h light/8h dark)"]; data_collection [label="Daily Scoring of Germination\n(Radicle Emergence)"]; analysis [label="Calculate Germination Percentage\nand Plot Curves"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> media_prep; media_prep -> plating; seed_sterilization -> plating; plating -> stratification; stratification -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; }

Caption: Experimental workflow for assessing GA and ABA antagonism in seed germination.

Logical Relationship: A Fine-Tuned Balance

The antagonistic relationship between gibberellic acid and abscisic acid is a classic example of hormonal crosstalk in plant development. This balance is not static but is dynamically regulated by both developmental programs and environmental inputs such as light, temperature, and water availability.

logical_relationship cluster_regulation Regulatory Crosstalk GA Gibberellic Acid (GA) ABA_synthesis ABA Biosynthesis GA->ABA_synthesis Inhibits GA_catabolism GA Catabolism GA->GA_catabolism ABA_catabolism ABA Catabolism GA->ABA_catabolism Promotes Germination Germination GA->Germination Promotes ABA Abscisic Acid (ABA) GA_synthesis GA Biosynthesis ABA->GA_synthesis Inhibits ABA->GA_catabolism Promotes ABA->ABA_catabolism Dormancy Seed Dormancy ABA->Dormancy Promotes GA_synthesis->GA ABA_synthesis->ABA Dormancy->Germination Inhibits Germination->Dormancy Inhibits

Caption: Logical diagram of the antagonistic GA-ABA relationship in seed fate.

References

A Comparative Analysis of the Bioactivity of Different Gibberellin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of four major gibberellin isomers: GA₁, GA₃, GA₄, and GA₇. The information presented is supported by experimental data from established bioassays to aid in the selection of the most appropriate gibberellin for specific research and development applications.

Executive Summary

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. While over 100 gibberellins have been identified, only a few possess biological activity. This guide focuses on the comparative bioactivity of four prominent isomers: GA₁, GA₃, GA₄, and GA₇. In general, GA₃ and GA₄ are considered to be among the most biologically active gibberellins, with their relative potency varying depending on the plant species and the specific biological response being measured.

Comparative Bioactivity of Gibberellin Isomers

The bioactivity of gibberellin isomers is most commonly assessed using bioassays that measure a physiological response in a GA-deficient or GA-insensitive mutant plant. The two most widely used assays are the dwarf rice seedling bioassay and the barley α-amylase induction bioassay.

Gibberellin IsomerChemical FormulaKey Structural FeaturesRelative Bioactivity in Dwarf Rice BioassayRelative Bioactivity in Barley α-Amylase Bioassay
GA₁ C₁₉H₂₄O₆13-hydroxylatedHighModerate to High
GA₃ (Gibberellic Acid) C₁₉H₂₂O₆13-hydroxylated, double bond in A ringVery HighVery High
GA₄ C₁₉H₂₄O₆Non-13-hydroxylatedVery HighHigh
GA₇ C₁₉H₂₂O₆Non-13-hydroxylated, double bond in A ringHighHigh

Note: The relative bioactivities are generalized from multiple studies. Specific quantitative differences can vary based on the experimental conditions and the specific ecotype or cultivar used.

Gibberellin Signaling Pathway

The biological activity of gibberellins is mediated through a well-defined signaling pathway. Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which then promotes the formation of a GA-GID1-DELLA complex. DELLA proteins are nuclear repressors of GA-responsive genes. The formation of this complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins derepresses the transcription of GA-responsive genes, leading to various physiological responses.

Gibberellin_Signaling_Pathway cluster_0 Gibberellin Signaling Pathway GA Bioactive GA (GA₁, GA₃, GA₄, GA₇) GA_GID1 GA-GID1 Complex GA->GA_GID1 Binds to GID1 GID1 Receptor GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response Gibberellin Response (e.g., Gene Expression, Stem Elongation) DELLA->GA_Response Represses GA_GID1->GA_GID1_DELLA Binds to SCF SCF E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitination Nucleus Nucleus

Caption: Gibberellin Signaling Pathway.

Experimental Protocols

Dwarf Rice (Oryza sativa cv. Tan-ginbozu) Micro-Drop Bioassay

This assay is highly sensitive and widely used for quantifying the biological activity of gibberellins by measuring the elongation of the second leaf sheath of dwarf rice seedlings.[1][2]

Materials:

  • Seeds of dwarf rice (Oryza sativa L. cv. Tan-ginbozu)

  • Gibberellin solutions of known concentrations (and unknown samples)

  • Sterile water

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

  • Micropipette

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with a 1% sodium hypochlorite solution for 15 minutes, followed by thorough rinsing with sterile water.

    • Place the sterilized seeds on moist filter paper in a petri dish and incubate in the dark at 30-32°C for 2 days to germinate.

  • Seedling Preparation:

    • Select uniformly germinated seedlings with a coleoptile length of approximately 2-3 mm.

    • Plant the seedlings in a nursery box or on agar medium and grow under continuous light at 30°C for 5-7 days.

  • Application of Gibberellin:

    • Prepare serial dilutions of the gibberellin isomers to be tested.

    • Using a micropipette, apply a small droplet (e.g., 1 µL) of the test solution to the junction between the first and second leaf sheaths of each seedling.

  • Incubation and Measurement:

    • Return the treated seedlings to the incubator and continue to grow under the same conditions for another 3-5 days.

    • Measure the length of the second leaf sheath from the ligule to the auricle.

  • Data Analysis:

    • Calculate the mean and standard deviation of the second leaf sheath length for each treatment group.

    • Plot a dose-response curve of the log of the gibberellin concentration versus the increase in the second leaf sheath length.

    • The bioactivity of unknown samples can be determined by comparing their effect to the standard curve.

Barley (Hordeum vulgare) α-Amylase Bioassay

This bioassay measures the ability of gibberellins to induce the synthesis and secretion of α-amylase from the aleurone layer of barley grains.[3][4]

Materials:

  • Barley seeds (e.g., cv. Himalaya)

  • Gibberellin solutions of known concentrations (and unknown samples)

  • Sodium hypochlorite solution (1%)

  • Sterile water

  • Calcium chloride (CaCl₂) solution

  • Incubation buffer (e.g., acetate buffer, pH 4.8)

  • Starch solution

  • Iodine-potassium iodide (I₂-KI) solution

  • Spectrophotometer

Procedure:

  • Seed Preparation:

    • Cut barley seeds in half transversely and discard the half containing the embryo.

    • Surface sterilize the embryoless half-seeds with 1% sodium hypochlorite solution for 20 minutes and rinse thoroughly with sterile water.

  • Incubation:

    • Place the sterilized half-seeds in a sterile petri dish or flask containing incubation buffer, CaCl₂, and the gibberellin test solution.

    • Incubate at 25°C for 24-48 hours with gentle shaking.

  • Enzyme Assay:

    • After incubation, remove the half-seeds and collect the incubation medium, which contains the secreted α-amylase.

    • Prepare a reaction mixture containing the collected medium and a starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Quantification:

    • Stop the enzymatic reaction by adding an I₂-KI solution.

    • The iodine will stain the remaining starch blue. The intensity of the blue color is inversely proportional to the α-amylase activity.

    • Measure the absorbance of the solution using a spectrophotometer at a wavelength of 620 nm.

  • Data Analysis:

    • Create a standard curve by plotting the α-amylase activity (change in absorbance) against the log of the known gibberellin concentrations.

    • Determine the bioactivity of the unknown samples by comparing their induced α-amylase activity to the standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the bioactivity of plant hormones like gibberellins.

Experimental_Workflow start Start: Hypothesis Formulation prep_hormone Preparation of Gibberellin Solutions (Serial Dilutions) start->prep_hormone prep_bioassay Preparation of Bioassay System (e.g., Dwarf Rice Seedlings) start->prep_bioassay application Application of Gibberellin Solutions to Bioassay System prep_hormone->application prep_bioassay->application incubation Incubation under Controlled Conditions application->incubation measurement Measurement of Physiological Response (e.g., Sheath Length) incubation->measurement analysis Data Analysis and Dose-Response Curve Generation measurement->analysis conclusion Conclusion and Comparative Analysis analysis->conclusion

Caption: General Experimental Workflow.

References

interaction and cross-talk between gibberellic acid and ethylene signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

The phytohormones gibberellic acid (GA) and ethylene are pivotal regulators of plant growth and development. While their individual signaling pathways have been extensively studied, a growing body of evidence reveals a complex and intricate network of interactions and crosstalk between them. This guide provides an objective comparison of their interplay, supported by experimental data, detailed protocols, and visual representations of the signaling cascades to aid researchers, scientists, and drug development professionals in understanding this critical hormonal relationship.

Core Interaction: A Tale of Synergy and Antagonism

The interaction between gibberellic acid and ethylene signaling pathways is not a simple one-way street. Depending on the specific developmental process, tissue, and environmental context, these two hormones can act synergistically, antagonistically, or in a more complex, interdependent manner. This intricate relationship is fundamental to processes such as seed germination, root elongation, apical hook formation, and flowering time.[1][2]

A central hub for this crosstalk is the family of DELLA proteins , which act as key repressors of GA signaling.[3][4][5] Ethylene signaling can modulate the stability and activity of DELLA proteins, thereby influencing the plant's response to GA.[6][7] Furthermore, direct physical interaction between the ethylene signaling component ETHYLENE INSENSITIVE3 (EIN3) and DELLA proteins provides a direct molecular link between the two pathways.[1][8]

Signaling Pathway Overview

The signaling pathways of both gibberellic acid and ethylene are well-characterized. The following diagrams illustrate the core components of each pathway and highlight their key points of interaction.

Gibberellic Acid (GA) Signaling Pathway

Gibberellin signaling is primarily a de-repressive pathway. In the absence of GA, DELLA proteins repress the activity of transcription factors that promote growth. The binding of GA to its receptor, GID1, leads to the degradation of DELLA proteins, thereby allowing for the expression of GA-responsive genes.

GAsignaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins GID1->DELLA Interacts with SCF SCF E3 Ligase GID1->SCF Recruits PIFs PIF Transcription Factors DELLA->PIFs Represses Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_responsive_genes GA-Responsive Genes PIFs->GA_responsive_genes Activates SCF->DELLA Ubiquitinates Growth_responses Growth Responses GA_responsive_genes->Growth_responses

Caption: Gibberellic acid signaling pathway.

Ethylene Signaling Pathway

Ethylene signaling also operates through a de-repressive mechanism. In the absence of ethylene, the receptor ETR1 activates the kinase CTR1, which in turn represses the downstream component EIN2. When ethylene binds to its receptor, CTR1 is inactivated, allowing EIN2 to be cleaved and its C-terminal end to translocate to the nucleus, where it stabilizes the EIN3/EIL1 transcription factors.

EthyleneSignaling cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ethylene Ethylene ETR1 ETR1 Receptor Ethylene->ETR1 Binds CTR1 CTR1 ETR1->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Represses EIN2_C EIN2 C-terminus EIN2->EIN2_C Cleavage & Translocation EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes Proteasome_N 26S Proteasome EIN3_EIL1->Proteasome_N Degradation Ethylene_responsive_genes Ethylene-Responsive Genes EIN3_EIL1->Ethylene_responsive_genes Activates EBF1_2 EBF1/2 EBF1_2->EIN3_EIL1 Targets for degradation Ethylene_responses Ethylene Responses Ethylene_responsive_genes->Ethylene_responses

Caption: Ethylene signaling pathway.

Molecular Crosstalk: The GA and Ethylene Interaction Network

The interaction between the two pathways is multifaceted, involving both the stabilization of DELLA proteins by the ethylene pathway and the direct interaction of key signaling components.

GA_Ethylene_Crosstalk cluster_ethylene Ethylene Signaling cluster_ga GA Signaling cluster_response Developmental Outcomes Ethylene Ethylene EIN2 EIN2 Ethylene->EIN2 EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 DELLA DELLA Proteins EIN3_EIL1->DELLA Stabilizes ApicalHook Apical Hook Formation EIN3_EIL1->ApicalHook GA Gibberellic Acid (GA) GID1 GID1 DELLA->EIN3_EIL1 Inhibits PIFs PIFs DELLA->PIFs Represses RootGrowth Root Growth Inhibition DELLA->RootGrowth Flowering Flowering Time DELLA->Flowering Delays PIFs->ApicalHook

Caption: Interaction between GA and Ethylene signaling.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from key experiments investigating the crosstalk between gibberellic acid and ethylene signaling pathways.

Table 1: Effect of GA and ACC (Ethylene Precursor) on Arabidopsis Root Growth

TreatmentWild Type (Ler) Root Length (mm)gai-t6 rga-24 (DELLA mutant) Root Length (mm)
Mock10.2 ± 1.512.5 ± 1.8
1 µM GA12.8 ± 1.712.7 ± 1.9
10 µM ACC4.5 ± 0.89.8 ± 1.2
1 µM GA + 10 µM ACC8.1 ± 1.110.1 ± 1.4

Data are representative and compiled from findings reported in studies such as Achard et al., 2003.[5]

Table 2: Influence of GA and Ethylene on Apical Hook Curvature in Etiolated Arabidopsis Seedlings

TreatmentWild Type (Col-0) Apical Hook Angle (degrees)ein2-1 (ethylene insensitive) Apical Hook Angle (degrees)
Mock175 ± 1545 ± 10
10 µM ACC270 ± 2050 ± 12
1 µM GA190 ± 1870 ± 15
10 µM ACC + 1 µM GA285 ± 2575 ± 16

Data are representative and based on findings from studies such as Gallego-Bartolomé et al., 2011.[1]

Key Experimental Protocols

Root Growth Assay in Arabidopsis

This protocol is designed to quantify the effects of hormonal treatments on primary root elongation in Arabidopsis thaliana seedlings.

RootGrowthAssay Start Surface-sterilize Arabidopsis seeds Plating Plate seeds on MS agar medium containing treatments (GA, ACC, etc.) Start->Plating Stratification Stratify at 4°C for 2-4 days in the dark Plating->Stratification Growth Transfer plates to a vertical position in a growth chamber (long-day conditions) Stratification->Growth Measurement Measure primary root length at specified time points (e.g., 7 days) Growth->Measurement Analysis Analyze and compare root lengths across different treatments Measurement->Analysis

Caption: Workflow for Arabidopsis root growth assay.

Methodology:

  • Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar medium supplemented with the desired concentrations of gibberellic acid, ACC, and/or other chemical inhibitors or promoters.

  • Stratification: Plates are stored at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Plates are transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the agar. Standard conditions are typically 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After a defined period of growth (e.g., 7 days), the plates are scanned, and the primary root length of each seedling is measured using image analysis software.

  • Statistical Analysis: Data from multiple seedlings per treatment are averaged, and statistical tests (e.g., ANOVA) are performed to determine the significance of the observed differences.

Apical Hook Curvature Measurement

This protocol is used to assess the degree of apical hook formation in etiolated (dark-grown) seedlings, a classic ethylene response.

Methodology:

  • Seed Plating and Stratification: Follow steps 1-3 from the Root Growth Assay protocol.

  • Dark Growth: Plates are wrapped in aluminum foil and placed in a growth chamber in the dark at 22°C for a specified period (e.g., 3 days).

  • Imaging: Seedlings are carefully removed from the agar, placed on a slide, and imaged using a stereomicroscope equipped with a camera.

  • Angle Measurement: The angle of the apical hook is measured from the images using appropriate software. An angle of 180° represents a straight hypocotyl, while a fully formed hook approaches 360°.

  • Data Analysis: The average hook angle and standard deviation are calculated for each treatment group, and statistical analysis is performed.

Concluding Remarks

The interplay between gibberellic acid and ethylene is a critical regulatory module in plant development. The convergence of their signaling pathways on DELLA proteins and the direct interaction between key components like EIN3 and DELLAs underscore the tightly controlled nature of hormonal responses. Understanding this crosstalk is essential for manipulating plant growth and development for agricultural improvement and for the development of novel plant growth regulators. The experimental approaches outlined here provide a framework for further dissecting the molecular intricacies of this vital hormonal interaction.

References

Gibberellic Acid vs. Paclobutrazol: A Comparative Guide to Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of gibberellic acid (GA3) and paclobutrazol (PBZ) on plant height and development. It is designed to be an objective resource, presenting experimental data, detailed protocols, and mechanistic insights to inform research and development in plant science and agriculture.

Introduction: Two Sides of the Growth Coin

Gibberellic acid and paclobutrazol represent two opposing forces in the regulation of plant stature. Gibberellic acid, a naturally occurring plant hormone, is a potent promoter of cell elongation and division, leading to increased plant height and biomass.[1][2] In contrast, paclobutrazol is a synthetic plant growth retardant that acts as an antagonist to gibberellin, effectively reducing plant height and promoting a more compact growth habit.[3][4][5] Understanding the distinct mechanisms and effects of these two compounds is crucial for their effective application in agricultural and horticultural practices, as well as for fundamental research into plant development.

Mechanism of Action: A Tale of Promotion and Inhibition

The contrasting effects of gibberellic acid and paclobutrazol stem from their fundamentally different interactions with the gibberellin signaling pathway.

Gibberellic Acid (GA3): GA3 promotes plant growth by initiating a signaling cascade that leads to the degradation of DELLA proteins.[6][7] These proteins are nuclear repressors that restrain plant growth. The binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that allows the GID1-GA3 complex to interact with DELLA proteins.[6][8][9] This interaction targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby relieving the growth repression and allowing for cell elongation and division.[6][7][9]

Paclobutrazol (PBZ): Paclobutrazol acts as a potent inhibitor of gibberellin biosynthesis.[3][4][10] Specifically, the (2S,3S) isomer of paclobutrazol inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the gibberellin biosynthetic pathway.[3][4][5] By blocking this enzyme, paclobutrazol effectively reduces the endogenous levels of bioactive gibberellins in the plant.[4][10] This leads to an accumulation of DELLA proteins and a consequent suppression of plant growth, particularly internodal elongation.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of gibberellic acid and the mechanism of action of paclobutrazol.

Gibberellic_Acid_Signaling_Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 Binds to DELLA DELLA Repressor (Growth Restraint) GID1->DELLA Forms complex with SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted for ubiquitination by Growth Gene Expression & Plant Growth DELLA->Growth Represses Proteasome 26S Proteasome SCF->Proteasome Mediates degradation by Proteasome->DELLA Degrades

Caption: Gibberellic Acid Signaling Pathway.

Paclobutrazol_Mechanism_of_Action Geranylgeranyl_PP Geranylgeranyl Pyrophosphate ent_Kaurene ent-Kaurene Geranylgeranyl_PP->ent_Kaurene ent_Kaurene_Oxidase ent-Kaurene Oxidase (Cytochrome P450) ent_Kaurene->ent_Kaurene_Oxidase ent_Kaurenoic_Acid ent-Kaurenoic Acid Bioactive_GAs Bioactive Gibberellins (e.g., GA3) ent_Kaurenoic_Acid->Bioactive_GAs Paclobutrazol Paclobutrazol (PBZ) Paclobutrazol->ent_Kaurene_Oxidase ent_Kaurene_Oxidase->ent_Kaurenoic_Acid

Caption: Paclobutrazol's Inhibition of Gibberellin Biosynthesis.

Comparative Effects on Plant Height and Development

The application of gibberellic acid and paclobutrazol results in distinct and often opposite effects on various aspects of plant growth and development. The following tables summarize quantitative data from several studies, providing a direct comparison of their performance.

Table 1: Effects on Plant Height
Plant SpeciesGibberellic Acid (GA3) TreatmentPaclobutrazol (PBZ) Treatment% Change vs. Control (GA3)% Change vs. Control (PBZ)Reference
Schefflera arboricola300 ppm (foliar spray)450 ppm (foliar spray)IncreasedDecreased[11]
Wheat (Triticum aestivum)100 ppm (post-anthesis spray)50 ppm (post-anthesis spray)No significant effectNo significant effect[12]
Geranium (Pelargonium × hortorum)100 mg·liter⁻¹ (foliar spray)0.06 mg a.i./pot (drench)IncreasedDecreased[13]
Tomato (Lycopersicon esculentum)5, 10, 15 ppm250, 500, 750 ppmIncreasedDecreased[14]
Radish (Raphanus sativus)150 mg/L (foliar spray)50 mg/L (foliar spray)Increased shoot growthDecreased shoot growth[15]
Table 2: Effects on Other Developmental Parameters
Plant SpeciesParameterGibberellic Acid (GA3) TreatmentPaclobutrazol (PBZ) TreatmentObservation (GA3)Observation (PBZ)Reference
Schefflera arboricolaStem Diameter300 ppm450 ppmIncreasedIncreased[11]
Schefflera arboricolaLeaf Area200 ppm450 ppmIncreasedIncreased[11]
Geranium (Pelargonium × hortorum)Time to Flower100 mg·liter⁻¹0.06 mg a.i./potDelayedEarlier[13]
Tomato (Lycopersicon esculentum)Flowering Time5, 10, 15 ppm250, 500, 750 ppmIncreasedDecreased[14]
Radish (Raphanus sativus)Taproot Weight150 mg/L50 mg/LDecreasedIncreased by 33% vs GA3[15]
Mango (Mangifera indica)Flowering-Soil drench-Promotes flowering[16]
True Shallot SeedBulb Yield-15-30 mg L⁻¹-Increased[17]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies from key experiments cited in this guide.

Experimental Workflow: General Application

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_data_collection Data Collection & Analysis Plant_Material Select Plant Material (Species, Cultivar, Age) Growth_Conditions Establish Growth Conditions (Light, Temp, Humidity, Soil) Plant_Material->Growth_Conditions Solution_Prep Prepare GA3/PBZ Solutions (Specify Concentration & Solvent) Growth_Conditions->Solution_Prep Application_Method Apply Treatment (Foliar Spray, Soil Drench, etc.) Solution_Prep->Application_Method Growth_Measurement Measure Growth Parameters (Height, Stem Diameter, etc.) Application_Method->Growth_Measurement Control_Group Maintain Untreated Control Group Control_Group->Growth_Measurement Developmental_Obs Record Developmental Stages (Flowering Time, Fruiting) Growth_Measurement->Developmental_Obs Data_Analysis Statistical Analysis (ANOVA, t-test, etc.) Developmental_Obs->Data_Analysis

Caption: General Experimental Workflow for Plant Growth Regulator Studies.

Protocol 1: Foliar Application of GA3 and PBZ on Schefflera arboricola
  • Plant Material: Uniform seedlings of Schefflera arboricola.

  • Growth Conditions: Greenhouse conditions.

  • Treatments:

    • Gibberellic Acid (GA3): Foliar spray at concentrations of 100, 200, and 300 ppm.

    • Paclobutrazol (PBZ): Foliar spray at concentrations of 150, 300, and 450 ppm.

    • Control: Sprayed with distilled water.

  • Application: Plants were sprayed until runoff.

  • Data Collection: Plant height, number of leaves, stem diameter, leaf area, and fresh and dry weights of leaves, stems, and roots were measured after a specified growth period.

  • Reference: [11]

Protocol 2: Soil Drench and Foliar Spray of PBZ and GA3 on Geranium
  • Plant Material: 'Mustang' geranium (Pelargonium × hortorum) seedlings.

  • Growth Conditions: Greenhouse with specified temperature and light conditions.

  • Treatments:

    • Paclobutrazol (PBZ):

      • Single growth-medium drench at 0.06 mg a.i./pot.

      • Single foliar spray at 100 mg·liter⁻¹.

    • Gibberellic Acid (GA3): Single foliar spray at 100 mg·liter⁻¹ applied 0, 7, 14, or 21 days after PBZ treatment.

    • Control: Untreated plants.

  • Application: PBZ was applied when plants had three to four expanded true leaves. GA3 was applied as a foliar spray at specified intervals after the PBZ application.

  • Data Collection: Plant height, width, leaf area, and time to flower were recorded.

  • Reference: [13]

Protocol 3: Foliar Application of GA3 and PBZ on Radish
  • Plant Material: Radish (Raphanus sativus) plants.

  • Growth Conditions: Field or controlled environment conditions.

  • Treatments:

    • Gibberellic Acid (GA3): Foliar spray at 150 mg/L.

    • Paclobutrazol (PBZ): Foliar spray at 50 mg/L.

    • Combined GA3 + PBZ: 150 mg/L GA3 + 50 mg/L PBZ.

    • Control: Sprayed with water.

  • Application: Treatments were applied at the pre-cortex splitting stage.

  • Data Collection: Taproot diameter, fresh weight of shoot and root were measured after 48 days of growth.

  • Reference: [15]

Conclusion

Gibberellic acid and paclobutrazol are powerful tools for manipulating plant growth and development. GA3 acts as a growth promoter, primarily by stimulating cell elongation, which leads to increased plant height. Conversely, paclobutrazol is a potent growth retardant that inhibits gibberellin biosynthesis, resulting in a more compact plant architecture. The experimental data clearly demonstrates these opposing effects across a range of plant species. For researchers and professionals in drug development, a thorough understanding of their mechanisms of action and dose-dependent effects is paramount for developing novel strategies to enhance crop yield, improve ornamental plant quality, and further unravel the complexities of plant hormonal regulation. The choice between these two compounds, or their combined use, will depend on the specific desired outcome and the plant species .

References

Decoding DELLA: A Comparative Guide to Downstream Targets in Gibberellic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of phytohormones is paramount. Gibberellic acid (GA), a critical regulator of plant growth and development, exerts its effects through a signaling cascade heavily reliant on the degradation of DELLA proteins. These nuclear-localized transcriptional regulators act as master repressors, and their removal unleashes a plethora of downstream responses. This guide provides a comparative analysis of the confirmed downstream targets of DELLA proteins, supported by experimental data and detailed protocols to aid in further research and potential therapeutic applications.

DELLA proteins, characterized by a conserved N-terminal DELLA domain, do not bind DNA directly. Instead, they function as transcriptional co-regulators, interacting with a diverse array of transcription factors and other nuclear proteins to modulate gene expression. The presence of GA triggers the formation of a GA-GID1-DELLA complex, leading to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. This "relief of repression" mechanism is central to GA signaling.

Direct Transcriptional Targets of DELLA Proteins

Global analyses using techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) and microarray/RNA-sequencing have identified numerous direct targets of DELLA proteins. These studies reveal that DELLAs can associate with the promoter regions of genes, influencing their transcription.

A seminal study by Zentella et al. (2007) identified early GA-responsive and DELLA-regulated genes in Arabidopsis thaliana. Their findings demonstrated that DELLA proteins directly promote the expression of genes that, in turn, negatively regulate GA responses or are involved in GA homeostasis. This establishes a negative feedback loop critical for maintaining appropriate GA levels.

GeneFunctionFold Change (DEX/mock)Fold Change (GA/mock)Reference
GAIDELLA protein2.80.4Zentella et al., 2007
RGADELLA protein2.50.3Zentella et al., 2007
GID1aGA receptor2.10.5Zentella et al., 2007
GID1bGA receptor2.30.4Zentella et al., 2007
GA20ox2GA biosynthesis3.10.2Zentella et al., 2007
XERICOPromotes ABA accumulation4.20.3Zentella et al., 2007
At1g74670Putative transcription factor3.50.4Zentella et al., 2007
At2g34550Ubiquitin E3 ligase2.90.5Zentella et al., 2007

Table 1: A selection of direct transcriptional targets of the DELLA protein RGA in Arabidopsis seedlings. Fold changes were determined by microarray analysis after induction of a constitutively active RGA mutant (DEX) or treatment with GA.

Key Interacting Partners of DELLA Proteins

The primary mechanism by which DELLA proteins regulate gene expression is through interaction with and sequestration of various transcription factors. This interaction often prevents the transcription factors from binding to their target DNA sequences, thereby repressing gene activation.

PHYTOCHROME-INTERACTING FACTORS (PIFs)

PIFs are a family of basic helix-loop-helix (bHLH) transcription factors that play a crucial role in light signaling. DELLA proteins directly interact with PIFs, inhibiting their ability to bind to the promoters of genes involved in hypocotyl elongation.[1] This interaction represents a key node of crosstalk between light and GA signaling pathways.

Interacting ProteinsMethodObservationReference
RGA and PIF3Yeast Two-HybridStrong interaction detectedFeng et al., 2008
RGA and PIF3In vitro pull-downDirect physical interactionFeng et al., 2008
RGA and PIF4Yeast Two-HybridInteraction detectedde Lucas et al., 2008
RGA and PIF4Co-immunoprecipitationIn vivo interaction in plant cellsde Lucas et al., 2008

Table 2: Experimental evidence for the interaction between DELLA proteins and PIFs.

BRASSINAZOLE RESISTANT 1 (BZR1)

BZR1 is a key transcription factor in the brassinosteroid (BR) signaling pathway. DELLAs interact with BZR1, preventing it from binding to its target promoters and thus integrating GA and BR signals to regulate cell elongation.

JASMONATE ZIM-DOMAIN (JAZ) PROTEINS

JAZ proteins are repressors of jasmonate (JA) signaling. DELLA proteins interact with JAZ proteins, preventing them from binding to and inhibiting MYC2, a key transcription factor in JA-mediated responses.[2] This competitive binding mechanism allows for crosstalk between the GA and JA pathways, influencing plant defense and development.[2]

INDETERMINATE DOMAIN (IDD) PROTEINS

DELLAs lack a DNA-binding domain and require other proteins to be recruited to specific DNA sequences. IDD proteins, a family of zinc finger transcription factors, have been shown to bind to both DELLA proteins and the promoters of certain target genes, such as SCARECROW-LIKE 3 (SCL3), thereby mediating the transcriptional activity of DELLAs.[3]

ARABIDOPSIS RESPONSE REGULATORS (ARRs)

Type-B ARRs are transcription factors that mediate cytokinin responses. DELLA proteins can be recruited to the promoters of cytokinin-responsive genes through their interaction with type-B ARRs, where they act as transcriptional coactivators.[4] This interaction is crucial for the regulation of processes like meristem maintenance.[4]

Signaling Pathways and Experimental Workflows

Gibberellin_Signaling_Pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins GID1->DELLA interacts with SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factors (PIFs, BZR1, etc.) DELLA->TF sequesters SCF->DELLA ubiquitinates Proteasome->TF releases TargetGenes Target Gene Expression TF->TargetGenes activates GrowthResponse Growth & Development TargetGenes->GrowthResponse leads to

ChIP_Seq_Workflow cluster_0 In Vivo cluster_1 Immunoprecipitation cluster_2 Analysis Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) ChromatinIsolation 2. Isolate Chromatin Crosslinking->ChromatinIsolation Fragmentation 3. Shear Chromatin (Sonication/Enzymatic) ChromatinIsolation->Fragmentation Immunoprecipitation 4. Immunoprecipitate with anti-DELLA antibody Fragmentation->Immunoprecipitation Washing 5. Wash to remove non-specific binding Immunoprecipitation->Washing ReverseCrosslink 6. Reverse crosslinks and purify DNA Washing->ReverseCrosslink Sequencing 7. High-throughput sequencing ReverseCrosslink->Sequencing DataAnalysis 8. Map reads and identify peaks (binding sites) Sequencing->DataAnalysis

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from established methods for performing ChIP in Arabidopsis thaliana.[5][6]

1. Cross-linking:

  • Harvest approximately 2 grams of plant tissue.

  • Submerge the tissue in a cross-linking buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1 M sucrose, 1% formaldehyde) and apply a vacuum for 10-15 minutes.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Rinse the tissue with water and blot dry.

2. Chromatin Isolation and Shearing:

  • Grind the cross-linked tissue to a fine powder in liquid nitrogen.

  • Resuspend the powder in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% deoxycholate, 0.1% SDS, and protease inhibitors).

  • Sonicate the lysate on ice to shear the chromatin to an average size of 200-1000 bp.

  • Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the DELLA protein of interest.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • The purified DNA is ready for analysis by qPCR, library preparation for ChIP-seq, or other downstream applications.

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general framework for performing a Y2H screen to identify protein-protein interactions.[7][8]

1. Plasmid Construction:

  • Clone the coding sequence of the DELLA protein ("bait") into a DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the coding sequences of potential interacting partners ("prey") into an activation domain (AD) vector (e.g., pGADT7). A cDNA library can also be screened.

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

3. Interaction Assay:

  • To test for an interaction, plate the co-transformed yeast on a higher stringency selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

  • Growth on the high-stringency medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).

4. Confirmation and Controls:

  • Perform a β-galactosidase assay as an additional reporter for the interaction.

  • Include positive and negative controls in all experiments. A positive control would be two proteins known to interact, while negative controls would include the bait with an empty AD vector and the prey with an empty BD vector to test for autoactivation.

Co-immunoprecipitation (Co-IP)

This protocol outlines the general steps for performing a Co-IP experiment to validate in vivo protein-protein interactions.[9][10]

1. Protein Extraction:

  • Grind plant tissue expressing tagged versions of the proteins of interest (e.g., GFP-DELLA and MYC-PIF) in liquid nitrogen.

  • Resuspend the powder in a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

2. Immunoprecipitation:

  • Incubate the protein extract with an antibody specific to the tagged "bait" protein (e.g., anti-GFP) for several hours at 4°C.

  • Add Protein A/G agarose/magnetic beads to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

3. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with IP buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for western blot analysis.

  • Probe the membrane with antibodies against both the "bait" (e.g., anti-GFP) and the potential "prey" (e.g., anti-MYC) proteins to confirm their co-precipitation.

References

Decoding the Dialogue: A Comparative Guide to Gibberellic Acid and Strigolactone Signaling Cross-talk in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of hormonal signaling pathways governs every aspect of plant growth and development. Among these, the interplay between gibberellic acid (GA) and strigolactones (SLs) has emerged as a critical regulatory hub, influencing key developmental processes from shoot architecture to fiber elongation. This guide provides an objective comparison of their signaling cross-talk, supported by experimental data, detailed methodologies, and visual pathway representations to facilitate a deeper understanding and guide future research and development.

Signaling Pathways: A Tale of Two Hormones

Gibberellic acid, a diterpenoid phytohormone, is well-established as a key promoter of growth, primarily by inducing the degradation of DELLA transcriptional repressors.[1][2] Strigolactones, a class of carotenoid-derived terpenoid lactones, are more recently identified hormones that regulate shoot branching, root development, and symbiotic interactions.[3][4] While their individual signaling cascades share a conserved mechanism of de-repression via ubiquitin-mediated proteolysis, the interaction between them reveals a sophisticated regulatory network that varies across plant species and developmental contexts.[5][6]

The core components of GA signaling include the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional repressors (e.g., SLR1 in rice), and an SCF E3 ubiquitin ligase complex containing an F-box protein (GID2/SLY1).[7][8] In the presence of GA, GID1 binds to DELLA proteins, leading to their ubiquitination by the SCFGID2/SLY1 complex and subsequent degradation by the 26S proteasome.[2][9] This relieves the repression of GA-responsive genes, promoting growth.

Similarly, SL signaling involves the α/β-hydrolase DWARF14 (D14) as a receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2), and SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins as repressors.[5][10] SL perception by D14 triggers the recruitment of SMXL proteins to the SCFMAX2 complex for ubiquitination and degradation, thereby activating downstream responses.[11]

The cross-talk between these two pathways occurs at multiple levels, from transcriptional regulation of biosynthesis genes to direct protein-protein interactions between signaling components.

Visualizing the Interaction: Signaling Pathway Diagrams

To illustrate the intricate connections between GA and SL signaling, the following diagrams were generated using Graphviz (DOT language).

GAsignaling cluster_nucleus Nucleus GA GA GID1 GID1 (Receptor) GA->GID1 DELLA DELLA (e.g., SLR1) Repressor GID1->DELLA interacts with Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Genes GA-Responsive Genes DELLA->GA_Genes represses SCF_GID2 SCF(GID2/SLY1) E3 Ligase SCF_GID2->DELLA Growth Growth Promotion GA_Genes->Growth SLsignaling cluster_nucleus Nucleus SL SL D14 D14 (Receptor) SL->D14 SMXL SMXL (e.g., D53) Repressor D14->SMXL interacts with Proteasome 26S Proteasome SMXL->Proteasome degraded by SL_Genes SL-Responsive Genes SMXL->SL_Genes represses SCF_MAX2 SCF(MAX2) E3 Ligase SCF_MAX2->SMXL Branching Branching Inhibition SL_Genes->Branching GA_SL_Crosstalk cluster_GA GA Signaling cluster_SL SL Signaling GA GA GID1 GID1 GA_TF GhGRF4 (Transcription Factor) GA->GA_TF induces expression DELLA DELLA (e.g., GhSLR1) GA_Response GA Response (Fiber Elongation) DELLA->GA_Response represses SL SL D14 D14 SMXL SMXL (e.g., GhSMXL7/8) SL->SMXL induces degradation D14->DELLA interacts with (in rice) SL_Response SL Response SMXL->SL_Response represses SCF_GID2 SCF(GID2) SMXL->SCF_GID2 inhibits interaction with DELLA D27 D27 (SL Biosynthesis Gene) GA_TF->D27 activates transcription D27->SL SCF_GID2->DELLA induces degradation

References

Validating HPLC-MS/MS Methods for Sensitive Gibberellic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of gibberellic acid (GA3), a pivotal plant hormone, is critical for various applications ranging from agricultural research to the development of plant-derived pharmaceuticals. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and selectivity. This guide provides a comprehensive comparison of validated HPLC-MS/MS methods for gibberellic acid quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Method Performance

The validation of an analytical method is paramount to ensure reliable and reproducible results. Key performance parameters for HPLC-MS/MS methods for gibberellic acid quantification from various studies are summarized below. These tables highlight the linearity, sensitivity (Limit of Detection and Quantification), accuracy (recovery), and precision (Relative Standard Deviation) of the different methods.

Table 1: Linearity and Sensitivity of HPLC-MS/MS and HPLC-DAD Methods for Gibberellic Acid (GA3) Quantification

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MS/MS Vegetables and Fruits0.01 - 10.0 µg/mL0.01 µg/mL-[1]
UPLC-MS/MS Plant Extracts (Brassica napus, Arabidopsis thaliana)Four orders of magnitude0.08 - 10 fmol-[2][3]
LC-MS/MS Wheat Extracts0.005 - 10 µg/mL0.005 µg/mL-[4]
LC-MS/MS Grapes--0.1 - 5 ng/mL[5]
UPLC-MS/MS Seaweeds5 - 500 ng/mL--[6]
HPLC-DAD Germinating Maize Seeds1.0 - 50.0 mg/kg0.3 mg/kg1.0 mg/kg[7][8]
HPLC-DAD Technical Grade GA30.5 - 2.0 mg/L--[9]

Table 2: Accuracy and Precision of HPLC-MS/MS and HPLC-DAD Methods for Gibberellic Acid (GA3) Quantification

MethodMatrixRecovery (%)Precision (%RSD)Reference
HPLC-MS/MS Vegetables and Fruits77.0 - 100.03.39 - 10.05[1]
UPLC-MS/MS Plant Extracts (Brassica napus, Arabidopsis thaliana)~72 (for internal standards)-[2][3]
LC-MS/MS Wheat Extracts95.5 - 102.4-[4]
LC-MS/MS Grapes70.2 - 112.6 (intra-day) 67.5 - 101.8 (inter-day)< 20[5]
UPLC-MS/MS Seaweeds82.75 - 98.940.67 - 2.01 (intra-day) 1.21 - 3.50 (inter-day)[6]
HPLC-DAD Germinating Maize Seeds52.85 - 63.682.62 - 12.66[7][8]
HPLC-DAD Technical Grade GA3-Repeatability: 2.7 - 6.5 Reproducibility: 1.0 - 2.5[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these methods. Below are representative protocols for sample preparation and analysis.

Protocol 1: Extraction and Purification of Gibberellic Acid from Plant Tissues for UPLC-MS/MS Analysis

This protocol is based on a robust method for the extraction and purification of gibberellins from complex plant matrices.[2][3]

  • Homogenization: Freeze plant material in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized sample with an ice-cold 80% acetonitrile solution containing 5% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis® MCX-HLB SPE cartridge.

    • Load the plant extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the gibberellins.

    • Further purify using an Oasis® MAX SPE cartridge.

  • Solvent Evaporation and Reconstitution: Evaporate the purified eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of Gibberellic Acid

This is a general protocol for the chromatographic separation and mass spectrometric detection of gibberellic acid.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity CSH® C18).[2][3]

  • Mobile Phase: A gradient of methanol and water, often with an additive like formic acid or ammonium formate to improve ionization.[2][3][4]

  • Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[3][4]

  • Injection Volume: 5 - 15 µL.[3][5]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI is typically performed in negative ion mode for gibberellic acid, monitoring the transition of the precursor ion [M-H]⁻ to specific product ions.[2][3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2][3]

Methodology Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

HPLC_MS_MS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_validation Method Validation sample Plant/Fruit/Vegetable Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Methanol, Acetonitrile) homogenization->extraction purification Solid-Phase Extraction (SPE) (e.g., C18, MCX) extraction->purification hplc HPLC/UPLC Separation (Reversed-Phase C18) purification->hplc Inject msms Tandem MS Detection (ESI-, MRM) hplc->msms data_processing Data Processing & Quantification msms->data_processing Data Acquisition linearity Linearity & Range sensitivity LOD & LOQ accuracy Accuracy (Recovery) precision Precision (RSD) selectivity Selectivity

Caption: Workflow for HPLC-MS/MS method validation for gibberellic acid.

Alternative Quantification Methods

While HPLC-MS/MS is the preferred method for its sensitivity and specificity, other techniques have been employed for gibberellic acid quantification.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is less sensitive and less selective than HPLC-MS/MS, making it more susceptible to matrix interferences.[7][8] However, it can be a more accessible and cost-effective option for samples with higher concentrations of gibberellic acid. The LOD and LOQ are generally in the mg/kg range, significantly higher than the µg/mL or ng/mL levels achievable with MS detection.[7][8]

  • Spectrophotometric Methods: These methods are simple and rapid but lack specificity.[10][11] They are prone to interference from other compounds in the sample matrix that absorb at similar wavelengths. While useful for monitoring gibberellic acid in fermentation broths where concentrations are high, they are not suitable for trace-level quantification in complex biological samples.[11]

References

Safety Operating Guide

Proper Disposal of Gibberellic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of gibberellic acid, a commonly used plant growth regulator, tailored for researchers, scientists, and drug development professionals.

Gibberellic acid, while not classified as a hazardous waste in all jurisdictions, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety. Adherence to local, state, and federal regulations is mandatory.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][4][5] In case of dust formation, a NIOSH-approved respirator may be necessary.[3] Work in a well-ventilated area, and ensure that an eyewash station and safety shower are readily accessible.[6][7]

Spill and Leak Cleanup

In the event of a spill, the area should be evacuated and ventilated. For solid gibberellic acid, carefully sweep or vacuum the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1][3][6] The spill area can then be cleaned with soap and water, and the cleanup materials should also be collected as hazardous waste.[8] Do not allow the chemical or cleanup water to enter drains or waterways.[2][3][9]

Step-by-Step Disposal Procedure

The primary method for gibberellic acid disposal is through an approved hazardous waste disposal facility.[6][8][10][11]

  • Waste Collection :

    • Collect waste gibberellic acid, including unused or contaminated material, in a clearly labeled, sealed container.[4][12]

    • Do not mix gibberellic acid waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

    • For solutions, do not pour leftover solution back into the original container. Instead, pour it into a designated and clearly labeled "waste" bottle.[5]

  • Consult Regulations :

    • Contact your institution's EHS office or a licensed waste disposal contractor to understand the specific local, state, and federal regulations governing chemical waste.[2][7] These regulations will determine the appropriate disposal pathway.

  • Arrange for Pickup :

    • Schedule a pickup with a certified hazardous waste disposal company. They are equipped to handle and transport chemical waste safely and in compliance with all regulations.

  • Container Disposal :

    • Empty containers that held gibberellic acid may still pose a hazard.[2]

    • For non-refillable containers, triple rinse with a suitable solvent (such as water, if appropriate for the formulation) and collect the rinsate for disposal as chemical waste.[11]

    • After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[2][11]

Summary of Key Disposal and Safety Information

AspectGuidelineCitations
Primary Disposal Method Dispose of contents and container at an approved waste disposal plant.[6][8][10][11]
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[1][2][7]
Personal Protective Equipment Wear safety glasses/goggles, gloves, and a lab coat. Use a respirator for dust.[3][4][5]
Spill Cleanup Sweep up solid material to avoid dust, place in a labeled container for disposal.[1][3][6]
Environmental Precautions Do not allow the product to enter drains or waterways.[2][3][9]
Empty Container Handling Triple rinse, collect rinsate for disposal, then puncture to prevent reuse.[11]

Gibberellic Acid Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of gibberellic acid.

GibberellicAcidDisposal cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Disposal Pathway cluster_spill Spill Response start Gibberellic Acid Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess_waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->wear_ppe spill Accidental Spill Occurs assess_waste->spill collect_waste Collect in a Suitable, Sealed Container wear_ppe->collect_waste label_container Label Container Clearly 'Gibberellic Acid Waste' collect_waste->label_container contact_ehs Contact Institutional EHS or Approved Waste Vendor label_container->contact_ehs follow_regs Follow Local, State, & Federal Regulations contact_ehs->follow_regs schedule_pickup Arrange for Professional Waste Pickup follow_regs->schedule_pickup end_disposal Properly Disposed schedule_pickup->end_disposal contain_spill Contain Spill & Prevent Spread spill->contain_spill Yes cleanup_spill Clean Up Spill Material (Avoid Dust) contain_spill->cleanup_spill cleanup_spill->collect_waste Collect as Waste

Caption: Workflow for the safe disposal of gibberellic acid waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gibberellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gibberellic Acid, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) and Safety Measures

When handling Gibberellic Acid, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE based on various safety data sheets.

PPE CategoryRecommended EquipmentJustification & Citations
Eye/Face Protection Safety glasses with side shields or goggles.[1][2][3][4]Causes serious eye irritation.[5][6]
Skin Protection Protective gloves (e.g., PVC or neoprene), lab coat, or cotton overalls.[1][7][8]To prevent skin contact.[1]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] For large spills, dust, or inadequate ventilation, a NIOSH/MSHA approved respirator is recommended.[7][8][9]To avoid inhalation of dust or aerosols.[4][7][9]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of Gibberellic Acid and prevent accidental exposure.

Handling:

  • Use in a well-ventilated area.[1][4][9][10][11]

  • Avoid dust formation.[12][7][8]

  • Wash hands thoroughly after handling.[12][5][10]

  • Avoid contact with skin and eyes.[12][7][9]

  • Do not eat, drink, or smoke while using.[1]

Storage:

  • Store in a cool, dry, well-ventilated place.[12][2][3][4][9][10]

  • Keep the container tightly closed.[12][1][3][4][7]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[12][4][5][9][10][11]

Spill Response and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

Spill Cleanup:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[4][8]

  • Ventilate: Ensure adequate ventilation.[5][8][10]

  • Containment: Prevent the spill from entering drains or waterways.[1][2][9][13]

  • Cleanup: For solid spills, sweep up the material and place it in a suitable, sealed container for disposal.[3][5] Avoid generating dust.[8][9] For liquid spills, absorb with an inert material (e.g., sand, absorbent material) and place in a sealed container.[1][10][11]

  • Decontaminate: Wash the spill site after material pickup is complete.[5][8][10]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[12][8][9][11]

  • Waste is often classified as hazardous.[12]

  • Do not dispose of undiluted chemicals on site.[1][11]

  • Empty containers should be triple or pressure rinsed before disposal.[1][11]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][4][5][14]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[12] If skin irritation occurs, get medical advice/attention.[9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12][3][7][10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Call a poison center or physician if you feel unwell.[12][5][14]

Visualizing the Spill Response Workflow

To provide a clear, step-by-step guide for handling a Gibberellic Acid spill, the following workflow diagram has been created.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain Contain Spill (Prevent entry to drains) Cleanup_Solid Clean up Solid Spill (Sweep, avoid dust) Contain->Cleanup_Solid If Solid Cleanup_Liquid Clean up Liquid Spill (Absorb with inert material) Contain->Cleanup_Liquid If Liquid Wear_PPE->Contain Place_Container Place in Sealed Container Cleanup_Solid->Place_Container Cleanup_Liquid->Place_Container Decontaminate Decontaminate Spill Area Place_Container->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose

Caption: Workflow for handling a Gibberellic Acid spill.

References

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